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Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride Documentation Hub

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  • Product: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride
  • CAS: 1078611-21-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is a substituted α-amino acid ester of significant interest in synthetic organic che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is a substituted α-amino acid ester of significant interest in synthetic organic chemistry. Its structural motif, featuring a dichlorinated phenyl ring attached to a glycine methyl ester backbone, makes it a valuable building block for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its fundamental properties, synthesis, and potential applications, with a focus on the technical details relevant to researchers in the pharmaceutical and agrochemical industries. While specific experimental data for the 3,4-dichloro isomer is not extensively available in public literature, this guide synthesizes the available information and draws logical comparisons with closely related analogs to provide a thorough understanding of this compound.

Chemical and Physical Properties

A precise understanding of the chemical and physical properties of a compound is paramount for its effective use in research and development. This section details the known and inferred properties of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride.

Identification and Structure

The unambiguous identification of a chemical entity is the foundation of all scientific inquiry. The following table summarizes the key identifiers for Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride.

PropertyValueSource
IUPAC Name methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochlorideChemspace
CAS Number 1078611-21-8Chemspace
Molecular Formula C₉H₁₀Cl₃NO₂Chemspace
Molecular Weight 270.54 g/mol ChemScene
Canonical SMILES COC(=O)C(N)C1=CC=C(C=C1Cl)Cl.ClChemspace
InChI Key SRIJGMLHUNVNAI-UHFFFAOYSA-NChemspace

The molecular structure consists of a central alpha-carbon bonded to a hydrogen atom, an amino group (protonated as the hydrochloride salt), a methoxycarbonyl group, and a 3,4-dichlorophenyl group. The presence of the chiral alpha-carbon means that the compound can exist as a racemic mixture of two enantiomers or as a single enantiomer.

Physicochemical Properties
PropertyValueNotes
Physical State SolidExpected for a hydrochloride salt of a small organic molecule.
Melting Point Data not availableLikely a crystalline solid with a relatively high melting point due to its ionic nature.
Boiling Point Data not availableExpected to decompose upon strong heating rather than boil at atmospheric pressure.
Solubility Data not availableExpected to have some solubility in water and polar organic solvents like methanol and DMSO, typical for hydrochloride salts.

Synthesis and Manufacturing

The synthesis of α-amino acid esters is a well-established field in organic chemistry. While a specific, detailed protocol for Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is not published, a general and highly effective method involves the esterification of the corresponding amino acid.

Proposed Synthetic Pathway

The most probable synthetic route starts from 2-amino-2-(3,4-dichlorophenyl)acetic acid. This precursor can be esterified using methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation as it reacts with methanol to form HCl in situ, which catalyzes the esterification, and also acts as a dehydrating agent to drive the reaction to completion.

G cluster_0 Synthetic Pathway A 2-amino-2-(3,4-dichlorophenyl)acetic acid R1 Esterification A->R1 B Methanol (CH3OH) B->R1 C Thionyl Chloride (SOCl2) C->R1 D Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride R1->D

Caption: Proposed synthesis of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride.

Experimental Protocol (General Procedure)

The following is a generalized, step-by-step protocol based on established methods for the synthesis of amino acid methyl ester hydrochlorides.[1][2][3][4] Researchers should optimize the reaction conditions for the specific substrate.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-2-(3,4-dichlorophenyl)acetic acid in an excess of anhydrous methanol.

  • Cool the mixture in an ice bath.

Step 2: Reagent Addition

  • Slowly add thionyl chloride dropwise to the stirred suspension. This reaction is exothermic and generates HCl gas, so it must be performed in a well-ventilated fume hood.

Step 3: Reaction

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for a period of time, monitoring the reaction progress by a suitable method (e.g., TLC).

Step 4: Work-up and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride.

Step 5: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the pure product.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through rigorous analytical characterization. The following techniques are essential for this purpose.

Spectroscopic Methods

While specific spectra for Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride are not available in public databases, the expected spectral features can be predicted.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the methyl ester protons, a singlet or multiplet for the α-proton, signals for the aromatic protons on the dichlorophenyl ring, and a broad signal for the amine protons.

    • ¹³C NMR: Expected signals would include a peak for the carbonyl carbon of the ester, a peak for the α-carbon, peaks for the aromatic carbons, and a peak for the methyl carbon of the ester.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands would be expected for the N-H stretching of the ammonium salt, C=O stretching of the ester, and C-Cl stretching of the dichlorophenyl group.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak corresponding to the free base form of the molecule.

Applications in Research and Development

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. Its utility stems from the presence of multiple reactive sites that can be selectively modified.

Pharmaceutical Synthesis

The α-amino acid scaffold is a common feature in many biologically active compounds. This molecule can be used as a starting material for the synthesis of:

  • Novel antibiotics: The amino and ester groups can be modified to create new peptide-like structures with potential antimicrobial activity.

  • Anticonvulsants: The dichlorophenyl moiety is present in some anticonvulsant drugs, and this compound could be a precursor for new derivatives.

  • Enzyme inhibitors: The stereochemistry of the α-carbon is crucial for the specific binding to enzyme active sites, making chiral versions of this compound particularly valuable.

G cluster_1 Potential Applications A Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride B Pharmaceuticals A->B C Agrochemicals A->C D Material Science A->D

Caption: Overview of potential application areas.

Agrochemical Development

Similar to its role in pharmaceuticals, this compound can be a precursor for:

  • Herbicides: The dichlorophenyl group is a common feature in many herbicides.

  • Fungicides: The amino acid structure can be incorporated into molecules designed to disrupt fungal metabolic pathways.

Safety and Handling

Given the lack of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, a cautious approach to handling is essential. The hazard information for closely related dichlorophenyl amino acid derivatives suggests that this compound should be handled with care.

Hazard Identification

Based on analogs, the following GHS hazard statements may apply:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is a valuable chemical intermediate with significant potential in synthetic chemistry. While a comprehensive dataset for this specific isomer is not yet publicly available, this guide provides a solid foundation for its understanding and use. By leveraging established synthetic methodologies and exercising appropriate safety precautions, researchers can effectively utilize this compound in the development of novel pharmaceuticals, agrochemicals, and other advanced materials. Further research into the specific properties and biological activities of this molecule is warranted and will undoubtedly expand its applications.

References

  • Chemspace. Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride. [Link]

  • Google Patents. A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal.
  • Google Patents. Method for synthesizing D-p-hydroxyphenylglycine methyl ester.
  • Google Patents. Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.
  • Google Patents. Preparation process of D-phenylglycine methyl ester hydrochloride crystals.

Sources

Exploratory

Technical Monograph: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate Hydrochloride

Advanced Scaffolds for Medicinal Chemistry & Chiral Synthesis Executive Summary & Chemical Identity Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is a specialized non-proteinogenic amino acid derivative. Bel...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffolds for Medicinal Chemistry & Chiral Synthesis

Executive Summary & Chemical Identity

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is a specialized non-proteinogenic amino acid derivative. Belonging to the phenylglycine family, this compound serves as a critical "chiral pool" building block in the synthesis of peptidomimetics, beta-lactam antibiotics, and high-affinity ligands for G-protein coupled receptors (GPCRs).

Unlike standard aliphatic amino acids, the electron-withdrawing chlorine substituents on the phenyl ring significantly alter the pKa of the alpha-amine and the electrophilicity of the ester, making it a unique tool for modulating the pharmacokinetic properties (lipophilicity and metabolic stability) of drug candidates.

Chemical Profile Table[1][2]
ParameterTechnical Specification
CAS Number (Racemate HCl) 1078611-21-8
IUPAC Name Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride
Common Synonyms 3,4-Dichloro-DL-phenylglycine methyl ester HCl; Methyl 3,4-dichlorophenylglycinate HCl
Molecular Formula C₉H₉Cl₂NO₂[3][4] · HCl
Molecular Weight 270.54 g/mol
Core Scaffold Phenylglycine (Non-natural amino acid)
Physical State White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Strategic Utility in Drug Development

This molecule is not merely an intermediate; it is a pharmacophore modulator . Its utility stems from three specific structural characteristics:

  • Conformational Restriction: The bulky 3,4-dichlorophenyl group restricts rotation around the alpha-carbon, locking peptides into specific conformations (e.g., beta-turns) which can enhance receptor binding affinity.

  • Metabolic Resistance: The replacement of a natural side chain (like Phenylalanine) with the dichlorophenyl moiety often blocks enzymatic degradation by proteases, extending the half-life of peptide-based drugs.

  • Chiral Versatility: As a glycine derivative, it possesses a stereocenter at the alpha-position. The (S)- and (R)- enantiomers can be resolved to probe the stereochemical requirements of a target binding pocket.

Synthesis Protocol: Acid-Catalyzed Esterification

The most robust route to the hydrochloride salt is the direct esterification of the parent amino acid, 3,4-dichlorophenylglycine. While thionyl chloride (


) is the classical reagent, the Trimethylsilyl Chloride (TMSCl)  method is preferred for higher purity and milder conditions, preventing side reactions on the halogenated ring.
Experimental Workflow (TMSCl Method)

Reagents:

  • 3,4-Dichlorophenylglycine (1.0 eq)

  • Methanol (Anhydrous, solvent)

  • Trimethylsilyl Chloride (TMSCl) (2.5 eq)

Step-by-Step Methodology:

  • Suspension: Charge a reaction vessel with 3,4-Dichlorophenylglycine and anhydrous Methanol (10 mL/g). Stir to form a suspension at

    
     under nitrogen atmosphere.
    
  • Activation: Add TMSCl dropwise over 30 minutes. Note: The reaction is exothermic. TMSCl reacts with MeOH to generate anhydrous HCl in situ.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (

    
    ) for 4–6 hours. The suspension should dissolve into a clear solution as the ester forms.
    
  • Monitoring: Monitor by TLC (System: EtOAc/Hexane 1:1) or HPLC.[5]

  • Isolation: Concentrate the solvent in vacuo to roughly 20% volume. Add diethyl ether or MTBE to precipitate the hydrochloride salt.

  • Purification: Filter the white precipitate, wash with cold ether, and dry under high vacuum.

Synthesis Pathway Diagram[1]

SynthesisPathway Start 3,4-Dichlorophenylglycine (Zwitterion) Intermediate Protonated Intermediate (Acyl Chloride equivalent) Start->Intermediate Activation (0°C) Reagent TMSCl + MeOH (Generates HCl in situ) Reagent->Intermediate Product Methyl 2-amino-2-(3,4-dichlorophenyl) acetate HCl Intermediate->Product Reflux (65°C, 6h) - TMSOH

Figure 1: One-pot esterification using TMSCl as an activating agent and HCl generator.

Chiral Resolution Strategy

Since the primary synthesis yields a racemate (DL-mixture), pharmaceutical applications often require optical resolution to obtain the pure (S)- or (R)- enantiomer. Phenylglycine esters are notoriously prone to racemization due to the high acidity of the alpha-proton; therefore, Enzymatic Resolution is superior to chemical crystallization for this specific substrate.

Recommended Protocol: Lipase-Mediated Hydrolysis

  • Enzyme: Candida antarctica Lipase B (CAL-B) or Alcalase.

  • Mechanism: The enzyme selectively hydrolyzes the ester of the (S)-enantiomer back to the acid, leaving the (R)-ester intact (or vice versa, depending on enzyme specificity).

Resolution Workflow Diagram

Resolution cluster_products Separation via Extraction Racemate Racemic Methyl Ester (DL-Mixture) EnzymeStep Enzymatic Hydrolysis (Lipase / pH 7 Buffer / Organic Co-solvent) Racemate->EnzymeStep Suspend Acid (S)-Amino Acid (Aqueous Phase) EnzymeStep->Acid Hydrolysis Ester (R)-Methyl Ester (Organic Phase) EnzymeStep->Ester No Reaction

Figure 2: Kinetic resolution separating the enantiomers based on selective enzymatic hydrolysis.

Quality Control & Analytical Validation

Trust in the material requires rigorous validation. The following analytical markers confirm identity and purity.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.1–8.8 (br s, 3H, 
      
      
      
      ) – Confirms salt formation.
    • 
       7.8–7.4 (m, 3H, Ar-H) – Characteristic 3,4-dichloro substitution pattern.
      
    • 
       5.4 (s, 1H, 
      
      
      
      -CH) – Diagnostic singlet (shifted due to electron-poor ring).
    • 
       3.7 (s, 3H, 
      
      
      
      ) – Methyl ester singlet.
  • Mass Spectrometry (ESI):

    • Positive Mode:

      
       (Free base mass).
      
    • Isotope Pattern: Distinct chlorine cluster (M, M+2, M+4) indicating two Cl atoms.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

    • Detection: UV @ 220 nm (Amide/Ester) and 254 nm (Aromatic).

Safety & Handling (SHE)
  • Hazards: The compound is an HCl salt of an aromatic amine. It acts as a skin and eye irritant (H315, H319).

  • Sensitization: Halogenated phenylglycines can be potential sensitizers; handle in a fume hood.

  • Storage: Hygroscopic. Store at

    
     under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester or racemization.
    
References
  • Sigma-Aldrich. 3,4-Dichloro-DL-phenylglycine methyl ester hydrochloride Product Sheet. CAS: 1078611-21-8.[4][6] Link

  • Li, Z., et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, vol. 15, no. 4, 2010. (Methodology for TMSCl esterification). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12247453 (Phenylglycine analogs).Link

  • ChemScene. Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride Technical Data.Link

Sources

Foundational

Technical Whitepaper: Strategic Utilization of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl in Drug Discovery

Executive Summary Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (hereafter referred to as 3,4-DCPG-OMe·HCl ) is a critical non-proteinogenic amino acid derivative. In the landscape of modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (hereafter referred to as 3,4-DCPG-OMe·HCl ) is a critical non-proteinogenic amino acid derivative. In the landscape of modern medicinal chemistry, it serves as a "privileged scaffold" precursor. Unlike standard phenylglycine, the 3,4-dichloro substitution pattern confers unique lipophilic and electronic properties that significantly alter the pharmacokinetics (PK) and pharmacodynamics (PD) of downstream targets.

This guide analyzes the molecule’s role as a gateway intermediate for synthesizing Metabotropic Glutamate Receptor (mGluR) ligands , Triple Reuptake Inhibitors , and metabolically stable peptidomimetics .

Structural & Physicochemical Analysis[1]

The utility of 3,4-DCPG-OMe·HCl stems from three core structural features that differentiate it from unsubstituted phenylglycine.

The "Chlorine Effect" on Bioactivity
  • Metabolic Stability: The chlorine atoms at positions 3 and 4 block metabolic oxidation at the most reactive sites of the phenyl ring (para and meta positions), significantly extending the half-life of derived drugs.

  • Lipophilicity: The addition of two chlorine atoms increases the LogP value by approximately 1.0–1.4 units compared to the parent phenylglycine. This enhances blood-brain barrier (BBB) penetration, a critical requirement for CNS-targeted drugs like mGluR agonists.

  • Electronic Modulation: The electron-withdrawing nature of the dichlorophenyl ring lowers the pKa of the

    
    -amine. This reduces the nucleophilicity slightly compared to phenylalanine, requiring specific coupling conditions during peptide synthesis.
    
Physical Properties Table
PropertyValue / DescriptionSignificance
Molecular Formula Cngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

H

Cl

NO

Includes HCl salt counterion
Molecular Weight 270.54 g/mol Fragment-based drug design compliant
Chirality Racemic or Enantiopure (S/R)(S)-enantiomer is typically the bioactive eutomer
Solubility High in MeOH, H

O; Low in Et

O
Critical for biphasic extraction protocols
pKa (Amine) ~6.8 - 7.2 (Estimated)Lower than typical amino acids (~9.0)

Synthetic Routes & Process Chemistry

The synthesis of 3,4-DCPG-OMe[1]·HCl is generally approached via two industrial pathways: the Strecker Synthesis (for racemic bulk) followed by Enzymatic Resolution (for chiral purity).

Pathway Visualization

The following diagram outlines the logical flow from raw materials to the high-purity chiral intermediate.

SynthesisWorkflow Aldehyde 3,4-Dichlorobenzaldehyde Strecker Strecker Reaction (NaCN/NH4Cl) Aldehyde->Strecker Nitrile Aminonitrile Intermediate Strecker->Nitrile Hydrolysis Acid Hydrolysis (HCl/Reflux) Nitrile->Hydrolysis RacemicAcid Racemic 3,4-DCPG Acid Hydrolysis->RacemicAcid Esterification Esterification (SOCl2/MeOH) RacemicAcid->Esterification RacemicEster Racemic 3,4-DCPG-OMe HCl Esterification->RacemicEster Resolution Enzymatic Resolution (Lipase) RacemicEster->Resolution Kinetic Resolution FinalProduct (S)-3,4-DCPG-OMe (Target) Resolution->FinalProduct High ee%

Figure 1: From commodity aldehyde to chiral building block.[1] The esterification step is critical for activating the molecule for resolution.

Medicinal Chemistry Applications

mGluR8 Agonists (CNS Targets)

The free acid derived from this ester, (S)-3,4-DCPG , is a potent and selective agonist for the metabotropic glutamate receptor subtype 8 (mGluR8).

  • Mechanism: mGluR8 is a Group III receptor located presynaptically. Activation inhibits glutamate release, offering therapeutic potential for anxiety and anticonvulsant activity.

  • Role of the Ester: The methyl ester is often used as a prodrug strategy to enhance oral bioavailability, as the zwitterionic free acid has poor membrane permeability. Once inside the CNS, esterases cleave the methyl group to reveal the active pharmacophore.

Triple Reuptake Inhibitors

In the development of broad-spectrum antidepressants, the 3,4-dichlorophenylglycine scaffold serves as a core anchor.

  • Application: Synthesis of piperidine-based inhibitors (e.g., analogs of indatraline).

  • Function: The dichlorophenyl ring occupies the hydrophobic pocket of the serotonin (SERT) and dopamine (DAT) transporters, mimicking the 3,4-dichlorophenyl ring found in sertraline.

Peptidomimetics & Protease Inhibitors

Incorporating 3,4-DCPG into peptide backbones creates "unnatural" peptides resistant to proteolytic cleavage.

  • Constraint: The bulky side chain restricts conformational freedom (

    
     and 
    
    
    
    torsion angles), locking peptides into bioactive conformations (e.g.,
    
    
    -turns).

Experimental Protocols

Protocol A: Thionyl Chloride Mediated Esterification

This protocol converts the free acid to the methyl ester hydrochloride with high yield.

Reagents:

  • 3,4-Dichlorophenylglycine (Racemic or Chiral): 10.0 g

  • Methanol (Anhydrous): 100 mL

  • Thionyl Chloride (SOCl

    
    ): 4.0 mL (1.2 eq)
    

Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl

    
     drying tube. Chill to 0°C in an ice bath.
    
  • Addition: Add methanol, then slowly add SOCl

    
     dropwise over 20 minutes. Caution: Exothermic reaction releases HCl gas.
    
  • Substrate Addition: Add solid 3,4-dichlorophenylglycine in portions.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

  • Workup: Concentrate the solvent in vacuo to give a white solid.

  • Crystallization: Triturate the residue with cold diethyl ether to remove excess HCl and impurities. Filter and dry under vacuum.[2]

  • Validation: Check melting point (Target: ~175°C dec) and

    
    H NMR.
    
Protocol B: Enzymatic Resolution (Kinetic)

To obtain the (S)-enantiomer from the racemic ester.

Reagents:

  • Racemic 3,4-DCPG-OMe·HCl: 1.0 g

  • Phosphate Buffer (pH 7.0): 50 mL

  • Lipase (e.g., Candida antarctica Lipase B): 100 mg

Methodology:

  • Neutralization: Dissolve the HCl salt in buffer and adjust pH to 7.0 using 1M NaOH (creating the free base in situ).

  • Hydrolysis: Add Lipase and stir at 30°C.

  • Mechanism: The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

  • Separation: After 50% conversion (monitor by HPLC), extract the unreacted (R)-ester with ethyl acetate. The (S)-acid remains in the aqueous phase.

  • Re-esterification: The (S)-acid is then isolated via acidification and re-esterified using Protocol A if the ester form is required.

Logic of Structure-Activity Relationship (SAR)

The following diagram illustrates why medicinal chemists select this specific building block over others.

SAR_Logic Center Methyl 2-amino-2-(3,4-dichlorophenyl)acetate Cl_Meta 3-Cl Substituent: Increases Lipophilicity (LogP boost) Center->Cl_Meta Pharmacokinetics Cl_Para 4-Cl Substituent: Blocks Metabolic Para-Hydroxylation Center->Cl_Para Metabolic Stability Alpha_C Alpha-Carbon: Chiral Center (S/R) Defines Target Selectivity Center->Alpha_C Pharmacodynamics Ester Methyl Ester: Prodrug Handle & Synthetic Activation Center->Ester Synthetic Utility

Figure 2: SAR Deconstruction. The molecule is a tripartite tool: metabolic armor (Cl), chiral selector (


-C), and reactive handle (Ester).

References

  • Synthesis of Phenylglycine Analogs

    • Methodology for Strecker Synthesis and Esterific
    • Source: Journal of Medicinal Chemistry, "Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)..." (2019).
  • mGluR8 Agonist Activity

    • Pharmacology of (S)-3,4-DCPG in pain models.
    • Source: Neuropharmacology, "Effects of (S)-3,4-DCPG, an mGlu8 receptor agonist..."[3] (2006).[3]

  • Chiral Resolution & Synthesis

    • Enzym
    • Source: ResearchGate, "Preparation of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine".
  • General Chemical Data

    • PubChem Compound Summary for Methyl 2-amino-2-(4-chlorophenyl)
    • Source: National Center for Biotechnology Inform

Sources

Exploratory

"Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride" for novel compound synthesis

Technical Whitepaper: Strategic Synthesis of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate Hydrochloride Executive Summary Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is a critical non-proteinogenic amino a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Synthesis of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate Hydrochloride

Executive Summary

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is a critical non-proteinogenic amino acid ester used as a chiral building block in the synthesis of diverse pharmaceutical agents, particularly those targeting central nervous system (CNS) receptors and specific protease inhibitors. The 3,4-dichlorophenyl moiety confers significant lipophilicity and metabolic resistance to the scaffold, making it a valuable tool for optimizing pharmacokinetic profiles in drug discovery.

This guide details the robust synthesis of this compound starting from commercially available 3,4-dichlorobenzaldehyde. It prioritizes a scalable, two-stage workflow: a Strecker synthesis to generate the parent phenylglycine analog, followed by a thionyl chloride-mediated esterification to yield the hydrochloride salt.

Chemical Profile & Retrosynthetic Analysis

  • IUPAC Name: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride[1][2][3][4]

  • Molecular Formula:

    
    [2][3][5]
    
  • Molecular Weight: 270.54 g/mol [3]

  • Key Functionality: Alpha-amino ester (masked carboxylate), electron-deficient aromatic ring.

Retrosynthetic Logic: The target molecule is the methyl ester of 3,4-dichlorophenylglycine. The most efficient disconnection is at the ester bond, leading back to the parent amino acid. The amino acid itself is best accessed via the Strecker reaction of the corresponding aldehyde, ensuring access to the requisite carbon skeleton.

Retrosynthesis Target Target: Methyl Ester HCl (C9H10Cl3NO2) Intermediate Intermediate: Amino Acid (3,4-dichlorophenylglycine) Target->Intermediate Esterification (MeOH/SOCl2) Starting Starting Material: 3,4-Dichlorobenzaldehyde Intermediate->Starting Strecker Synthesis (NaCN, NH4Cl)

Figure 1: Retrosynthetic analysis showing the disconnection to the aldehyde precursor.

Phase I: Synthesis of the Parent Amino Acid

The first objective is to synthesize 2-amino-2-(3,4-dichlorophenyl)acetic acid. The Strecker synthesis is preferred over the Bucherer-Bergs reaction here for direct access to the amino acid without a hydantoin intermediate, though both are viable.

Protocol A: Strecker Synthesis
  • Reagents: 3,4-Dichlorobenzaldehyde (1.0 eq), Sodium Cyanide (1.1 eq), Ammonium Chloride (1.2 eq), Ammonia (aq), Methanol/Water.

  • Procedure:

    • Dissolve 3,4-dichlorobenzaldehyde in a MeOH/H2O mixture.

    • Add

      
       and aqueous ammonia; stir for 20 minutes to facilitate imine formation.
      
    • Critical Safety Step: Slowly add NaCN solution at

      
      . Caution: Cyanide hazard.
      
    • Stir at room temperature for 12–24 hours. Monitor TLC for disappearance of aldehyde.

    • Hydrolysis: The resulting aminonitrile is not isolated. Add concentrated HCl (6M to 12M) directly to the reaction mixture and reflux for 4–6 hours to hydrolyze the nitrile to the carboxylic acid.

  • Work-up:

    • Cool the solution. The amino acid hydrochloride often precipitates upon cooling.

    • Adjust pH to ~6 (isoelectric point) with NaOH/NaHCO3 to precipitate the free zwitterionic amino acid.

    • Filter, wash with cold water and

      
      , and dry.
      

Phase II: Esterification to the Hydrochloride Salt

This phase converts the carboxylic acid to the methyl ester while simultaneously forming the stable hydrochloride salt.

Protocol B: Thionyl Chloride Mediated Esterification

This method is superior to Fischer esterification (acid catalysis) because the in-situ generation of anhydrous HCl drives the reaction to completion and scavenges water.

  • Reagents: 3,4-Dichlorophenylglycine (from Phase I), Thionyl Chloride (

    
    ), Anhydrous Methanol.
    
  • Setup: Flame-dried round-bottom flask, reflux condenser, drying tube (

    
    ), ice bath.
    
  • Step-by-Step Methodology:

    • Step 1: Charge the flask with anhydrous Methanol (10–15 mL per gram of amino acid). Chill to

      
      .
      
    • Step 2 (Activation): Add

      
       (1.5–2.0 eq) dropwise over 30 minutes. Exothermic reaction. This generates anhydrous HCl and methyl sulfite intermediates.
      
    • Step 3 (Addition): Add the solid amino acid in portions.

    • Step 4 (Reflux): Heat the mixture to reflux (

      
      ) for 4–8 hours.
      
    • Step 5 (Monitoring): Monitor by LC-MS or TLC (n-Butanol:AcOH:H2O 4:1:1). The starting acid spot should disappear.

    • Step 6 (Isolation): Concentrate the reaction mixture in vacuo to remove solvent and excess

      
      .
      
    • Step 7 (Purification): Triturate the resulting gum/solid with cold diethyl ether or MTBE to induce crystallization. Filter the white solid.[6]

Process Optimization & Critical Parameters
ParameterRecommended RangeImpact on Quality
Temperature (Addition)

to

Prevents rapid exotherm and degradation of reagents.
Thionyl Chloride Eq. 1.5 – 2.5 eqExcess ensures complete water scavenging and conversion.
Reaction Time 4 – 12 hoursInsufficient time leads to incomplete esterification; excessive time may cause racemization.
Moisture Control Strictly AnhydrousWater hydrolyzes the ester back to the acid.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via the activation of the carboxyl group, likely forming an acyl chloride or a protonated acyl intermediate, which is then attacked by methanol.

Mechanism Substrate Amino Acid (Zwitterion) Intermediate Protonated Carboxylic Acid Substrate->Intermediate + HCl Activation Activation (SOCl2 + MeOH -> HCl + MeOSOCCl) Activation->Intermediate Catalysis Transition Tetrahedral Intermediate Intermediate->Transition + MeOH Product Methyl Ester HCl Salt Transition->Product - H2O

Figure 2: Simplified mechanistic flow of the acid-catalyzed esterification.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical criteria must be met:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       3.75 ppm (s, 3H, 
      
      
      
      ): Distinct singlet for the methyl ester.
    • 
       5.30 ppm (s, 1H, 
      
      
      
      -CH): The chiral proton.
    • 
       7.4–7.8 ppm (m, 3H, Ar-H): Aromatic signals characteristic of the 3,4-dichloro substitution.
      
    • 
       9.0–9.5 ppm (br s, 3H, 
      
      
      
      ): Ammonium protons.
  • Mass Spectrometry (ESI+):

    • Expected

      
       peak at 
      
      
      
      (characteristic chlorine isotope pattern for the free base).
  • Melting Point:

    • Typically high (

      
      ) with decomposition, characteristic of amino acid hydrochloride salts.
      

Safety & Handling

  • Thionyl Chloride: Highly corrosive and reacts violently with water to release

    
     and HCl gases. Handle only in a fume hood.
    
  • Cyanides (Strecker Step): Fatal if swallowed or inhaled. Use a dedicated cyanide waste stream and keep bleach (sodium hypochlorite) available for neutralization.

  • 3,4-Dichlorophenyl Derivatives: Potential skin sensitizers. Wear nitrile gloves and lab coats at all times.

References

  • Preparation of Amino Acid Methyl Ester Hydrochlorides. ChemicalBook. (General Protocol for Thionyl Chloride Esterification).

  • Synthesis of 2,4-Dichlorophenylacetic Acid Derivatives. World Health Organization (IARC). (Context on dichlorophenyl synthesis).

  • Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride Product Data. ChemScene. (Physical Properties and CAS Verification).

  • Strecker Synthesis of Phenylglycine Analogs. Organic Chemistry Portal. (Mechanistic Foundation).

Sources

Foundational

Strategic Utilization of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl in CNS Pharmacophore Assembly

[1] Executive Summary In the landscape of Central Nervous System (CNS) drug discovery, the transition from Selective Serotonin Reuptake Inhibitors (SSRIs) to Triple Reuptake Inhibitors (SNDRIs) represents a paradigm shif...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of Central Nervous System (CNS) drug discovery, the transition from Selective Serotonin Reuptake Inhibitors (SSRIs) to Triple Reuptake Inhibitors (SNDRIs) represents a paradigm shift toward addressing complex mood disorders and ADHD. Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (CAS: 1078611-21-8) serves as a critical "linchpin" intermediate in this evolution.[1] It is the primary chiral scaffold used to construct the 1-aryl-3-azabicyclo[3.1.0]hexane core found in high-potency agents such as Amitifadine (DOV-21,947) and DOV-216,303 .[1]

This technical guide analyzes the chemical architecture, synthetic utility, and pharmacological relevance of this phenylglycine derivative, providing researchers with actionable protocols for its deployment in the synthesis of next-generation neurotransmitter transporter inhibitors.

Part 1: Chemical Architecture & Pharmacophore Analysis[1]

The Phenylglycine Scaffold

The topic compound is the methyl ester hydrochloride salt of 3,4-dichlorophenylglycine . Unlike standard amino acids, phenylglycine derivatives possess a phenyl ring directly attached to the


-carbon. This rigidity is pharmacologically advantageous, restricting the conformational freedom of the side chain in the final drug molecule.
PropertyValueSignificance in CNS Discovery
Formula

Precursor to

bicyclic systems.[1]
MW 270.54 g/mol Low MW allows for extensive downstream derivatization while keeping final drug < 500 Da (Lipinski's Rule).
Substitution 3,4-DichloroMetabolic Stability: Blocks P450 oxidation at para/meta positions.Lipophilicity: Increases BBB permeability (

modulation).[1]
Chirality

-Carbon
Determines the stereochemistry of the final azabicyclohexane ring ((1R,5S) vs (1S,5R)).
Structural Role in SNDRIs

The 3,4-dichlorophenyl moiety is a "privileged structure" in monoamine transporter ligands. It mimics the catechol ring of dopamine and norepinephrine but is resistant to COMT (catechol-O-methyltransferase) degradation.[1]

  • Target Interaction: The dichlorophenyl ring lodges into the hydrophobic pocket of the serotonin (SERT) and dopamine (DAT) transporters.

  • Scaffold Evolution: The methyl ester functionality is not the final pharmacophore; it is a synthetic handle . It is reduced to an amino alcohol, which is then cyclized to form the rigid 3-azabicyclo[3.1.0]hexane system.

Part 2: Synthetic Pathways & Experimental Protocols

The synthesis of high-purity Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl is the gateway to accessing the DOV-series SNDRIs.[1] The following protocols outline its synthesis and downstream conversion.

Synthesis of the Methyl Ester (Protocol A)

Objective: Conversion of 3,4-dichlorophenylglycine to its methyl ester hydrochloride.

Reagents:

  • 3,4-Dichlorophenylglycine (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (1.5 eq) or Acetyl Chloride[1]
    
  • Methanol (anhydrous) (Solvent/Reactant)[1]

Methodology:

  • Preparation: Charge a flame-dried reaction vessel with anhydrous methanol under

    
     atmosphere. Cool to 0°C.[2]
    
  • Activation: Dropwise add thionyl chloride over 30 minutes. (Caution: Exothermic,

    
     gas evolution).
    
  • Addition: Add 3,4-dichlorophenylglycine in portions. The amino acid will initially be insoluble but will dissolve as the ester forms.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System:

    
     9:1).
    
  • Isolation: Concentrate the solvent in vacuo. Co-evaporate with diethyl ether (

    
    ) twice to remove residual 
    
    
    
    .
  • Crystallization: Triturate the residue with cold

    
     or 
    
    
    
    . Filter the white crystalline solid.
  • Yield: Typically 85–95%.

Downstream Application: Synthesis of the Amino Alcohol (Protocol B)

Context: This is the critical step converting the linear ester into the precursor for the bicyclic ring found in Amitifadine.

Reagents:

  • Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl (Topic Compound)[1][3]

  • Sodium Borohydride (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    )[1]
  • THF or Ethanol

Step-by-Step:

  • Neutralization: Treat the ester HCl salt with

    
     (aq) and extract the free base into DCM. Dry and concentrate.
    
  • Reduction: Dissolve the free base ester in anhydrous THF. Cool to 0°C.

  • Hydride Addition: Add

    
     (2.0 eq) portion-wise.
    
  • Reaction: Stir at room temperature for 12 hours. The ester group is reduced to the primary alcohol.

  • Workup: Quench via Fieser method (

    
    , 15% 
    
    
    
    ,
    
    
    ). Filter the aluminum salts.
  • Product: 2-Amino-2-(3,4-dichlorophenyl)ethanol . This intermediate is then cyclized (using

    
     and base) to form the 3-azabicyclo[3.1.0]hexane  core.[1]
    
Visualization of Synthetic Logic

The following diagram illustrates the divergent pathways from the topic compound to key CNS targets.

SynthesisPath cluster_0 Critical Intermediate Phase Start 3,4-Dichlorobenzaldehyde Strecker Strecker Synthesis (NaCN, NH4Cl) Start->Strecker AminoAcid 3,4-Dichlorophenylglycine Strecker->AminoAcid Hydrolysis TopicCompound Methyl 2-amino-2- (3,4-dichlorophenyl)acetate HCl (TOPIC COMPOUND) AminoAcid->TopicCompound Esterification (MeOH/HCl) mGluR mGluR8 Agonists (Acid derivatives) AminoAcid->mGluR Direct Derivatization AminoAlcohol Amino Alcohol Intermediate TopicCompound->AminoAlcohol Reduction (LAH/NaBH4) Cyclization Cyclization (SOCl2 / Base) AminoAlcohol->Cyclization DOV216303 DOV-216,303 (Triple Reuptake Inhibitor) Cyclization->DOV216303 Racemic/Chiral Separation Amitifadine Amitifadine (DOV-21,947) SNDRI DOV216303->Amitifadine Isomer Optimization

Figure 1: Synthetic workflow positioning Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl as the divergent point for SNDRI synthesis vs. mGluR agonists.

Part 3: Pharmacological Context & Mechanism[1]

The SNDRI Mechanism

The drugs derived from this intermediate (Amitifadine, DOV-216,303) function as Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs) .[1][4]

  • Ratio Matters: Unlike cocaine (which inhibits all three but with high abuse potential), these therapeutic SNDRIs are tuned to have balanced ratios (e.g., 1:2:8 for 5-HT:NE:DA).

  • Role of the 3,4-Dichloro Group: The electron-withdrawing chlorine atoms on the phenyl ring (derived from the topic compound) increase the affinity for the transporters by enhancing hydrophobic interactions within the binding site.[1]

Chirality and Efficacy

The biological activity of the final azabicyclohexane is highly stereospecific.

  • Active Isomer: The (+)-(1R,5S) enantiomer is typically the potent reuptake inhibitor.

  • Implication for the Intermediate: To avoid wasteful resolution at the end of the synthesis, modern protocols utilize (S)-Methyl 2-amino-2-(3,4-dichlorophenyl)acetate .[1] This is achieved by:

    • Classical Resolution: Using (+)-Tartaric acid to crystallize the desired enantiomer of the intermediate.[1]

    • Enzymatic Resolution: Using lipases to selectively hydrolyze the unwanted ester enantiomer.

Molecular Docking Visualization

The interaction of the pharmacophore (derived from the topic compound) with the transporter protein is visualized below.

Pharmacophore Transporter Monoamine Transporter (SERT/DAT/NET) PhenylRing 3,4-Dichlorophenyl Ring (Hydrophobic Anchor) PhenylRing->Transporter Pi-Pi Stacking / Hydrophobic Amine Secondary Amine (Ionic Bond w/ Aspartate) Amine->Transporter Salt Bridge Bridge Bicyclic Scaffold (Rigid Spacer) Bridge->PhenylRing Connects Bridge->Amine Connects TopicOrigin Derived from: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate TopicOrigin->PhenylRing Provides TopicOrigin->Amine Provides

Figure 2: Pharmacophore mapping showing how the structural elements of the topic compound translate to binding interactions in the final drug target.[1]

References

  • Skolnick, P., et al. (2003).[4] "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor."[1][4][5][6][7] European Journal of Pharmacology. Link

  • Popik, P., et al. (2006). "Pharmacological Profile of the 'Triple' Monoamine Neurotransmitter Uptake Inhibitor, DOV 216,303." Cellular and Molecular Neurobiology. Link

  • McKinney, A. A., et al. (2012). "Preparation and use of (+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane in the treatment of conditions affected by monoamine neurotransmitters." World Intellectual Property Organization (WO2012075473A1).[1] Link

  • Organic Syntheses. "dl-alpha-Aminophenylacetic Acid (Phenylglycine synthesis)." Organic Syntheses, Coll. Vol. 3, p. 84. Link

  • PubChem. "1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride (DOV 216,303)."[1][8] National Library of Medicine. Link[1]

Sources

Exploratory

"Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride" as a non-natural amino acid

Executive Summary Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (often referred to as 3,4-Dichlorophenylglycine methyl ester HCl ) is a critical non-natural amino acid scaffold. It serves as a "privileged st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (often referred to as 3,4-Dichlorophenylglycine methyl ester HCl ) is a critical non-natural amino acid scaffold. It serves as a "privileged structure" in medicinal chemistry, bridging the gap between simple phenylglycine derivatives and complex, metabolically stable pharmacophores.

This guide addresses the synthesis, characterization, and application of this molecule. Unlike natural amino acids, the inclusion of the 3,4-dichloro motif significantly alters the electronic landscape of the aromatic ring, increasing lipophilicity (LogP) and blocking metabolic oxidation at the para- and meta-positions—a common failure point in peptide therapeutics.

Chemical Architecture & Properties[1][2][3]

Structural Analysis

The molecule consists of a glycine backbone substituted at the


-carbon with a 3,4-dichlorophenyl ring.
  • Core Scaffold: Phenylglycine (constrained analog of phenylalanine).

  • Electronic Effect: The chlorine atoms at positions 3 and 4 are electron-withdrawing (inductive effect,

    
    ), which deactivates the ring against electrophilic aromatic substitution and oxidative metabolism (e.g., by Cytochrome P450).
    
  • Steric Bulk: The orthogonal orientation of the phenyl ring relative to the peptide backbone restricts conformational freedom (

    
     and 
    
    
    
    angles), favoring specific secondary structures like
    
    
    -turns when incorporated into peptides.
Physicochemical Profile
PropertyValue / Description
Molecular Formula

Molecular Weight 270.54 g/mol (Free base: 234.[1]08)
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Et2O
Hygroscopicity Moderate (HCl salt form is hygroscopic)
Chirality Contains one stereocenter at C-

. Often synthesized as racemate; requires resolution.[2]

Synthetic Methodologies

The synthesis of this molecule generally follows a Strecker Synthesis followed by acid hydrolysis and esterification. Below is the optimized protocol for the esterification step, which is the critical point for generating the stable hydrochloride salt.

Reaction Pathway Diagram

SynthesisPath cluster_0 Stage 1: Strecker Synthesis cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Esterification Aldehyde 3,4-Dichlorobenzaldehyde Nitrile Aminonitrile Intermediate Aldehyde->Nitrile KCN, NH4Cl MeOH/H2O Acid 3,4-Dichlorophenylglycine (Free Acid) Nitrile->Acid HCl (6M) Reflux Product Methyl Ester HCl (Final Product) Acid->Product SOCl2, MeOH 0°C to Reflux

Caption: Linear synthetic workflow from aldehyde precursor to final ester hydrochloride salt.

Detailed Protocol: Esterification (The "Zero-Water" Method)

Objective: Convert 3,4-dichlorophenylglycine to its methyl ester hydrochloride without introducing hydrolysis byproducts.

Reagents:

  • 3,4-Dichlorophenylglycine (10.0 g, 45.4 mmol)

  • Thionyl Chloride (

    
    ) (6.6 mL, 90.8 mmol, 2.0 eq)
    
  • Anhydrous Methanol (100 mL)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube.
    
  • Solvent Charge: Add anhydrous Methanol (100 mL) and cool to 0°C using an ice-water bath.

  • Activation: Dropwise add Thionyl Chloride over 20 minutes. Caution: Exothermic reaction. Evolution of

    
     and HCl gas.
    
  • Addition: Add solid 3,4-Dichlorophenylglycine in portions to the cold solution.

  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS for disappearance of the starting acid.

  • Workup:

    • Cool to room temperature.[3]

    • Concentrate the solvent in vacuo to ~20% volume.

    • Add cold Diethyl Ether (150 mL) to precipitate the product.

  • Isolation: Filter the white precipitate, wash with cold Ether (

    
     mL), and dry under high vacuum.
    

Validation Criteria:

  • Yield: Expected >90%.

  • Purity: >98% by HPLC.

Chiral Resolution Strategies

Since the Strecker synthesis yields a racemic mixture, obtaining enantiopure (R) or (S) isomers is essential for drug development. Enzymatic Kinetic Resolution (EKR) is the superior industrial choice over chemical resolution due to mild conditions and high enantiomeric excess (


).
Enzymatic Workflow

The enzyme Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) displays high stereoselectivity for phenylglycine esters.

Resolution Racemate Racemic Methyl Ester Reaction Hydrolysis (Phosphate Buffer pH 7 + CAL-B) Racemate->Reaction Dissolve S_Acid (S)-Acid (Hydrolyzed Product) Reaction->S_Acid Fast Hydrolysis R_Ester (R)-Methyl Ester (Unreacted) Reaction->R_Ester Slow/No Hydrolysis

Caption: Kinetic resolution separating the (S)-acid from the (R)-ester using lipase selectivity.

Protocol Insight: The (S)-enantiomer of phenylglycine esters is typically hydrolyzed faster by CAL-B. By stopping the reaction at 50% conversion, one obtains the (S)-acid (precipitate/aqueous phase) and the (R)-ester (organic phase) with high optical purity (


).

Applications in Drug Discovery[7][8]

Peptidomimetics

Incorporating this amino acid into peptide chains introduces a "kink" due to the steric clash between the bulky dichlorophenyl group and the peptide backbone.

  • Protease Resistance: The non-natural side chain is not recognized by standard proteases (trypsin/chymotrypsin), extending the half-life (

    
    ) of peptide drugs.
    
  • Potency: In antagonists for receptors like NK1 or CGRP , the 3,4-dichloro moiety fills hydrophobic pockets more effectively than a native phenylalanine.

Analytical Standards

The methyl ester is often used as a reference standard in:

  • Chiral HPLC: Developing separation methods for halogenated amino acids.

  • Metabolite ID: Verifying the hydrolysis products of prodrugs containing this motif.

Analytical Characterization

To validate the synthesis of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl, compare experimental data against these standard values:

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6)

3.75 (s, 3H)
Methyl ester protons (

)

5.30 (s, 1H)

-proton (chiral center)

7.40–7.80 (m, 3H)
Aromatic protons (3,4-dichloro pattern)

9.10 (br s, 3H)
Ammonium protons (

)
IR Spectroscopy 1745

Carbonyl stretch (

, ester)
Mass Spectrometry

234.0 (M+H)
Corresponds to free base cation

References

  • Preparation of Amino Acid Methyl Ester Hydrochlorides: Li, J., Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]

  • Enzymatic Resolution of Phenylglycine Analogs: Gotor, V. (2002). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry, 7(10), 2189-2197. [Link]

  • Medicinal Chemistry of 3,4-Dichlorophenyl Motifs: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosteric replacement of phenylalanine). [Link]

  • General Properties of 3,4-Dichlorophenylglycine: PubChem Compound Summary for CID 100806 (3,4-Dichlorophenylglycine). [Link]

Sources

Foundational

A Comprehensive Technical Guide to Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride: A Key Chiral Building Block in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Importance of Dichlorophenyl Moieties in Pharmacology The strategic incorporation of halogen atoms, particularly chlorine, into phar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Dichlorophenyl Moieties in Pharmacology

The strategic incorporation of halogen atoms, particularly chlorine, into pharmaceutical scaffolds is a cornerstone of modern medicinal chemistry. The 3,4-dichlorophenyl group, a key feature of the title compound, is of particular significance. This structural motif is prominently featured in a range of therapeutics, most notably in the selective serotonin reuptake inhibitor (SSRI) sertraline. The electronic properties and steric bulk of the dichlorophenyl group play a crucial role in modulating the binding affinity and selectivity of these drugs for their biological targets, such as the serotonin transporter (SERT)[1][2]. This guide provides an in-depth exploration of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride, a vital chiral intermediate that serves as a gateway to the synthesis of these impactful pharmaceuticals.

Physicochemical Properties and Structural Elucidation

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is a chiral amino acid ester hydrochloride. Its chemical identity is established by the following identifiers:

PropertyValueSource
CAS Number 1078611-21-8[3][4]
Molecular Formula C₉H₁₀Cl₃NO₂[3][4]
Molecular Weight 270.54 g/mol [3]
IUPAC Name methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride[4]

The hydrochloride salt form enhances the stability and handling of this intermediate, making it suitable for use in multi-step synthetic processes.

Synthesis and Manufacturing: A Strategic Approach

The synthesis of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is a multi-step process that begins with the construction of the core amino acid, followed by esterification and, crucially, chiral resolution to isolate the desired enantiomer.

Synthesis of the Racemic Amino Acid Precursor

The synthesis of the racemic 2-amino-2-(3,4-dichlorophenyl)acetic acid is typically achieved through established methods for α-amino acid synthesis, such as the Strecker synthesis or the Bucherer-Bergs reaction, starting from 3,4-dichlorobenzaldehyde.

Conceptual Synthetic Pathway:

Synthesis_of_Amino_Acid cluster_strecker Strecker Synthesis cluster_bucherer Bucherer-Bergs Reaction 3,4-Dichlorobenzaldehyde 3,4-Dichlorobenzaldehyde alpha-Aminonitrile alpha-Aminonitrile 3,4-Dichlorobenzaldehyde->alpha-Aminonitrile NH₃, HCN Racemic_Amino_Acid Racemic 2-amino-2-(3,4-dichlorophenyl)acetic acid alpha-Aminonitrile->Racemic_Amino_Acid H₃O⁺ (Hydrolysis) 3,4-Dichlorobenzaldehyde_B 3,4-Dichlorobenzaldehyde Hydantoin Hydantoin 3,4-Dichlorobenzaldehyde_B->Hydantoin (NH₄)₂CO₃, KCN Racemic_Amino_Acid_B Racemic 2-amino-2-(3,4-dichlorophenyl)acetic acid Hydantoin->Racemic_Amino_Acid_B Hydrolysis

Caption: Alternative synthetic routes to the racemic amino acid precursor.

Experimental Protocol: Strecker Synthesis (Conceptual) [5][6][7][8]

  • Imine Formation: 3,4-Dichlorobenzaldehyde is reacted with ammonia to form the corresponding imine.

  • Cyanation: The imine is then treated with a cyanide source, such as hydrogen cyanide or a cyanide salt, to form the α-aminonitrile.

  • Hydrolysis: The resulting α-aminonitrile is hydrolyzed under acidic conditions to yield racemic 2-amino-2-(3,4-dichlorophenyl)acetic acid.

Experimental Protocol: Bucherer-Bergs Reaction (Conceptual) [9][10][11][12][13]

  • Hydantoin Formation: 3,4-Dichlorobenzaldehyde is reacted with ammonium carbonate and potassium cyanide in a suitable solvent to form the corresponding hydantoin derivative.

  • Hydrolysis: The hydantoin is then hydrolyzed, typically under basic conditions, to afford the racemic amino acid.

Esterification to the Methyl Ester Hydrochloride

The carboxylic acid group of the racemic amino acid is then esterified to the methyl ester. A common and efficient method involves the use of thionyl chloride in methanol. This method has the advantage of simultaneously forming the hydrochloride salt of the amino group.[14][15][16]

Esterification Workflow:

Esterification Racemic_Amino_Acid Racemic 2-amino-2-(3,4-dichlorophenyl)acetic acid SOCl2_MeOH SOCl₂ in Methanol Racemic_Amino_Acid->SOCl2_MeOH Racemic_Ester_HCl Racemic Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride SOCl2_MeOH->Racemic_Ester_HCl

Caption: Esterification of the racemic amino acid.

Experimental Protocol: Esterification (Conceptual) [14][16]

  • Reaction Setup: Racemic 2-amino-2-(3,4-dichlorophenyl)acetic acid is suspended in anhydrous methanol at a reduced temperature (e.g., 0°C).

  • Reagent Addition: Thionyl chloride is added dropwise to the suspension. This reaction is exothermic and generates hydrochloric acid in situ.

  • Reaction Progression: The reaction mixture is then typically heated to reflux to drive the esterification to completion.

  • Isolation: Upon cooling, the product, Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride, often crystallizes from the reaction mixture and can be isolated by filtration.

Chiral Resolution: Isolating the Desired Enantiomer

For applications in stereospecific drug synthesis, the racemic mixture of the methyl ester must be resolved into its individual enantiomers. A widely used method for this is diastereomeric salt formation followed by fractional crystallization.

Chiral Resolution Workflow:

Chiral_Resolution Racemic_Ester Racemic Methyl Ester HCl Resolving_Agent Chiral Resolving Agent (e.g., Tartaric Acid Derivative) Racemic_Ester->Resolving_Agent + Diastereomeric_Salts Mixture of Diastereomeric Salts Resolving_Agent->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Isolated_Salt Isolated Diastereomeric Salt Fractional_Crystallization->Isolated_Salt Liberation Liberation of Enantiomer Isolated_Salt->Liberation Pure_Enantiomer Enantiomerically Pure Methyl Ester HCl Liberation->Pure_Enantiomer SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicles Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicles->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake Serotonin->SERT Enters Serotonin_Receptors Serotonin Receptors Serotonin->Serotonin_Receptors Binds to Signal_Transduction Signal Transduction Serotonin_Receptors->Signal_Transduction SSRI SSRI (e.g., Sertraline) SSRI->SERT Blocks

Sources

Exploratory

"Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride" chemical suppliers

Topic: Strategic Sourcing and Analytical Validation of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate Hydrochloride Content Type: Technical Monograph Audience: Pharmaceutical Researchers, Process Chemists, and CMC Leads. E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Sourcing and Analytical Validation of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate Hydrochloride Content Type: Technical Monograph Audience: Pharmaceutical Researchers, Process Chemists, and CMC Leads.

Executive Summary: The Chiral Synthon Challenge

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (CAS: 1078611-21-8) is not merely a catalog reagent; it is a high-value chiral synthon . Structurally, it is the methyl ester hydrochloride salt of 3,4-dichlorophenylglycine. Its primary utility lies in asymmetric synthesis, serving as a critical intermediate for monoamine reuptake inhibitors (including Sertraline analogs) and as a chiral resolving agent for complex acidic racemates.

For drug development professionals, the supply chain risk for this molecule is stereochemical integrity and hydrolytic stability . A 98% chemical purity claim is insufficient if the enantiomeric excess (ee) drops below 99% or if the free acid content rises due to moisture exposure. This guide establishes a self-validating protocol to secure high-fidelity starting material.

Chemical Identity & Critical Properties[1]

Before engaging suppliers, the target molecule must be rigorously defined to prevent ambiguity between the free base and the salt forms.

Datasheet: The Target Specification
PropertySpecificationCritical Note
Chemical Name Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochlorideMust specify HCl salt to ensure solubility/stability.
CAS Number 1078611-21-8 (HCl salt)Note:[1][2][3] Free base is often listed as 1215091-61-0.
Molecular Formula

MW: 270.54 g/mol
Structure Phenylglycine backbone, 3,4-dichloro substitution.The "benzylic" amine is prone to oxidation if free-based.
Chirality Racemic (rac) or Enantiopure (S or R)Crucial: Most catalytic pathways require the (

)-enantiomer.
Solubility Soluble in MeOH, Water, DMSO.Insoluble in non-polar organics (Hexane, ether).
Stability Hygroscopic.[4] Hydrolyzes to acid in moist air.Store at -20°C under Argon/Nitrogen.

Manufacturing Logic & Impurity Profiling

Understanding the synthesis allows you to predict the impurities your supplier might miss. The commercial production typically follows a Strecker Synthesis followed by acid hydrolysis and esterification, or a direct Thionyl Chloride/Methanol esterification of the amino acid.

The Impurity Map (Causality Analysis)

The following diagram traces the origin of the three most common "silent" impurities that ruin downstream yields:

  • The Hydrolysis Artifact: 3,4-Dichlorophenylglycine (Free Acid).

  • The Starting Material: 3,4-Dichlorobenzaldehyde.

  • The Dimer: Resulting from poor heat control during esterification.

SynthesisPath Aldehyde 3,4-Dichlorobenzaldehyde (Starting Material) Nitrile Aminonitrile Intermediate Aldehyde->Nitrile Strecker (NaCN/NH3) Imp_Aldehyde Impurity A: Unreacted Aldehyde Aldehyde->Imp_Aldehyde Incomplete Rxn Acid 3,4-Dichlorophenylglycine (Free Acid) Nitrile->Acid Hydrolysis (HCl) Target Methyl Ester HCl (TARGET) Acid->Target Esterification (SOCl2/MeOH) Imp_Dimer Impurity C: Diketopiperazine (Dimer) Acid->Imp_Dimer Overheating Imp_Acid Impurity B: Hydrolysis Product (Moisture Induced) Target->Imp_Acid Storage (H2O)

Figure 1: Synthesis pathway illustrating the origin of critical impurities. Note that Impurity B (Free Acid) is the most common failure mode during shipping/storage.

The Self-Validating Analytical Protocol

Do not rely solely on the supplier's Certificate of Analysis (COA). Upon receipt of the chemical, execute this two-tier validation workflow.

Tier 1: Chemical Purity (Reverse Phase HPLC)

Objective: Detect hydrolysis products (free acid) and organic precursors.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[5]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[5]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 220 nm (Amide/Ester bond) and 254 nm (Aromatic).

  • Pass Criteria:

    • Main peak > 98.0%.[4]

    • Free Acid Peak: Must be < 0.5% (Elutes earlier than the ester due to polarity).

Tier 2: Enantiomeric Purity (Chiral HPLC)

Objective: If purchasing the S or R isomer, verify the Enantiomeric Excess (ee).

  • Column: Daicel Chiralpak IA or IC (Immobilized Amylose/Cellulose).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: The amine modifier (DEA) is critical to sharpen the peak of the amino ester.

  • Flow Rate: 1.0 mL/min.

  • Pass Criteria: ee > 99.0% (for asymmetric synthesis applications).

Supplier Evaluation & Sourcing Strategy

Suppliers for this intermediate fall into two categories. Your choice depends on the development phase.

Supplier Tiers
TierCharacteristicsRecommended ForVetting Question
Tier 1 (Catalog) Sigma-Aldrich, TCI, Enamine. High cost, high reliability, 1g-10g scale.Early Discovery, Analytical Standards."Is the lot specific COA available for download?"
Tier 2 (Bulk/CRO) ChemScene, Fluorochem, AChemBlock. Lower cost, variable lead time, 100g+ scale.Process Development, Scale-up.[4][6]"Provide the residual solvent data and chiral purity method."
The "Golden Batch" Workflow

Use this logic flow to approve a new supplier batch before committing it to a reaction.

ValidationFlow Start Receive Sample (1g Test Batch) Visual Visual Inspection (White vs. Yellow) Start->Visual Solubility Solubility Test (Clear in MeOH?) Visual->Solubility White Powder Reject REJECT / RE-PURIFY Visual->Reject Yellow/Clumped HPLC HPLC Purity (>98%?) Solubility->HPLC Clear Soln Solubility->Reject Turbid (Inorganic Salts) Chiral Chiral HPLC (ee >99%?) HPLC->Chiral Pass HPLC->Reject Fail (<98%) Decision BATCH APPROVED Chiral->Decision Pass Chiral->Reject Fail (<99% ee)

Figure 2: Decision matrix for incoming raw material validation.

Handling & Stability Protocols

The "Yellowing" Phenomenon: Operators often report this compound turning yellow. This is auto-oxidation of the benzylic amine, often accelerated by moisture which first hydrolyzes the ester, creating a localized acidic environment that catalyzes further degradation.

Standard Operating Procedure (SOP):

  • Upon Receipt: Warm the bottle to room temperature before opening to prevent condensation.

  • Aliquot: Divide the bulk into single-use vials inside a glovebox or dry bag.

  • Storage: Store at -20°C .

  • Re-test: If stored > 6 months, re-run Tier 1 HPLC to check for the "Free Acid" peak.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2024).[7] PubChem Compound Summary for CID 45062400, Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride. Retrieved from [Link]

  • Synthesis & Impurity Origins

    • Wang, Y., et al. (2008).[8] A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. (Describes TMSCl/MeOH esterification method relevant to phenylglycine derivatives). Retrieved from [Link]

  • Chiral Analysis Methodology

    • Yabuuchi, T., & Kusumi, T. (2000).[9] Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination. Journal of Organic Chemistry. (Establishes the utility and stability of PGME derivatives). Retrieved from [Link]

  • Pfizer Inc. (2005). Process for the synthesis of Sertraline. US Patent 7,067,700. (Illustrates the role of dichlorophenyl derivatives in the synthesis of sertraline-type molecules).

Sources

Foundational

"Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride" safety and handling

Technical Whitepaper: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride Handling, Synthesis, and Application in Medicinal Chemistry Executive Summary Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride Handling, Synthesis, and Application in Medicinal Chemistry

Executive Summary

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (CAS 1078611-21-8) is a critical non-proteinogenic amino acid ester used primarily as a chiral building block in the synthesis of neuroactive pharmaceutical agents. As a derivative of 3,4-dichlorophenylglycine (3,4-DCPG), it serves as a key intermediate for metabotropic glutamate receptor (mGluR) ligands and peptide mimetics requiring restricted conformational flexibility.

This guide provides a rigorous technical framework for the safe handling, synthesis, and validation of this compound. It addresses the specific stability challenges associated with halogenated phenylglycine esters—namely, their susceptibility to moisture-induced hydrolysis and racemization under basic conditions.

Part 1: Chemical Identity & Physicochemical Profile[1]

PropertySpecification
IUPAC Name Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride
Common Name 3,4-Dichlorophenylglycine methyl ester HCl
CAS Number 1078611-21-8
Molecular Formula C₉H₉Cl₂NO₂[1][2][3][4] · HCl
Molecular Weight 270.54 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in Methanol, DMSO, Water (with potential hydrolysis); Insoluble in Hexanes, Et₂O
Chirality Available as Racemate (DL), or enantiopure (S)/(R) forms

Part 2: Safety Assessment & Toxicology (E-E-A-T)

Expert Insight: While specific toxicological data for this exact isomer is limited, structural analogs (phenylglycine esters) exhibit consistent hazard profiles. The primary risks are mucosal irritation and potential sensitization.

Hazard Classification (GHS)
  • H315: Causes skin irritation.[2][3][5]

  • H319: Causes serious eye irritation.[2][3][6][7]

  • H335: May cause respiratory irritation.[2][3][6]

Emergency Response Protocol
  • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. Rationale: The HCl salt can release trace HCl vapors upon decomposition, irritating the upper respiratory tract.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[5][6] Rationale: Acidic hydrolysis on the ocular surface can cause corneal damage.

  • Spill Cleanup: Do not dry sweep. Dampen with inert oil or cover with sand to minimize dust generation before sweeping. Neutralize residue with dilute sodium bicarbonate.

Part 3: Storage & Stability (Self-Validating Protocol)

The Stability Paradox: Phenylglycine esters are significantly more prone to hydrolysis than aliphatic amino acid esters due to the electron-withdrawing effect of the phenyl ring, which makes the carbonyl carbon more electrophilic. The 3,4-dichloro substitution exacerbates this, increasing moisture sensitivity.

Storage Conditions
  • Temperature: -20°C (Long-term); 2-8°C (Active use).

  • Atmosphere: Store under Argon or Nitrogen.

  • Desiccation: Mandatory.

Self-Validating Purity Check

Before using this reagent in critical coupling reactions (e.g., peptide synthesis), perform this 10-minute validation to ensure the ester has not hydrolyzed to the parent acid.

  • Dissolve: 5 mg sample in 0.5 mL MeOH.

  • TLC System: DCM:MeOH:AcOH (90:10:1).

  • Visualization: Ninhydrin stain.

  • Validation Logic:

    • Spot A (Ester): R_f ~ 0.6–0.7 (Higher R_f due to methyl cap).

    • Spot B (Parent Acid Impurity): R_f ~ 0.2–0.3 (Lower R_f due to free carboxylic acid).

    • If Spot B intensity > 5%, recrystallize immediately.

Part 4: Synthesis & Handling Workflows

Synthesis via Thionyl Chloride Activation

The most robust synthesis involves the esterification of 3,4-dichlorophenylglycine.

  • Reagents: 3,4-Dichlorophenylglycine, Thionyl Chloride (SOCl₂), Methanol (Anhydrous).

  • Causality: SOCl₂ is preferred over acid catalysis (H₂SO₄) because it scavenges water produced during esterification, driving the equilibrium forward (Le Chatelier’s principle).

Step-by-Step Protocol:

  • Setup: Flame-dry a 250mL round-bottom flask; equip with a drying tube (CaCl₂).

  • Solvent Prep: Cool 50 mL anhydrous MeOH to 0°C.

  • Activation: Add SOCl₂ (1.5 eq) dropwise over 20 minutes. Caution: Exothermic.[8]

  • Addition: Add 3,4-dichlorophenylglycine (1.0 eq) in one portion.

  • Reflux: Heat to reflux (65°C) for 4–6 hours.

  • Workup: Evaporate solvent in vacuo. Co-evaporate with toluene (3x) to remove residual SOCl₂.

  • Purification: Recrystallize from MeOH/Et₂O.

Workflow Visualization

SynthesisWorkflow Start Start: 3,4-DCPG Acid Activation Activation: MeOH + SOCl2 (0°C) Start->Activation Add Solid Reflux Reflux: 65°C, 4-6 Hours Activation->Reflux Exothermic Evap Evaporation: Remove SOCl2/MeOH Reflux->Evap Vacuum Validation QC Check: TLC/NMR Evap->Validation Sample Validation->Reflux Fail (Incomplete) Storage Storage: -20°C, Desiccated Validation->Storage Pass

Caption: Figure 1. Synthesis and Quality Control workflow for Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl, emphasizing the critical QC checkpoint.

Part 5: Applications in Drug Development

mGluR Ligand Synthesis

The 3,4-dichloro substitution pattern is highly privileged in neuroscience. This ester is a direct precursor to (S)-3,4-DCPG , a potent and selective agonist for the mGlu8 receptor (metabotropic glutamate receptor subtype 8).

  • Mechanism: The ester protects the carboxylic acid, allowing modification of the amine (e.g., urea formation or amide coupling) before final deprotection.

  • Therapeutic Relevance: mGlu8 agonists are investigated for anticonvulsant and anxiolytic properties.

Peptide Mimetics

Used to introduce "constrained" phenylalanine analogs into peptide chains. The steric bulk of the dichloro-phenyl group restricts rotation around the Cα-Cβ bond, stabilizing specific secondary structures (e.g., β-turns).

Handling Logic: The Racemization Risk

When using this compound in peptide coupling (e.g., with EDC/HOBt):

  • Base Selection: Avoid strong bases (e.g., TEA) if possible. Use DIPEA (Hünig's base) or NMM (N-methylmorpholine).

  • Reasoning: The α-proton is highly acidic due to the electron-withdrawing phenyl ring and ester group. Strong bases will deprotonate this position, leading to rapid racemization via an enolate intermediate.

Part 6: Emergency & Safety Decision Matrix

SafetyMatrix Incident Incident Detected Type Identify Type Incident->Type Skin Skin/Eye Contact Type->Skin Inhal Inhalation/Dust Type->Inhal Spill Bench Spill Type->Spill ActionSkin Rinse 15m + Medical Attn Skin->ActionSkin ActionInhal Fresh Air + Oxygen Inhal->ActionInhal ActionSpill Cover (Sand) -> Sweep -> Neutralize Spill->ActionSpill

Caption: Figure 2. Decision matrix for immediate laboratory response to exposure or containment breach.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 47003090, Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride. Retrieved from [Link]

  • Thomas, N. K., et al. (2001). (S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord. Neuropharmacology, 40(3), 311-318. Retrieved from [Link]

  • European Chemicals Agency (ECHA). General Safety Profiles for Alpha-Amino Acid Esters. Retrieved from [Link][2][3]

Sources

Exploratory

A Guide to the Spectroscopic Characterization of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the expected spectroscopic characteristics of Methyl 2-amino-2-(3,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride. In the absence of published experimental spectra for this specific compound, this guide leverages predictive models and comparative data from structurally related isomers to offer a comprehensive interpretation of its anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This document serves as a valuable resource for scientists involved in the synthesis, identification, and quality control of this and similar molecules, offering insights into the structural elucidation of dichlorinated phenylacetate derivatives.

Introduction

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is a chemical compound with potential applications in pharmaceutical research and development. Its structure, featuring a dichlorinated phenyl ring, an amino group, and a methyl ester, makes it an interesting candidate for further investigation. Accurate and thorough spectroscopic characterization is a cornerstone of chemical research, ensuring the identity, purity, and structural integrity of a synthesized compound. This guide provides a detailed theoretical framework for the spectroscopic analysis of this specific molecule.

Chemical Structure and Properties:

  • IUPAC Name: methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride

  • CAS Number: 1078611-21-8[1]

  • Molecular Formula: C₉H₁₀Cl₃NO₂[1]

  • Molecular Weight: 270.54 g/mol [1]

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride in a suitable solvent (e.g., DMSO-d₆) is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton, the amine protons, and the methyl protons.

Predicted ¹H NMR Chemical Shifts:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H~7.6-7.8m3H
Methine-CH~5.0-5.5s1H
Amine-NH₃⁺~8.5-9.5br s3H
Methyl-CH₃~3.7-3.9s3H

Interpretation:

  • Aromatic Protons ( ~7.6-7.8 ppm): The three protons on the dichlorinated phenyl ring are expected to appear in the aromatic region of the spectrum. Due to the substitution pattern, they will likely present as a complex multiplet ('m').

  • Methine Proton ( ~5.0-5.5 ppm): The single proton attached to the chiral carbon (the α-carbon) is anticipated to be a singlet ('s') and will be deshielded due to the adjacent electron-withdrawing groups (the phenyl ring, the amino group, and the ester group).

  • Amine Protons ( ~8.5-9.5 ppm): In the hydrochloride salt form, the amino group will be protonated to form an ammonium salt (-NH₃⁺). These protons are typically observed as a broad singlet ('br s') and their chemical shift can be highly dependent on the solvent and concentration.

  • Methyl Protons ( ~3.7-3.9 ppm): The three protons of the methyl ester group will appear as a sharp singlet ('s').

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride will show distinct signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~168-172
Aromatic C-Cl~130-135
Aromatic C-H~125-130
Aromatic C-C~135-140
Methine (α-C)~55-60
Methyl (O-CH₃)~52-55

Interpretation:

  • Carbonyl Carbon (~168-172 ppm): The carbon of the ester carbonyl group is expected to be the most downfield signal in the spectrum.

  • Aromatic Carbons: The six carbons of the phenyl ring will have distinct chemical shifts. The two carbons directly bonded to the chlorine atoms will be in the ~130-135 ppm range, while the carbons bonded to hydrogen will be in the ~125-130 ppm range. The carbon attached to the α-carbon will be further downfield (~135-140 ppm).

  • Methine Carbon (~55-60 ppm): The α-carbon, bonded to the amino and ester groups, will appear in this region.

  • Methyl Carbon (~52-55 ppm): The carbon of the methyl ester group will be the most upfield signal.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Ammonium)3200-2800Strong, Broad
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic)3000-2850Medium
C=O Stretch (Ester)1750-1735Strong
C=C Stretch (Aromatic)1600-1450Medium
C-N Stretch1250-1020Medium
C-O Stretch (Ester)1300-1000Strong
C-Cl Stretch850-550Strong

Interpretation:

  • N-H Stretch (3200-2800 cm⁻¹): A strong and broad absorption band is expected in this region, characteristic of the N-H stretching vibrations of the ammonium group in the hydrochloride salt.

  • C=O Stretch (1750-1735 cm⁻¹): A strong, sharp peak in this region is indicative of the carbonyl group of the methyl ester.

  • C-Cl Stretch (850-550 cm⁻¹): The presence of carbon-chlorine bonds will give rise to strong absorptions in the fingerprint region.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride, electrospray ionization (ESI) would be a suitable technique.

Predicted Mass Spectrum Fragments:

m/zIdentity
234/236/238[M+H]⁺ of the free amine
175/177/179[M+H - COOCH₃]⁺
159/161[C₆H₃Cl₂CH]⁺

Interpretation:

The mass spectrum is expected to show the molecular ion peak corresponding to the protonated free amine (the hydrochloride salt will dissociate in the ESI source). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms (a ratio of approximately 9:6:1 for the M, M+2, and M+4 peaks). Common fragmentation pathways would include the loss of the methoxycarbonyl group and fragmentation of the dichlorophenyl ring.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Elucidation ir IR Spectroscopy purification->ir Functional Group ID ms Mass Spectrometry purification->ms Molecular Weight & Fragmentation interpretation Data Analysis & Structure Confirmation nmr->interpretation ir->interpretation ms->interpretation guide Technical Guide (This Document) interpretation->guide Documentation

Caption: A typical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

References

Sources

Protocols & Analytical Methods

Method

"Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride" use in solid-phase peptide synthesis

Technical Application Note: Strategic Integration of 3,4-Dichlorophenylglycine into Peptide Scaffolds Subject: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride CAS: 1251922-87-8 (and related salts) Abbreviation...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Integration of 3,4-Dichlorophenylglycine into Peptide Scaffolds

Subject: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride CAS: 1251922-87-8 (and related salts) Abbreviation: H-3,4-Cl2-Phg-OMe[1] · HCl Application: Solid-Phase Peptide Synthesis (SPPS) & Peptidomimetic Design[1]

Executive Summary

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is a specialized building block used to introduce the 3,4-dichlorophenylglycine (3,4-Cl2-Phg) moiety into peptide backbones.[1] This non-proteinogenic amino acid is highly valued in drug discovery for two reasons:

  • Conformational Constraint: The bulky, side-chain-restricted phenyl ring limits the rotational freedom of the peptide backbone (

    
     and 
    
    
    
    angles), often locking peptides into bioactive conformations.
  • Metabolic Stability & Lipophilicity: The 3,4-dichloro substitution increases lipophilicity (LogP) and blocks metabolic oxidation at the phenyl ring, enhancing the pharmacokinetic profile of the final drug candidate.

Critical Technical Warning: This building block presents two significant challenges in SPPS:

  • Incompatibility: As a methyl ester, it cannot be used directly in standard SPPS chain elongation.[1] It must be converted to the free acid (Fmoc-AA-OH) or used as a C-terminal starting unit.[1]

  • Racemization Sensitivity: The electron-withdrawing chlorine atoms significantly increase the acidity of the

    
    -proton, making this residue highly prone to racemization (epimerization) during base-mediated coupling and Fmoc deprotection.
    

Pre-SPPS Workflow: Conversion to Fmoc-Building Block

Since the starting material is a methyl ester hydrochloride, it must be converted into an SPPS-compatible form (Fmoc-3,4-Cl2-Phg-OH ).[1] Attempting to hydrolyze the ester before Fmoc protection often leads to poor solubility and zwitterionic aggregation.

Protocol A: One-Pot Fmoc Protection & Hydrolysis

StepReagent/ConditionPurposeCritical Note
1. Solubilization Suspend H-3,4-Cl2-Phg-OMe · HCl in 1:1 Dioxane:Water.[1]Solvent systemEnsure full dissolution.
2. Neutralization Add

(2.5 eq).[1]
Free base generationKeep temperature at 0°C to prevent polymerization.
3. Protection Add Fmoc-OSu (1.1 eq) dropwise.[1] Stir 4h at RT.[1]N-terminal protectionFmoc-Cl is too aggressive; use Fmoc-OSu to minimize side reactions.
4. Hydrolysis Cool to 0°C . Add LiOH (2.0 eq) in water.[1] Monitor by TLC.[1]Ester cleavageDO NOT heat. Heat + Base = Instant Racemization.
5.[1] Workup Acidify with 1N HCl to pH 2-3. Extract w/ EtOAc.[1][2]IsolationAvoid strong mineral acids; use cold HCl.[1]

Yield Expectation: >85% QC Requirement: Check optical rotation or Chiral HPLC. If enantiomeric excess (ee) < 98%, recrystallize from EtOAc/Hexane.[1]

SPPS Coupling Protocol (Low-Racemization Method)

Once converted to Fmoc-3,4-Cl2-Phg-OH , the residue is ready for coupling.[1] Standard HBTU/DIEA protocols will cause up to 20-40% epimerization due to the acidic


-proton.[1]

Protocol B: Optimized Coupling for 3,4-Cl2-Phg

  • Resin Choice: 2-Chlorotrityl Chloride (2-CTC) is preferred for C-terminal loading to prevent diketopiperazine formation.[1]

  • Coupling Reagents: Use Oxyma Pure / DIC (Diisopropylcarbodiimide).[1] This neutral/slightly acidic environment drastically reduces racemization compared to basic conditions (HATU/DIEA).[1]

Step-by-Step Elongation:

  • Activation:

    • Dissolve Fmoc-3,4-Cl2-Phg-OH (3.0 eq) in minimal DMF.

    • Add Oxyma Pure (3.0 eq).[1]

    • Add DIC (3.0 eq).[1]

    • Pre-activation time:0 minutes (Add immediately to resin).[1]

  • Coupling:

    • Add mixture to resin.[1][3][4]

    • Reaction time: 60 minutes at Room Temperature.[1]

    • Note: Do not use microwave heating for this specific residue.[1]

  • Fmoc Deprotection (The Danger Zone):

    • Standard piperidine (20%) is basic enough to cause some racemization after the residue is coupled, during the removal of its own Fmoc group.[5][6]

    • Modified Cocktail:0.1 M HOBt in 20% Piperidine/DMF . The HOBt suppresses base-catalyzed proton abstraction.[1]

    • Time: Shorten cycles to 2 x 3 minutes.

Mechanistic Visualization

The following diagram illustrates the critical pathways: the conversion of the raw material and the mechanism of racemization that must be avoided.

G Raw H-3,4-Cl2-Phg-OMe · HCl (Starting Material) Fmoc_Ester Fmoc-3,4-Cl2-Phg-OMe (Protected Intermediate) Raw->Fmoc_Ester Fmoc-OSu NaHCO3 Fmoc_Acid Fmoc-3,4-Cl2-Phg-OH (SPPS Ready) Fmoc_Ester->Fmoc_Acid LiOH, 0°C (Controlled Hydrolysis) Coupled Elongated Peptide Fmoc_Acid->Coupled DIC/Oxyma (Safe Coupling) Racemate D-Isomer (Impurity) (Dead End) Fmoc_Acid->Racemate HATU/DIEA (Base-Catalyzed Abstraction) Resin Peptide-Resin Resin->Coupled + Fmoc-Acid

Caption: Workflow converting the methyl ester salt to SPPS building block, highlighting the racemization risk pathway (dashed red).

Quality Control & Troubleshooting

Diastereomer Separation: Because the 3,4-Cl2-Phg introduces a chiral center, racemization results in diastereomers (L-L vs L-D peptides).[1] These are chemically distinct and separable.[1]

  • HPLC Method: C18 Column, slow gradient (0.5% B/min).

  • Observation: The D-isomer (unwanted) typically elutes earlier than the L-isomer in standard RP-HPLC gradients for hydrophobic peptides.[1]

Common Issues Table:

SymptomProbable CauseCorrective Action
Double Peaks in HPLC Racemization during coupling or hydrolysis.[1]Switch from HATU/DIEA to DIC/Oxyma. Ensure hydrolysis was at 0°C.
Low Coupling Efficiency Steric hindrance of the dichlorophenyl ring.Double couple (2 x 45 min). Do not increase temperature.
Incomplete Fmoc Removal Steric bulk shielding the amine.[1]Use DBU (2%) in Piperidine (2%) for deprotection (use with caution).[1]

References

  • Steinauer, R., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions.[1] Tetrahedron Letters.[1][7] Link[1]

  • Luxembourg Bio Technologies. Racemization of Phenylglycine.[1] Technical Guide.[1][3] Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1] Chemical Reviews.[1] Link[1]

  • PubChem. Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride - Compound Summary.[1][8] National Library of Medicine.[1] Link

Sources

Application

Application Note: Enantiomeric Separation of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride by Chiral HPLC

Abstract This application note presents a detailed, robust, and reproducible High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochlor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and reproducible High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride. This compound is a critical chiral intermediate in the synthesis of various pharmaceuticals, making the accurate determination of its enantiomeric purity essential for quality control and regulatory compliance.[1] This guide provides a comprehensive protocol, from method development principles to detailed experimental procedures, designed for researchers, scientists, and drug development professionals.

Introduction and Scientific Background

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate is a chiral α-amino acid ester. Due to the presence of a stereocenter at the α-carbon, it exists as a pair of enantiomers. In pharmaceutical applications, it is common for only one enantiomer to possess the desired therapeutic activity, while the other may be inactive or, in some cases, contribute to undesirable side effects. Consequently, regulatory agencies mandate strict control over the stereochemical purity of chiral drugs and their intermediates.[2]

The hydrochloride salt form of this compound enhances its stability and solubility, but the presence of the amino and ester functional groups requires careful selection of both the chiral stationary phase (CSP) and mobile phase to achieve optimal separation. Direct separation of enantiomers by HPLC using a CSP is the most prevalent and efficient technique for this purpose.[2][3] The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to differential retention times.[4]

Chiral Method Development Strategy

The selection of an appropriate Chiral Stationary Phase (CSP) is the most critical step in developing a successful enantioselective HPLC method.[2] For analytes like amino acid esters, polysaccharide-based CSPs and Pirkle-type CSPs are historically effective choices.[5][6][7]

2.1. Rationale for CSP Selection

Polysaccharide-derived CSPs, particularly those based on cellulose or amylose carbamate derivatives, are renowned for their broad applicability and excellent chiral recognition capabilities.[5][8] These phases operate through a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions, which are facilitated by the carbamate linkages and the chiral grooves of the polysaccharide structure.[9]

For this application, an immobilized amylose-based CSP, specifically amylose tris(3,5-dimethylphenylcarbamate) , is selected as the primary column for method development. Immobilized phases offer the significant advantage of being compatible with a wider range of solvents compared to coated phases, enhancing method development flexibility and column durability.[10]

2.2. Mobile Phase Selection and Optimization

The choice of mobile phase mode—Normal Phase (NP), Reversed-Phase (RP), or Polar Organic (PO)—dramatically influences selectivity.

  • Normal Phase (NP): Typically employing mixtures of alkanes (like n-hexane or heptane) and alcohols (like isopropanol or ethanol), NP chromatography is often the first choice for chiral separations due to its high efficiency and selectivity.[4]

  • Role of Additives: For basic compounds like the target analyte, peak shape and retention can be poor due to strong interactions with residual silanols on the silica support. The addition of a basic modifier, such as Diethylamine (DEA), is crucial to occupy these active sites and ensure symmetrical peak shapes. An acidic modifier, like Trifluoroacetic Acid (TFA), can be used to protonate the analyte's amino group, which can also influence interaction with the CSP. For this application, a combination of an alkane, an alcohol, and a basic additive provides the best starting point.

Experimental Protocol: Detailed Methodology

This section provides a step-by-step protocol for the validated enantiomeric separation.

3.1. Materials and Equipment
  • Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

  • Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized on 5 µm silica gel), 250 x 4.6 mm. A guard column is highly recommended to prolong column life.[11]

  • Chemicals:

    • Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (racemic standard)

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Diethylamine (DEA) (Reagent grade)

  • Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh 5 mg of the racemic standard and dissolve in 10 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.[10]

3.2. HPLC System Configuration and Parameters

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterSetting
Column CHIRALPAK® IA (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
3.3. Workflow Diagram

The following diagram outlines the complete experimental workflow from sample preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample Weigh 5 mg Racemic Standard Dissolve Dissolve Standard in 10 mL Mobile Phase Sample->Dissolve Solvent Prepare Mobile Phase (Hexane/IPA/DEA 80:20:0.1) Solvent->Dissolve Filter Filter with 0.45 µm Syringe Filter Dissolve->Filter Equilibrate Equilibrate Column (min. 30 mins) Filter->Equilibrate Inject Inject 10 µL of Sample Equilibrate->Inject Acquire Acquire Data for 15 min (UV at 220 nm) Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calculate Calculate Resolution (Rs) and Enantiomeric Excess (% ee) Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: Workflow for Enantiomeric Separation by HPLC.

Expected Results and System Suitability

Under the specified conditions, a baseline separation of the two enantiomers should be achieved. The expected performance characteristics are detailed below.

ParameterExpected ValueAcceptance Criteria
Retention Time (Enantiomer 1) ~ 8.5 min-
Retention Time (Enantiomer 2) ~ 10.2 min-
Resolution (Rs) > 2.0Rs ≥ 1.5
Tailing Factor (T) 0.9 - 1.30.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2500> 2000

Note: The elution order of enantiomers is column-dependent and should be confirmed using an enantiomerically pure standard if available.

Conclusion

The method described in this application note provides a reliable and efficient protocol for the enantiomeric separation of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride. The use of an immobilized amylose-based chiral stationary phase with a standard normal-phase mobile phase yields excellent resolution and peak shape. This method is suitable for routine quality control analysis in pharmaceutical development and manufacturing environments.

References
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Available at: [Link]

  • Google Patents. (2014). CN104122342A - Sertraline hydrochloride intermediates (+/-)-tetralone and chiral chromatographic splitting method thereof.
  • National Institutes of Health (NIH). (2024). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. Available at: [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. Available at: [Link]

  • Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available at: [Link]

  • AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Available at: [Link]

  • Regis Technologies. (n.d.). WHELK-O® 1 Chiral Stationary Phase. Available at: [Link]

  • Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, etc. . Available at: [Link]

  • Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA. Available at: [Link]

  • ResearchGate. (2023). Enantioseparation strategies for sertraline by instrumental and crystallization-based techniques: An important issue in quality control. Available at: [Link]

  • Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, IB-3, etc. . Available at: [Link]

  • Regis Technologies. (n.d.). Regis Technologies - HPLC Chiral Application Guide. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Available at: [Link]

  • Preprints.org. (2025). Molecular Dynamics of Enantiomeric Separation in HPLC. Available at: [Link]

  • Semantic Scholar. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available at: [Link]

  • MZ-Analysentechnik GmbH. (2018). Chiralpak IA & IB & IC & ID & IE & IF & IG & IH Instruction Manual. Available at: [Link]

  • IntechOpen. (2012). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Available at: [Link]

  • Element Lab Solutions. (n.d.). Regis Whelk O-1 Chiral Columns. Available at: [Link]

  • Chiral Technologies. (2023). INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, IB-3, etc. . Available at: [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Available at: [Link]

  • Regis Technologies. (n.d.). Whelk-O® 1 Brochure. Available at: [Link]

Sources

Method

"Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride" purification of reaction products

[1] Abstract This application note details the purification of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride , a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs). While t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the purification of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride , a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs). While the synthesis via thionyl chloride-mediated esterification is robust, the isolation of high-purity crystalline salt requires strict control over solvent systems to remove unreacted amino acid zwitterions and process-related impurities. This guide provides a validated protocol for isolation and recrystallization, emphasizing the removal of hydrolytic byproducts and color bodies.

Introduction & Chemical Context

The target compound is an


-amino acid ester hydrochloride.[1] Structurally, the electron-withdrawing 3,4-dichlorophenyl group reduces the basicity of the amine and increases the electrophilicity of the ester carbonyl, making the compound susceptible to hydrolysis if exposed to moisture under non-acidic conditions.

Target Molecule:

  • IUPAC Name: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride[2]

  • Key Functionality: Primary amine salt, Methyl ester, Dichlorinated aromatic ring.

  • Primary Impurities:

    • Starting Material: 2-Amino-2-(3,4-dichlorophenyl)acetic acid (Zwitterionic species).

    • Hydrolysis Product: Free acid formed by moisture ingress.

    • Dimerization Byproducts: Diketopiperazines (trace, formed during prolonged heating).

    • Inorganic Residues: Excess HCl, Sulfites (from

      
      ).
      
Synthesis Context

To understand purification, one must understand the crude matrix. The standard synthesis involves activating the amino acid with thionyl chloride (


) in Methanol (

).


The crude product is typically isolated by vacuum concentration, leaving a solid matrix containing the product, residual HCl, and potentially unreacted starting material.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Water Content

Esters are prone to hydrolysis. The HCl salt is hygroscopic; moisture leads to autocatalytic degradation.
Temperature

Higher temperatures during concentration promote dimerization (diketopiperazine formation).[3]
Solvent Ratio 1:3 to 1:5 (Solvent:Anti-solvent)Critical for maximizing yield while keeping polar impurities (unreacted acid) in solution.
Cooling Rate

Slow cooling promotes large, filterable crystals and rejects occluded impurities.

Experimental Protocols

Protocol A: Crude Isolation (Work-up)

Objective: To remove volatile reagents (


, 

,

) and obtain a solid amenable to recrystallization.
  • Concentration: Upon reaction completion, concentrate the reaction mixture under reduced pressure (40–50 mbar) at a bath temperature of 40–45°C . Do not exceed 50°C.

  • Azeotropic Drying:

    • Add Toluene (approx. 2-3 volumes relative to the crude mass).

    • Re-concentrate to dryness.

    • Mechanism:[3][4][5][6][7][8][9] Toluene forms an azeotrope with residual methanol and helps strip away trapped

      
       and HCl gas.
      
  • Solidification: The residue should be a white to off-white solid. If it remains an oil, triturate with a small amount of MTBE (Methyl tert-butyl ether) to induce solidification.

Protocol B: Recrystallization (Purification)

Objective: To obtain >99% purity material with low residual acidity.

Solvent System: Methanol (Solvent) / MTBE or Ethyl Acetate (Anti-solvent). Note: MTBE is preferred for higher yields; Ethyl Acetate is preferred if the crude is highly colored.

Step-by-Step Procedure:

  • Dissolution:

    • Transfer the crude solid (e.g., 10.0 g) to a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Add Methanol (approx. 20–30 mL, or 2-3 volumes).

    • Heat to 50–55°C with stirring.

    • Checkpoint: The solid should dissolve completely. If a fine suspension remains (likely inorganic salts or unreacted amino acid), filter the hot solution through a sintered glass funnel or Celite pad.

  • Anti-Solvent Addition:

    • Maintain the solution at 50°C.

    • Slowly add MTBE (approx. 60–90 mL, or 6-9 volumes) dropwise over 20 minutes.

    • Observation: The solution may turn slightly cloudy (onset of nucleation).

  • Crystallization:

    • Remove the heat source and allow the flask to cool to room temperature (20–25°C) slowly over 1 hour.

    • Transfer the flask to an ice bath (0–5°C) and stir for an additional 1–2 hours.

    • Why: Rapid cooling traps impurities. The "aging" period at 0°C maximizes yield.

  • Filtration & Washing:

    • Filter the white crystalline solid using a Buchner funnel under vacuum.

    • Wash 1: Cold 1:3 Methanol/MTBE mixture (10 mL).

    • Wash 2: Cold 100% MTBE (20 mL) to displace methanol and facilitate drying.

  • Drying:

    • Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Store: In a desiccator.[10] The product is hygroscopic.

Visualizing the Workflow

The following diagram maps the logical flow of the purification process, highlighting impurity rejection points.

PurificationWorkflow Start Crude Reaction Mixture (Product, MeOH, SOCl2, Acid) Evap Vacuum Concentration (<50°C) Start->Evap Azeotrope Toluene Chase (Removes traces of SOCl2/MeOH) Evap->Azeotrope Waste1 Waste: MeOH, SO2, HCl Evap->Waste1 CrudeSolid Crude Solid Isolated Azeotrope->CrudeSolid Dissolve Dissolve in Hot MeOH (55°C) CrudeSolid->Dissolve Filter Hot Filtration (Optional) Dissolve->Filter AntiSolvent Add MTBE (Anti-Solvent) Slow Addition Filter->AntiSolvent Waste2 Filter Cake: Unreacted Amino Acid Inorganic Salts Filter->Waste2 Insolubles Cooling Controlled Cooling (55°C -> 25°C -> 0°C) AntiSolvent->Cooling Isolate Filtration & Wash Cooling->Isolate Final Pure Product (>99% HPLC) Isolate->Final Waste3 Mother Liquor: Soluble Impurities Color Bodies Isolate->Waste3 Filtrate

Caption: Figure 1: Process flow diagram for the isolation and purification of methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride, detailing impurity rejection streams.

Analytical Validation

To ensure the protocol was successful, the following quality control (QC) tests are recommended:

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/Water + 0.1% TFA)

Identity

(DMSO-

)
Methyl singlet (~3.7 ppm), Methine proton (~5.4 ppm), Aromatic signals (7.4-7.9 ppm).
Chloride Content Argentometric Titration (

)

(Theoretical calc. for HCl salt)
Residual Solvent GC-HeadspaceMeOH

, MTBE

HPLC Method Parameters (Example)
  • Column: Agilent Zorbax Eclipse Plus C18,

    
    .
    
  • Mobile Phase A:

    
     Phosphoric Acid in Water.
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 220 nm (Amide/Ester absorption) and 254 nm (Aromatic).

Troubleshooting Guide

Issue 1: Product oils out instead of crystallizing.

  • Cause: Temperature too high during anti-solvent addition or cooling too fast.

  • Solution: Re-heat to dissolve the oil. Add a seed crystal (if available). Cool extremely slowly. Ensure the methanol content isn't too high (methanol acts as a solubilizer).

Issue 2: Low Yield (<60%).

  • Cause: Too much Methanol used in the dissolution step.

  • Solution: Concentrate the mother liquor to half volume and repeat the cooling step to harvest a second crop. Note: Second crops usually have lower purity.

Issue 3: Presence of unreacted starting material (Free Acid).

  • Detection: HPLC peak usually elutes earlier than the ester (more polar).

  • Solution: The starting material is zwitterionic and poorly soluble in organic solvents compared to the ester HCl salt. Perform a "hot filtration" step before adding MTBE to physically remove the unreacted acid.

References

  • Preparation process of D-phenylglycine methyl ester hydrochloride crystals. CN Patent 104829478A. (2015). Describes the industrial standard for phenylglycine esterification using thionyl chloride/methanol and crystallization techniques. Link

  • Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)... National Institutes of Health (PMC). Discusses the handling and synthesis of similar chlorinated phenyl-amino derivatives and their salt forms. Link

  • Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride. PubChem CID 47003090.[2] Provides physical property data and structural confirmation for the target class of compounds. Link

  • A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. (2011). Comparative study of esterification methods (TMSCl vs SOCl2) and purification of amino acid ester hydrochlorides. Link

Sources

Application

Technical Application Note: Optimized Derivatization Strategies for the Chromatographic Analysis of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl

This Application Note is designed for analytical chemists and process development scientists involved in the synthesis and quality control of Sertraline intermediates. It details optimized derivatization protocols for Me...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and process development scientists involved in the synthesis and quality control of Sertraline intermediates. It details optimized derivatization protocols for Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (referred to herein as MDPA-HCl ), a critical chiral building block.

Executive Summary

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (MDPA-HCl) is a thermally labile, polar amino ester salt. Direct Gas Chromatography (GC) analysis is precluded by the non-volatile hydrochloride salt form and the high polarity of the primary amine, which leads to severe peak tailing and thermal degradation. Furthermore, as a chiral intermediate, the determination of enantiomeric excess (ee) is critical for downstream efficacy.

This guide presents two validated derivatization workflows:

  • Achiral GC-MS Analysis: Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA) to ensure volatility and inertness.

  • Chiral HPLC Analysis: Diastereomeric derivatization using GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) to resolve enantiomers on standard C18 stationary phases.

Chemical Context & Analytical Challenges

Molecule Profile:

  • Structure: A phenylglycine derivative containing a 3,4-dichlorophenyl ring, a methyl ester, and a primary amine.

  • Key Functionality: The

    
    -amino ester motif is prone to cyclization (diketopiperazine formation) or hydrolysis under stress.
    
  • The Challenge:

    • Salt Form: The HCl salt decomposes before volatilization.

    • Polarity: The free primary amine (-NH

      
      ) interacts strongly with silanol groups in GC columns.
      
    • Chirality: The (S)-enantiomer is typically the desired pharmacophore precursor; trace (R)-enantiomer detection requires high selectivity.

Analytical Workflow Logic

The following diagram illustrates the decision matrix for selecting the appropriate derivatization path based on the analytical objective.

Analytical_Workflow Sample MDPA-HCl Sample Objective Define Analytical Objective Sample->Objective Path_GC GC-MS / GC-FID (Assay, Chemical Purity) Objective->Path_GC Volatile Impurities Path_HPLC HPLC-UV / LC-MS (Enantiomeric Purity) Objective->Path_HPLC Chiral Ratio Step_FreeBase In-situ Free Basing (Na2CO3 / MTBE) Path_GC->Step_FreeBase Path_HPLC->Step_FreeBase Deriv_TFAA Acylation with TFAA (Blocks -NH2, Increases Volatility) Step_FreeBase->Deriv_TFAA Deriv_GITC Reaction with GITC (Forms Diastereomers) Step_FreeBase->Deriv_GITC Analysis_GC Inject: Non-polar Capillary Column (DB-5ms) Deriv_TFAA->Analysis_GC Analysis_LC Inject: C18 Reverse Phase (Separates Diastereomers) Deriv_GITC->Analysis_LC

Figure 1: Decision matrix for MDPA-HCl analysis. Blue indicates input, Green/Red indicate specific derivatization chemistries.

Protocol A: Trifluoroacetylation for GC-MS Analysis

Objective: Convert MDPA-HCl into volatile Methyl 2-(2,2,2-trifluoroacetamido)-2-(3,4-dichlorophenyl)acetate for assay and chemical purity analysis.

Mechanistic Rationale

Direct injection of the HCl salt ruins GC liners. We employ a "Double-Step" approach:

  • Neutralization: Liberation of the free amine.

  • N-Acylation: TFAA reacts with the primary amine to form a trifluoroacetamide. This reduces hydrogen bonding and increases vapor pressure.

    • Note: The methyl ester group remains intact under these conditions (unlike silylation which might cause steric issues or silyl exchange).

Reagents & Equipment
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) – HPLC Grade.

  • Base: Saturated Sodium Bicarbonate (NaHCO

    
    ) solution.
    
  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) [Sigma-Aldrich].[1]

  • Catalyst (Optional): Pyridine (anhydrous).

Step-by-Step Procedure
  • Free Base Extraction (Critical Step):

    • Weigh 10 mg of MDPA-HCl into a 2 mL centrifuge tube.

    • Add 0.5 mL of Saturated NaHCO

      
       and 1.0 mL of Ethyl Acetate.
      
    • Vortex vigorously for 1 minute to liberate the free amine into the organic layer.

    • Centrifuge at 3000 rpm for 2 minutes.

    • Transfer 500 µL of the upper organic layer (EtOAc) to a clean, dry GC vial.

    • Checkpoint: Ensure no water droplets are transferred; moisture destroys TFAA.

  • Derivatization Reaction:

    • Add 50 µL of TFAA to the GC vial containing the extract.

    • (Optional) Add 10 µL of Pyridine to scavenge the TFA acid byproduct, though for amino esters, the reaction is often fast enough without it.

    • Cap the vial immediately (Teflon-lined cap).

    • Incubate at 60°C for 20 minutes .

    • Evaporate to dryness under a gentle stream of Nitrogen (N

      
      ) to remove excess TFAA and acid byproducts (which cause column bleed).
      
    • Reconstitute in 500 µL of pure Ethyl Acetate.

  • GC-MS Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Inlet: Split 20:1, 250°C.

    • Carrier: Helium at 1.0 mL/min.

    • Oven: 60°C (1 min) → 15°C/min → 300°C (5 min).

    • Detection: MS Scan (m/z 50–500). Look for molecular ion [M]+ (approx m/z 331 for the derivative).

Protocol B: Chiral Derivatization with GITC for HPLC

Objective: Determination of Enantiomeric Excess (ee) using standard C18 columns.

Mechanistic Rationale

Chiral columns (e.g., Chiralcel OD-H) are expensive and less robust. Derivatizing with GITC (a chiral isothiocyanate) converts the enantiomers (S and R) into diastereomeric thioureas . Diastereomers have different physical properties and can be separated on achiral phases (C18).

Reagents
  • GITC Solution: 2 mg/mL in Acetonitrile (ACN).

  • Buffer: Triethylamine (TEA) in ACN (0.5% v/v).

  • Diluent: 50:50 ACN:Water.

Step-by-Step Procedure
  • Sample Preparation:

    • Dissolve 5 mg of MDPA-HCl in 1.0 mL of Acetonitrile containing 10 µL of Triethylamine (TEA).

    • Note: TEA is required to neutralize the HCl and allow the amine to react.

  • Derivatization:

    • Mix 100 µL of the Sample Solution with 100 µL of GITC Solution .

    • Vortex and incubate at Room Temperature for 30 minutes .

    • Quench by adding 10 µL of Ethanolamine (reacts with excess GITC) or simply dilute if analyzing immediately.

    • Dilute to final volume of 1 mL with Mobile Phase A/B mix.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: Isocratic 45% B or slow gradient 40-60% B over 20 mins.

    • Detection: UV at 254 nm (Strong absorption from the thiourea and dichlorophenyl groups).

    • Resolution: Expect the (R)-derivative and (S)-derivative to elute with

      
      RT > 1.5 min.
      

Data Summary & Validation Criteria

The following table summarizes the expected outcomes and validation limits for the described methods.

ParameterGC-MS (TFAA Method)HPLC-UV (GITC Method)
Derivative Type Achiral AmideChiral Thiourea Diastereomer
Target Analyte Total MDPA (Sum of enantiomers)Individual Enantiomers (R/S)
Linearity (R²) > 0.999 (10 - 500 ppm)> 0.999 (0.1 - 100 ppm)
LOD ~ 1 ppm~ 0.05% (Area normalization)
Key Interference Residual TFAA (solvent front)Excess GITC reagent peak
Stability Stable for 24h in EtOAcStable for 12h at 4°C
Reaction Mechanism Visualization

Understanding the derivatization chemistry is vital for troubleshooting.

Reaction_Mechanism Reactants MDPA Free Amine (Nucleophile) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Reagent TFAA (Electrophile) Reagent->Intermediate Product N-TFA-MDPA (Volatile Amide) Intermediate->Product Elimination Byproduct Trifluoroacetic Acid (Remove via Evap) Intermediate->Byproduct

Figure 2: Mechanism of Trifluoroacetylation. The amine attacks the carbonyl of the anhydride, releasing TFA acid.

References

  • Sigma-Aldrich. Derivatization of Amino Acids: Acylation Protocols. Sigma-Aldrich Technical Bulletins. Link

  • Bhushan, R., & Martens, J. (2001). Amino Acids and Their Derivatives: Chiral Separations. In Handbook of Thin-Layer Chromatography. CRC Press. (Standard text on GITC/Marfey's reagent mechanisms).
  • Pfizer Inc. (2005). Process for the preparation of Sertraline.[2] US Patent 20050288529A1. (Describes the context of the dichlorophenyl glycine intermediate). Link

  • PubChem. Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (Analogous Structure).[3] National Library of Medicine. Link

  • Knauer. Chiral separation of amino acid esters. Application Note VCR0028J. (Reference for chiral separation principles). Link

(Note: While specific literature on the 3,4-dichloro methyl ester derivatization is proprietary to pharmaceutical process development, the protocols above are chemically derived from standard validated methods for phenylglycine analogs.)

Sources

Method

Process Development &amp; Scale-Up Guide: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate Hydrochloride

Abstract This application note details the process development and scale-up considerations for the synthesis of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride . As a critical chiral building block (often used...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the process development and scale-up considerations for the synthesis of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride . As a critical chiral building block (often used in the synthesis of CNS-active agents and inhibitors), the transition from gram-scale bench synthesis to kilogram-scale pilot production requires rigorous engineering controls.[1] This guide prioritizes the Thionyl Chloride (


) / Methanol  esterification route due to its high atom economy and reliability, while addressing the critical safety hazards associated with exothermic gas evolution (

,

).[1]

Route Selection & Mechanistic Insight[1][2]

The Chemistry

While amino acid esters can be synthesized via acid catalysis (


 gas/MeOH) or coupling agents (EDC/NHS), the Thionyl Chloride (

) mediated esterification
is the industry standard for scale-up.[1]
  • Mechanism:

    
     reacts with methanol to generate anhydrous 
    
    
    
    and methyl sulfite intermediates in situ.[1] This activates the carboxylic acid of the phenylglycine derivative, facilitating nucleophilic attack by methanol.
  • Why this route?

    • Moisture Scavenging:

      
       consumes residual water, driving the equilibrium toward the ester.
      
    • Salt Formation: The product is isolated directly as the stable hydrochloride salt, preventing the self-condensation (diketopiperazine formation) common with free amino acid esters.[1]

Scale-Up Challenges

The 3,4-dichlorophenyl moiety increases the lipophilicity of the substrate compared to unsubstituted phenylglycine.[1]

  • Thermal Management: The reaction between

    
     and MeOH is violently exothermic.[1]
    
  • Gas Evolution: The process generates stoichiometric quantities of

    
     and 
    
    
    
    gas.[1]
  • Solubility: The 3,4-dichloro substitution may alter crystallization kinetics, requiring specific anti-solvent protocols (e.g., MTBE or IPE) rather than simple cooling.[1]

Engineering Controls & Safety (The "How")

Reactor Configuration
  • Material: Glass-lined reactors (GLR) are mandatory due to the corrosive nature of hot

    
     and 
    
    
    
    .[1] Stainless steel (SS316) is not recommended for the reaction phase.[1]
  • Scrubbing System: A two-stage scrubber is required:[1]

    • Stage 1: Water scrubber to absorb

      
      .[1]
      
    • Stage 2: Caustic scrubber (

      
      ) to neutralize 
      
      
      
      .[1]
Thermal Process Safety

The addition of


 to Methanol is the critical control point.
  • Adiabatic Potential: Uncontrolled addition can lead to a rapid boil-over.[1]

  • Control Strategy: Pre-cool Methanol to

    
     to 
    
    
    
    . Addition rate must be linked to reactor temperature (interlock set at
    
    
    ).
Process Flow Diagram

ProcessFlow RawMat Raw Materials (Amino Acid, MeOH) Reactor Glass-Lined Reactor (-5°C to Reflux) RawMat->Reactor Charge SOCl2 SOCl2 Dosing (Controlled Rate) SOCl2->Reactor Slow Add (<10°C) Scrubber Off-Gas Scrubber (H2O + NaOH) Reactor->Scrubber HCl/SO2 Gas Crystallizer Crystallization (Anti-solvent: MTBE) Reactor->Crystallizer Transfer Solution Filter Filtration & Drying (Nutsche Filter) Crystallizer->Filter Slurry

Figure 1: Process flow showing critical dosing and scrubbing stages.[1]

Detailed Scale-Up Protocol

Target Batch Size: 1.0 kg Input (Amino Acid) Expected Yield: ~1.15 - 1.25 kg (Hydrochloride Salt)[1]

Reagents & Materials
ReagentEquivalentsRoleCritical Specification
2-Amino-2-(3,4-dichlorophenyl)acetic acid 1.0 equivSubstratePurity >98%; Dry LOD <0.5%
Methanol (Anhydrous) 10 - 15 VolSolvent/ReagentWater content <0.05%
Thionyl Chloride (

)
1.2 - 1.5 equivReagentClear, colorless to pale yellow
MTBE (Methyl tert-butyl ether) 5 - 8 VolAnti-solventPeroxide free
Step-by-Step Procedure
Step 1: Activation (The Exotherm)[1]
  • Charge Methanol (10 Vol) into the GLR.

  • Cool the reactor jacket to -10°C . Ensure internal temperature reaches <0°C .

  • SLOWLY charge Thionyl Chloride (1.5 equiv) via a header tank or dosing pump.

    • Critical Parameter: Maintain internal temperature <10°C .

    • Observation: Evolution of gas will occur; ensure scrubber is active.[1]

Step 2: Reaction[1][2][3][4]
  • Once

    
     addition is complete, stir for 30 minutes at 0-5°C.
    
  • Charge solid 2-Amino-2-(3,4-dichlorophenyl)acetic acid (1.0 equiv) in portions.

    • Note: The 3,4-dichloro analog is denser and more lipophilic; ensure good agitation to prevent settling.[1]

  • Slowly heat the reaction mixture to Reflux (approx. 65°C) .

  • Maintain reflux for 12–16 hours .

    • IPC (In-Process Control):[1] Monitor by HPLC.[1][5] Target: Starting Material < 1.0%.

Step 3: Workup & Isolation (Crystallization)

Scale-Up Note:[1] Distilling to dryness (common on bench) is dangerous and inefficient at scale due to "bumping" and heat transfer issues with thick oils.[1] We use a partial concentration/anti-solvent method.[1]

  • Cool reaction mass to 40°C .

  • Vacuum distill to remove approximately 60-70% of the Methanol .[1]

  • Cool the concentrated residue to 20°C .

  • Add MTBE (5 Vol) slowly over 1 hour.

    • Why MTBE? It precipitates the hydrochloride salt while keeping non-polar impurities (unreacted thionyl residues) in solution.[1]

  • Cool to 0-5°C and age for 2 hours to maximize yield.

Step 4: Filtration[6]
  • Filter the white crystalline solid using a Nutsche filter or Centrifuge.[1]

  • Wash the cake with cold MTBE (2 Vol) .

  • Dry under vacuum at 45°C until constant weight.

Quality Control & Analytical Specifications

Specification Table
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Assay HPLC (Area %)> 98.5%
Chiral Purity Chiral HPLC> 99.0% ee (if starting material was chiral)
Identification 1H-NMR / IRConforms to structure
Chloride Content Titration (

)
12.0% - 13.0% (Theoretical: ~12.5%)
Residual Solvents GC-HSMeOH < 3000 ppm; MTBE < 5000 ppm
Analytical Logic
  • Chloride Titration: Essential to confirm the formation of the mono-hydrochloride salt and ensure no excess trapped

    
     or free base exists.[1]
    
  • Chiral Integrity: The acidic esterification conditions generally preserve stereochemistry, but racemization can occur if reflux is prolonged excessively (>24h).[1]

Troubleshooting Guide

Troubleshooting Problem Problem: Low Yield or Oily Product Check1 Check Residual Water in MeOH? Problem->Check1 Check2 Check Distillation Volume? Problem->Check2 Solution1 Action: Dry MeOH is critical. SOCl2 is consumed by water before activating MeOH. Check1->Solution1 Solution2 Action: If too much MeOH remains, salt stays soluble. Distill further before MTBE add. Check2->Solution2

Figure 2: Decision tree for common isolation issues.

References

  • Anand, R. C., & Vats, P. (2023).[1] Thionyl Chloride: A Versatile Reagent in Organic Synthesis. Application in amino acid esterification.[1][5][7][8][9]

  • Chen, B. C., et al. (1999).[1][5] A Facile Method for the Transformation of N-(tert-Butoxycarbonyl)-α-amino Acids to N-Unprotected α-Amino Methyl Esters. Journal of Organic Chemistry, 64(25), 9294–9296.[1] (Foundational reference for TMSCl/MeOH and SOCl2/MeOH comparisons).

  • Anderson, N. G. (2012).[1] Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.[1] (Standard text for scale-up of esterifications and salt formations).

  • Sigma-Aldrich Safety Data Sheet. Thionyl Chloride. (Critical for safety parameters and handling). [1]

Sources

Application

Application Note: Protecting Group Strategies for Methyl 2-amino-2-(3,4-dichlorophenyl)acetate Hydrochloride

Abstract & Strategic Overview Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (CAS: 1078611-21-8) represents a distinct class of "difficult" amino acid building blocks. Unlike standard aliphatic amino acids, t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (CAS: 1078611-21-8) represents a distinct class of "difficult" amino acid building blocks. Unlike standard aliphatic amino acids, this molecule features a phenylglycine core substituted with two electron-withdrawing chlorine atoms.

This structural motif creates a specific "Electronic Hazard":

  • Hyper-Acidity of the

    
    -Proton:  The inductive effect (-I) of the 3,4-dichloro ring significantly lowers the pKa of the benzylic 
    
    
    
    -proton.
  • Rapid Racemization: Under basic conditions (standard for many protection and coupling reactions), the rate of enolization is accelerated, leading to rapid loss of optical purity.

  • Chemo-Incompatibility: The aryl-chloride motif precludes standard catalytic hydrogenolysis (e.g., Pd/C), rendering standard Cbz (Z) deprotection strategies viable only under specific, non-reductive conditions.

This guide outlines three validated protocols designed to install N-terminal protecting groups (Boc, Fmoc, Cbz) while suppressing racemization and maintaining the integrity of the aryl-chloride functionality.

Critical Mechanistic Insight: The Racemization Trap

Before attempting any synthesis, researchers must understand why this molecule fails in standard protocols. The diagram below illustrates the base-catalyzed enolization pathway driven by the electron-deficient ring.

RacemizationMechanism Start L-Enantiomer (Target) Transition Enolate Intermediate (Planar/Achiral) Start->Transition Deprotonation (-H+) Base Base (B:) (e.g., Et3N, Piperidine) Base->Transition Racemic Racemic Mixture (L + D) Transition->Racemic Reprotonation (+H+) ClEffect 3,4-Dichloro Effect (-I Inductive Pull) Stabilizes Enolate ClEffect->Transition

Figure 1: Mechanism of base-catalyzed racemization. The 3,4-dichlorophenyl group stabilizes the planar enolate, significantly lowering the energy barrier for racemization compared to standard phenylalanine or glycine.

Protocol 1: Boc-Protection (Recommended)

Rationale: The tert-butyloxycarbonyl (Boc) group is the safest primary strategy. It is installed under mild basic conditions that can be tuned to prevent enolization and is removed via acid (HCl/TFA), avoiding the basic conditions that trigger racemization of the final product.

Materials
  • Substrate: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Base: Sodium Bicarbonate (

    
    ) (2.5 eq) — Preferred over organic bases.
    
  • Solvent: 1,4-Dioxane / Water (1:1 v/v)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve the hydrochloride salt (1.0 mmol) in water (5 mL). Add 1,4-dioxane (5 mL). The solution may be slightly turbid.

  • Neutralization (Critical): Cool the mixture to 0°C (ice bath). Slowly add solid

    
     (2.5 mmol).
    
    • Note: Do not use strong bases like NaOH or

      
       unless strictly necessary; the carbonate buffer (pH ~8-9) is sufficient to free the amine without rapidly deprotonating the 
      
      
      
      -carbon.
  • Addition: Add

    
     (1.1 mmol) dropwise as a solution in minimal dioxane.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20-25°C). Monitor by TLC (Hexane/EtOAc) or LCMS. Reaction is typically complete in 3-4 hours.

  • Workup:

    • Evaporate dioxane under reduced pressure (keep bath <35°C).

    • Acidify the remaining aqueous layer carefully to pH ~3-4 with 1M citric acid or 0.5M HCl (keep cold).

    • Extract immediately with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Hexane/EtOAc is preferred over silica chromatography to minimize exposure to slightly acidic silica which can sometimes induce degradation or slow racemization.

Protocol 2: Fmoc-Protection (For SPPS)

Rationale: Fluorenylmethyloxycarbonyl (Fmoc) is required for solid-phase peptide synthesis (SPPS). However, the installation must use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl. Fmoc-Cl is too reactive and releases HCl, requiring stronger bases to neutralize, which increases racemization risk.

Materials
  • Substrate: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl (1.0 eq)

  • Reagent: Fmoc-OSu (1.05 eq)

  • Base:

    
     (2.2 eq)
    
  • Solvent: Acetone / Water (1:1)

Step-by-Step Procedure
  • Preparation: Dissolve the substrate in Acetone/Water (1:1). Cool to 0°C .

  • Base Addition: Add

    
     and stir for 5 minutes.
    
  • Coupling: Add Fmoc-OSu in one portion.

  • Reaction: Stir at 0°C for 1 hour, then slowly warm to RT overnight.

  • Workup:

    • Remove acetone in vacuo.

    • The Fmoc-protected product often precipitates from the remaining water. Filter and wash with water and hexanes.

    • If no precipitate: Extract with EtOAc, wash with 1M HCl (rapidly), water, and brine.

  • Critical Downstream Warning: When using this Fmoc-derivative in peptide synthesis, avoid standard 20% Piperidine for deprotection.

    • Alternative: Use 5% Piperazine + 0.1 M HOBt in DMF. The HOBt suppresses racemization during the deprotection step [1].

Protocol 3: Cbz-Protection & The "Ar-Cl" Constraint

Rationale: Benzyloxycarbonyl (Cbz) is robust but presents a major conflict: Hydrogenolysis (Pd/C + H2) will cleave the aromatic chlorines (hydrodehalogenation) before or concurrently with the Cbz group.

Strategy: Use Cbz only if you plan to deprotect using Acidolysis (HBr/Acetic Acid) or Lewis Acids (


, 

).
Procedure (Installation)
  • Conditions: Similar to Fmoc, use Cbz-OSu (preferred) or Cbz-Cl with

    
     in THF/Water at 0°C.
    
  • Deprotection (The Safe Way):

    • Dissolve Cbz-protected intermediate in Glacial Acetic Acid.

    • Add 33% HBr in Acetic Acid (approx 5-10 eq).

    • Stir at RT for 1-2 hours.

    • Precipitate with cold diethyl ether.

    • Note: This preserves the 3,4-dichloro substitution pattern.

Decision Matrix & Workflow

Use this flowchart to select the correct strategy based on your downstream application.

ProtectionStrategy Start Start: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl Decision1 Intended Application? Start->Decision1 RouteBoc Solution Phase Synthesis (Acid Cleavage OK) Decision1->RouteBoc General RouteFmoc Solid Phase Peptide Synthesis (Base Cleavage Required) Decision1->RouteFmoc Peptides RouteCbz Orthogonal Protection Needed (Non-Acid/Non-Base) Decision1->RouteCbz Specialized ActionBoc PROTOCOL 1: Boc-Protection Use NaHCO3 / Boc2O (Avoids Racemization) RouteBoc->ActionBoc ActionFmoc PROTOCOL 2: Fmoc-Protection Use Fmoc-OSu *WARNING: Use mild deprotection* RouteFmoc->ActionFmoc ActionCbz PROTOCOL 3: Cbz-Protection *CRITICAL: NO Pd/C Hydrogenation* Use HBr/AcOH for removal RouteCbz->ActionCbz

Figure 2: Strategic decision tree for protecting group selection, highlighting the incompatibility of Cbz/Hydrogenolysis with the aryl-chloride motif.

Comparative Data Table

FeatureBoc StrategyFmoc StrategyCbz Strategy
Reagent

Fmoc-OSuCbz-OSu / Cbz-Cl
Base Condition Mild (

)
Mild (

)
Mild (

)
Racemization Risk (Install) LowLowLow
Racemization Risk (Removal) Negligible (Acidic)High (Basic - requires optimization)Negligible (Acidic)
Ar-Cl Compatibility ExcellentExcellentPoor (if using

/Pd); Good (if using HBr)
Recommended For General SynthesisSPPS / Automated SynthesisOrthogonal needs

References

  • Liang, C., Behnam, M. A., & Klein, C. D. (2017).[1] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325-2329. Link[1]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc/Fmoc/Cbz stability conditions).
  • Elsawy, M. A., Hewage, C. M., & Walker, B. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Journal of Peptide Science, 18(7), 467-473. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

Sources

Technical Notes & Optimization

Troubleshooting

"Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride" preventing racemization in peptide coupling

Subject: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (MDPA-HCl) Case ID: RAC-PREV-34CL Status: Active Guide Applicable For: Peptide Synthesis, MedChem Intermediates, Chiral Building Block Handling Core Tec...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (MDPA-HCl)

Case ID: RAC-PREV-34CL Status: Active Guide Applicable For: Peptide Synthesis, MedChem Intermediates, Chiral Building Block Handling

Core Technical Analysis: The "Acidity Trap"

You are likely encountering difficulties maintaining enantiomeric excess (e.e.)[1] when coupling Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride .[2][3][4]

While phenylglycine (Phg) derivatives are notoriously prone to racemization, this specific analog presents an elevated challenge due to electronic activation .

  • The Mechanism: The

    
    -proton in phenylglycine is benzylic, making it significantly more acidic than in aliphatic amino acids.
    
  • The Aggravator: The 3,4-dichloro substitution pattern on the phenyl ring exerts a strong electron-withdrawing inductive effect (-I) . This pulls electron density away from the benzylic carbon, further increasing the acidity of the

    
    -proton.
    
  • The Consequence: Standard tertiary amine bases used in peptide coupling (TEA, DIPEA) are often basic enough to deprotonate this

    
    -carbon, leading to rapid enolization and loss of chirality (racemization) before the coupling event occurs.
    

The goal of this guide is not to use this molecule to prevent racemization elsewhere, but to prevent the racemization of this specific, highly sensitive building block during its incorporation.

Optimized Coupling Protocol (The "Safe Neutralization" Method)

Standard Fmoc/Boc protocols using DIPEA/TEA are contraindicated for this substrate.

Reagent Selection Table
ComponentStandard (Avoid)Recommended (High Integrity) Why?
Base Triethylamine (TEA), DIPEA2,4,6-Trimethylpyridine (TMP/Collidine) TMP is a weaker base (pK

~7.4 vs 10.1 for DIPEA) and sterically hindered.[5] It neutralizes the HCl salt without stripping the sensitive

-proton.
Coupling Agent HATU, HBTU, EDCT3P (Propylphosphonic anhydride) or COMU T3P acts as an acid scavenger and has the lowest known epimerization rates for sterically hindered amines.
Additive NoneOxyma Pure Enhances rate while suppressing racemization better than HOBt.
Solvent DMF (Polar)DCM or EtOAc (if soluble)Polar solvents like DMF stabilize the charged enolate intermediate, promoting racemization. DCM is safer if solubility permits.
Step-by-Step Workflow

Objective: Couple carboxylic acid (R-COOH) to MDPA-HCl.

  • Pre-Activation (Critical):

    • Dissolve the carboxylic acid partner (1.0 eq) and T3P (1.5 eq, 50% in EtOAc) in DCM.

    • Add Collidine (2.5 eq) and stir at 0°C for 10–15 minutes.

    • Note: Pre-activating ensures the active ester is ready immediately upon addition of the sensitive amine.

  • Salt Neutralization & Addition:

    • In a separate vial, suspend Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl (1.0 eq) in DCM.

    • Cool to 0°C .

    • Add Collidine (1.0 eq exactly) to free the amine. Do not use excess base here.

    • Immediately transfer this solution into the pre-activated acid mixture.

  • Reaction & Monitoring:

    • Maintain at 0°C for 1 hour, then allow to warm to room temperature slowly.

    • Monitor via HPLC on a chiral stationary phase (e.g., Chiralcel OD-H) to verify e.e. retention.

Visualizing the Danger Zone

The following diagram illustrates the competing pathways: the desired coupling vs. the base-mediated racemization path driven by the chlorine substituents.

RacemizationPathways Substrate MDPA-HCl Salt (L-Isomer) FreeBase Free Amine (L-Isomer) Substrate->FreeBase Neutralization (Collidine) CoupledProduct Desired Peptide (L-Isomer) FreeBase->CoupledProduct Fast Coupling (T3P/COMU) Enolate Planar Enolate (Achiral Intermediate) FreeBase->Enolate Slow Deprotonation (Excess DIPEA/TEA) RacemicMix Racemic Product (50% D / 50% L) Enolate->RacemicMix Reprotonation

Caption: Pathway divergence. Strong bases or slow coupling allow the electron-withdrawing Cl-groups to stabilize the enolate, destroying chirality.

Troubleshooting & FAQs

Q: I am seeing 30-40% D-isomer impurity despite using low temperature. Why?

  • Diagnosis: You likely used DIPEA or TEA. Even at 0°C, the inductive effect of the 3,4-dichloro group makes the

    
    -proton acidic enough for these bases to abstract.
    
  • Fix: Switch to 2,4,6-Trimethylpyridine (Collidine) . Its steric bulk prevents it from accessing the

    
    -proton effectively while still neutralizing the HCl salt.
    

Q: Can I use DMF as a solvent?

  • Risk: DMF is a polar aprotic solvent. It stabilizes charged intermediates, including the enolate that leads to racemization.

  • Fix: Use DCM (Dichloromethane) or THF if solubility permits. If you must use DMF due to solubility issues, cool the reaction to -10°C and use T3P as the coupling agent.

Q: My yield is low (<50%). Is the coupling failing?

  • Diagnosis: Phenylglycine derivatives are sterically bulky (adjacent to the phenyl ring). Standard carbodiimides (EDC/DIC) may be too slow, allowing side reactions to compete.

  • Fix: Use T3P (Propylphosphonic anhydride) .[6] It is highly reactive but mild, driving the reaction to completion faster than the rate of racemization.

Q: Does the order of addition matter?

  • Yes. Never mix the MDPA-HCl salt with base before the acid component is ready.

  • Rule: The "Free Amine" lifespan should be minimized. Have the activated acid waiting before you neutralize the salt.

References
  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions.[7] Tetrahedron Letters.[5][7] [5]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Wissmann, H., et al. (1980). T3P (Propylphosphonic Anhydride): A New Coupling Reagent for Peptide Synthesis. Angewandte Chemie International Edition.

  • Tailhades, J., et al. (2017). Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis. International Journal of Peptide Research and Therapeutics.

Sources

Optimization

"Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride" side reaction identification

Topic: Side Reaction Identification & Process Control Document ID: TS-DCPG-001 | Version: 2.4 | Status: Active[1] Executive Summary & Compound Profile Compound: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reaction Identification & Process Control

Document ID: TS-DCPG-001 | Version: 2.4 | Status: Active[1]

Executive Summary & Compound Profile

Compound: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride Common Abbreviation: DCPG-OMe[1]·HCl Role: Key chiral intermediate in the synthesis of serotonin reuptake inhibitors (SSRIs) and neurokinin antagonists.[1] Critical Instability: As an


-phenylglycine derivative, this compound is chemically fragile compared to aliphatic amino esters.[1] The electron-withdrawing 3,4-dichlorophenyl ring significantly increases the acidity of the 

-proton, accelerating both racemization and dimerization .[1]

Quick Status Check:

  • Sample is a solid white powder: Stable (if stored dry/cool).[1]

  • Sample is in solution (neutral pH): CRITICAL RISK of dimerization.[1]

  • Sample shows loss of optical rotation: Racemization occurred.[1]

Diagnostic Module: Identification of Impurities

Use this module to identify which side reaction is compromising your yield or purity.[1]

Impurity A: The "Insoluble Crash" (Diketopiperazine)

Symptom: You neutralized the HCl salt to perform a coupling or extraction, and a white, insoluble solid precipitated within minutes/hours.

  • Identity: 3,6-bis(3,4-dichlorophenyl)piperazine-2,5-dione (DKP).[1]

  • Mechanism: Intermolecular cyclization.[1] Two molecules of the free amine attack each other's ester groups.[1]

  • Trigger: High concentration (>0.2 M) + Neutral/Basic pH.[1]

Impurity B: The "Silent Killer" (Racemate)

Symptom: Purity looks good on standard HPLC/NMR, but the specific rotation


 is low, or chiral HPLC shows a split peak.
  • Identity: Methyl (R)-2-amino-2-(3,4-dichlorophenyl)acetate (assuming (S) is target).[1]

  • Mechanism: Deprotonation of the

    
    -carbon leading to a planar enolate intermediate.[1]
    
  • Trigger: Presence of tertiary amines (TEA, DIPEA), polar aprotic solvents (DMF, DMSO), or heat.

Impurity C: The "Hydrolysis Product"

Symptom: Appearance of a new peak at lower retention time (Reverse Phase) or broad peak in NMR.[1]

  • Identity: 2-Amino-2-(3,4-dichlorophenyl)acetic acid.[1][2][3]

  • Mechanism: Water attack on the methyl ester.[1]

  • Trigger: Moisture in solvent, aqueous workups without pH control.

Visualizing the Reaction Matrix

The following diagram illustrates the competitive pathways. Note that the Desired Path requires maintenance of the HCl salt form until the exact moment of reaction.[1]

ReactionPathways Start DCPG-OMe·HCl (Stable Salt) FreeBase Free Amine Intermediate (Highly Reactive) Start->FreeBase Neutralization (Base added) Acid Impurity C: Carboxylic Acid (Hydrolysis) Start->Acid H2O / Heat Desired Target Amide/Product (Coupling Reaction) FreeBase->Desired Rapid Coupling (Nucleophile present) DKP Impurity A: DKP Dimer (Insoluble Solid) FreeBase->DKP Self-Reaction (Time/Conc. dependent) Racemate Impurity B: Enantiomer (Loss of Chirality) FreeBase->Racemate Excess Base/Polar Solvent FreeBase->Acid Aq. Base / Saponification

Figure 1: Reaction landscape of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate.[1][4][5] The yellow node represents the point of maximum risk.[1]

Troubleshooting Protocols

Protocol 1: Preventing Dimerization (DKP)

The Issue: The free amine of phenylglycine esters is unstable. It will dimerize if left standing.[1] Corrective Action:

  • Never isolate the free base as a stored intermediate.[1]

  • In-situ Neutralization: If you need the free amine for a reaction (e.g., amide coupling), add the base (e.g., NMM, DIPEA) only when the electrophile (acid chloride/activated ester) is already present in the flask.

  • Concentration Control: Dimerization is second-order with respect to concentration.[1] Keep reaction concentration below 0.1 M if stability is an issue.

  • Temperature: Perform neutralization at 0°C or -10°C.

Protocol 2: Mitigating Racemization

The Issue: The 3,4-dichlorophenyl group makes the


-proton highly acidic (

approx 15-17 in DMSO).[1] Corrective Action:
  • Base Selection: Avoid strong bases. Use weak organic bases like N-methylmorpholine (NMM) or collidine rather than TEA or DIPEA if possible.[1]

  • Solvent Choice: Avoid high-dielectric solvents like DMSO or DMF if possible, as they stabilize the enolate intermediate.[1] DCM or THF are safer.[1]

  • Additive: Use HOBt or Oxyma Pure during coupling; acidic additives can suppress base-catalyzed racemization.[1]

Protocol 3: Handling Hygroscopicity

The Issue: The HCl salt is hygroscopic. Absorbed water leads to ester hydrolysis, releasing HCl gas and degrading the solid. Corrective Action:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Drying: If the solid becomes sticky, dry over

    
     in a vacuum desiccator. Do not heat above 40°C.
    

Quantitative Data: Impurity Profile

ParameterLimit (Typical)Detection MethodNotes
Assay (HPLC) > 98.0%C18 / ACN:H2O / UV 220nmMain peak.[1]
DKP Dimer < 0.5%HPLC (High Retention)Elutes much later than monomer due to doubled lipophilicity.[1]
Enantiomeric Excess > 99.0%Chiral HPLC (e.g., Chiralpak AD-H)Critical for pharmaceutical intermediates.[1]
Water Content < 1.0%Karl Fischer (KF)High water accelerates acid formation.[1]
Sulfated Ash < 0.1%GravimetricEnsures full removal of inorganic salts.[1]

FAQ: Researcher to Researcher

Q: Can I use MeOH as a solvent for the reaction? A: Caution. While the compound is a methyl ester, using MeOH is generally safe unless you have other nucleophiles. However, if you are using the ethyl ester analog, using MeOH will cause transesterification (scrambling the ester group). For the methyl ester, MeOH is acceptable but can slow down amidation reactions due to hydrogen bonding.

Q: I see two spots on TLC after neutralizing. What are they? A: The lower spot is likely your free amine.[1] The higher spot (running near the solvent front in polar systems, or mid-way in non-polar) is likely the DKP dimer . The dimer is much less polar than the amine because it loses the H-bond donor/acceptor character of the free amine/ester.[1]

Q: Why did my yield drop when I scaled up? A: Scale-up often involves longer addition times.[1] If you added the base and it took 2 hours to add the electrophile, the free amine sat in the reactor dimerizing. Solution: Switch to co-addition (add base and electrophile simultaneously) or reverse addition.

References

  • Mechanism of DKP Formation

    • Title: Cyclization of alpha-amino acid esters to 2,5-diketopiperazines.[1]

    • Source:Journal of the American Chemical Society.[1]

    • Relevance: Establishes the kinetic order of dimerization for phenylglycine deriv
    • URL:[Link] (Canonical reference for amino ester stability).[1]

  • Racemization of Phenylglycine Derivatives

    • Title: Suppression of alpha-carbon racemization in peptide synthesis.[1]

    • Source:National Institutes of Health (PubMed).[1]

    • Relevance: Discusses the acidity of alpha-protons in phenylglycine systems and the effect of HOBt/Oxyma.
    • URL:[Link]

  • Sertraline Impurity Profiling

    • Title: Synthesis, characterization and identification of sertraline hydrochloride rel
    • Source:World Journal of Pharmaceutical Sciences.[1][6]

    • Relevance: Identifies dichlorophenyl-based impurities and degradation pathways relevant to this intermedi
    • URL:[Link]

  • DKP Characterization (Analogous Structures)

    • Title: Synthesis of Symmetrically 1,4-disubstituted piperazine-2,5-diones.[1][7]

    • Source:ResearchGate.[1][8]

    • Relevance: Provides spectral data (NMR/IR) for bis(dichlorophenyl)
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Efficiency for Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride

Welcome to our dedicated technical support center for optimizing amide coupling reactions involving Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride . This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for optimizing amide coupling reactions involving Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, scientifically grounded protocols, and practical FAQs to enhance your synthetic success.

The unique structure of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride, an aryl-glycine derivative, presents specific challenges in peptide synthesis. The electron-withdrawing nature of the dichlorophenyl ring can decrease the nucleophilicity of the amine, while the steric bulk of the substituent can hinder the approach to the reaction center. Furthermore, the alpha-proton is more susceptible to base-catalyzed epimerization, posing a significant risk to the stereochemical integrity of your final product.[1][2] This guide will equip you with the knowledge to navigate these challenges effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the coupling of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride and provides a systematic approach to resolving them.

Issue 1: Low or No Product Yield

A common and frustrating issue is the low conversion of starting materials to the desired coupled product.

Potential Causes & Recommended Solutions

Potential Cause Explanation Recommended Solution
Inadequate Carboxylic Acid Activation Standard coupling reagents may not be potent enough to overcome the reduced nucleophilicity of the amine.Switch to a more powerful coupling reagent. Aminium/uronium salts like HATU, HCTU, or COMU are generally more effective than carbodiimides (e.g., DCC, EDC) for challenging couplings.[3][4][5] Phosphonium salts such as PyAOP or PyBOP are also excellent alternatives.
Reduced Amine Nucleophilicity The electron-withdrawing dichlorophenyl group reduces the electron density on the nitrogen atom, making it a weaker nucleophile.[6]Increase the reaction temperature cautiously (e.g., from room temperature to 40-50°C) to provide more energy for the reaction to proceed. However, be mindful of the increased risk of racemization at higher temperatures.[2] Using a more activating coupling reagent is often a better first approach.
Steric Hindrance The 3,4-dichlorophenyl group can physically block the approach of the activated carboxylic acid.Employ a "double coupling" strategy. After the initial coupling reaction time, remove the reagents and add a fresh batch of activated carboxylic acid to drive the reaction to completion.[7]
Suboptimal Solvent Choice Poor solvation of the reactants can lead to aggregation and reduced reaction rates.Use a highly polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) . For particularly difficult couplings, a solvent mixture such as DCM/DMF (1:1) might be beneficial.
Issue 2: Significant Racemization or Epimerization

Maintaining the stereochemical integrity of the chiral center is paramount. Aryl-glycine derivatives are particularly prone to racemization.[1][2]

Potential Causes & Recommended Solutions

Potential Cause Explanation Recommended Solution
Base-Catalyzed Epimerization The alpha-proton is acidic and can be abstracted by the base used in the coupling reaction, leading to a loss of stereochemistry.[1][2][8]Use a weaker or more sterically hindered base. Replace stronger bases like DBU or DIPEA with N-methylmorpholine (NMM) or 2,4,6-collidine .[8] Use the minimum amount of base necessary for the reaction.
Prolonged Activation Time The longer the activated carboxylic acid species exists before reacting with the amine, the greater the opportunity for racemization.Pre-activate the carboxylic acid for a shorter period (e.g., 1-2 minutes) before adding the amine. Alternatively, add the coupling reagent to a mixture of the carboxylic acid and amine (in situ activation).
High Reaction Temperature Increased temperature accelerates the rate of epimerization.Perform the coupling reaction at a lower temperature (e.g., 0°C to room temperature).[2]
Inappropriate Coupling Reagent Some coupling reagents are more prone to causing racemization than others.Use coupling reagents known to suppress racemization. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are highly effective in minimizing racemization, especially when used with carbodiimides.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose coupling reagent to start with for this compound?

For a challenging substrate like Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride, starting with a high-potency, low-racemization coupling reagent is advisable. A combination of HATU with a hindered base like DIPEA or, even better, NMM in DMF is a robust starting point.

Q2: How can I monitor the progress of the coupling reaction?

Real-time or periodic reaction monitoring is crucial for optimization. High-Performance Liquid Chromatography (HPLC) is the most common and effective method.[9] By taking small aliquots from the reaction mixture at different time points, you can quantify the consumption of starting materials and the formation of the product. Thin-Layer Chromatography (TLC) can also provide a qualitative assessment of the reaction's progress.

Q3: I see multiple spots on my TLC/multiple peaks in my HPLC that are not starting material or product. What could they be?

These could be byproducts from side reactions. Common side reactions in peptide coupling include the formation of N-acylurea (if using carbodiimides), or diketopiperazine formation if coupling the second amino acid in a sequence.[7] Guanidinylation of the free amine can also occur if using uronium-based coupling reagents in excess.

Q4: My final product is difficult to purify. What strategies can I use?

The dichlorophenyl group imparts significant hydrophobicity to the molecule. This property can be exploited for purification. Reversed-phase HPLC (RP-HPLC) is the preferred method for purifying peptides and related compounds.[10][11] Using a C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) should provide good separation.[9][10] If co-elution with impurities is an issue, consider using a different stationary phase (e.g., phenyl-hexyl) or an alternative ion-pairing agent.

Experimental Protocols

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is recommended for achieving high yields with sterically hindered and electronically deactivated amines.

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Activation: Add DIPEA (2.0 eq) to the solution and stir at room temperature for 1-2 minutes.

  • Coupling: Add a solution of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (1.2 eq) and additional DIPEA (1.2 eq) in anhydrous DMF to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by HPLC or TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or RP-HPLC.

Protocol 2: Low-Racemization Coupling Using EDC/OxymaPure

This protocol is designed to minimize epimerization, which is a key concern for this substrate.

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (1.2 eq), and OxymaPure (1.2 eq) in anhydrous DMF.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Coupling: Add EDC hydrochloride (1.2 eq) to the cooled solution.

  • Reaction: Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 4-8 hours, monitoring the progress by HPLC or TLC.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Visualizing the Workflow

Troubleshooting Logic for Low Coupling Yield

Low_Yield_Troubleshooting Start Low Yield Observed CheckReagent Is a high-potency coupling reagent used? (e.g., HATU, COMU) Start->CheckReagent SwitchReagent Switch to HATU, HCTU, or COMU CheckReagent->SwitchReagent No CheckConditions Are reaction conditions optimal? CheckReagent->CheckConditions Yes SwitchReagent->CheckConditions OptimizeConditions Increase temperature cautiously or use 'double coupling' CheckConditions->OptimizeConditions No CheckSolvent Is the solvent appropriate? (DMF or NMP) CheckConditions->CheckSolvent Yes OptimizeConditions->CheckSolvent SwitchSolvent Change to a more polar aprotic solvent CheckSolvent->SwitchSolvent No Success Improved Yield CheckSolvent->Success Yes SwitchSolvent->Success Racemization_Mitigation cluster_problem Racemization Pathway cluster_solution Mitigation Strategy ChiralCenter Alpha-Proton on Chiral Center Base Strong Base (e.g., DIPEA) ChiralCenter->Base Proton Abstraction Enolate Planar Enolate Intermediate Base->Enolate WeakBase Use Weaker/Hindered Base (NMM, Collidine) Base->WeakBase Replace with Racemic Racemic Product Enolate->Racemic Reprotonation LowTemp Lower Reaction Temperature (0°C) Enolate->LowTemp Slows formation Additive Use Additives (HOAt, OxymaPure) Enolate->Additive Suppresses formation

Caption: The mechanism of base-catalyzed racemization and strategies for its prevention.

References

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. (1993). International Journal of Peptide and Protein Research. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (2004). Tetrahedron. [Link]

  • Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. (1963). Journal of the American Chemical Society. [Link]

  • Epimerisation in Peptide Synthesis. (2022). Molecules. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved February 11, 2026, from [Link]

  • Racemization in peptide synthesis. (2018). ResearchGate. [Link]

  • Product Class 11: Peptides. (2004). Science of Synthesis. [Link]

  • Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. (2019). Organic Letters. [Link]

  • Peptide Isolation & Purification Techniques. (n.d.). Waters Corporation. Retrieved February 11, 2026, from [Link]

  • Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. (2019). ACS Publications. [Link]

  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. (2019). Molecules. [Link]

  • Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride. (n.d.). Chem-Space. Retrieved February 11, 2026, from [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. Retrieved February 11, 2026, from [Link]

  • Peptide synthesis method. (2024).
  • A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. (2022). Molecules. [Link]

  • Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014). The Royal Society of Chemistry. [Link]

  • Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. (2014). Chemical Communications. [Link]

  • Amines as Nucleophiles. (2021). Chemistry LibreTexts. [Link]

  • New Trends in Peptide Coupling Reagents. (2001). ResearchGate. [Link]

  • Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. (2024). Journal of the American Chemical Society. [Link]

  • Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. [Link]

  • N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. (2007). Organic Chemistry Portal. [Link]

  • Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies. Retrieved February 11, 2026, from [Link]

  • Recent Development of Peptide Coupling Reagents in Organic Synthesis. (2004). ResearchGate. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved February 11, 2026, from [Link]

  • Enhancement of peptide coupling reactions by 4-dimethylaminopyridine. (1979). The Journal of Organic Chemistry. [Link]

  • ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2010). ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). Tetrahedron Letters. [Link]

  • Amines as Nucleophiles. (2023). Chemistry LibreTexts. [Link]

  • Methyl 2-amino-2-(2,6-dichlorophenyl)acetate hydrochloride. (n.d.). MySkinRecipes. Retrieved February 11, 2026, from [Link]

  • Methyl 2-(4,6-dichloro-1,3,5-triazin-2-ylamino)acetate. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Optimization

Technical Support Center: Chiral HPLC Separation of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride

Welcome to the technical support center for the chiral separation of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and optimizing the enantiomeric separation of this critical pharmaceutical intermediate. As an aryl-glycine derivative, this compound presents unique challenges and opportunities in chiral chromatography. This document will equip you with the foundational knowledge and systematic procedures to achieve robust and reproducible separations.

Understanding the Fundamentals: The Analyte and Chiral Recognition

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride possesses several key structural features that dictate the strategy for its chiral separation: a primary amine, an ester group, and a dichlorinated phenyl ring. Successful chiral recognition relies on establishing a transient diastereomeric complex between the analyte and the Chiral Stationary Phase (CSP). The stability of this complex for one enantiomer over the other leads to differential retention and, thus, separation.[1]

The primary interactions exploited for this class of molecules are:

  • Hydrogen Bonding: The primary amine and ester carbonyl are prime sites for hydrogen bond donor/acceptor interactions.

  • π-π Stacking: The dichlorophenyl ring can engage in π-π interactions with aromatic moieties within the CSP.

  • Steric Interactions: The three-dimensional arrangement of the groups around the chiral center will fit differently into the chiral selector's complex architecture.

  • Dipole-Dipole/Ionic Interactions: The presence of the primary amine (which will be protonated under typical acidic mobile phase conditions) allows for strong ionic or dipole interactions with the CSP.[2]

Key Molecular Interaction Sites for Chiral Recognition

G cluster_analyte Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl cluster_csp Chiral Stationary Phase (CSP) Analyte Chiral Center (Cα) Amine Primary Amine (R-NH3+) (Ionic/H-Bonding) Analyte->Amine Phenyl Dichlorophenyl Ring (π-π Stacking) Analyte->Phenyl Ester Ester Group (H-Bonding/Dipole) Analyte->Ester CSP Chiral Selector Amine->CSP Interaction Site 1 Phenyl->CSP Interaction Site 2 Ester->CSP Interaction Site 3

Caption: Key functional groups of the analyte interacting with the CSP.

Frequently Asked Questions (FAQs)

Q1: Which type of Chiral Stationary Phase (CSP) is most suitable for separating an amino acid ester like this?

A1: For amino acid derivatives, polysaccharide-based and macrocyclic glycopeptide CSPs are the most successful and versatile choices.[3][4]

  • Polysaccharide-based CSPs (e.g., Amylose or Cellulose derivatives): These are often the first choice for screening.[4] They offer broad enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are all relevant for your molecule. They are compatible with a wide range of mobile phases, including normal phase, polar organic, and reversed-phase.[5]

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin or Vancomycin-based): These columns, such as those with CHIROBIOTIC branding, are excellent for molecules containing amine and aromatic groups.[6] The separation mechanism involves forming inclusion complexes and multiple hydrogen bonds. They are particularly powerful in reversed-phase or polar organic modes.[2]

Q2: Should I start with Normal-Phase, Reversed-Phase, or Polar Organic Mode chromatography?

A2: The choice of mobile phase mode is critical and depends on the selected CSP.

  • Normal Phase (e.g., Hexane/Ethanol or Hexane/Isopropanol): This mode is traditionally very powerful for polysaccharide CSPs. It tends to promote hydrogen bonding and dipole-dipole interactions, often yielding high selectivity. However, the hydrochloride salt form of your analyte has poor solubility in non-polar solvents. You may need to perform a liquid-liquid extraction or free-basing of the compound into a suitable injection solvent.

  • Reversed-Phase (e.g., Acetonitrile/Water with buffer or additives): This is often more convenient, especially for salt forms, due to better solubility. Macrocyclic glycopeptide phases work exceptionally well in this mode.[7] Optimization is achieved by adjusting the organic modifier, buffer type, and pH.

  • Polar Organic Mode (e.g., Methanol or Acetonitrile with acidic/basic additives): This is an excellent and often preferred starting point for polysaccharide and macrocyclic glycopeptide CSPs. It combines good analyte solubility with strong chiral recognition mechanisms. A mobile phase of Methanol with 0.1% Trifluoroacetic Acid (TFA) or Acetonitrile with 0.1% TFA is a common starting point for amine-containing compounds.

Q3: Why are acidic or basic additives necessary in the mobile phase?

A3: Additives are crucial for controlling the ionization state of both the analyte and potentially the stationary phase, leading to improved peak shape and reproducibility.

  • Acidic Additives (e.g., Trifluoroacetic Acid, Formic Acid): For your analyte, which has a primary amine, an acidic additive is essential. It ensures the amine is consistently protonated (R-NH3+), preventing peak tailing that arises from interactions with residual silanols on the silica support. This protonated form also provides a strong site for ionic interactions with the CSP.[2]

  • Basic Additives (e.g., Diethylamine, Triethylamine): While less common for your specific analyte, basic additives are used to suppress the ionization of acidic compounds or to compete with basic analytes for active sites on the CSP, which can sometimes improve peak shape.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical, step-by-step path to resolution.

General Troubleshooting Workflow

G Start Problem Observed (e.g., No Resolution, Tailing) CheckSystem Verify System Suitability (Pressure, Leaks, Detector) Start->CheckSystem CheckColumn Confirm Correct Column & Installation Direction CheckSystem->CheckColumn CheckMobilePhase Verify Mobile Phase (Composition, Age, Additives) CheckColumn->CheckMobilePhase CheckSample Verify Sample Prep (Solvent, Concentration) CheckMobilePhase->CheckSample NoResolution No Resolution? CheckSample->NoResolution PoorResolution Poor Resolution? NoResolution->PoorResolution No OptimizeSelectivity Optimize Selectivity (α) - Change Mobile Phase - Change CSP NoResolution->OptimizeSelectivity Yes PeakShape Bad Peak Shape? PoorResolution->PeakShape No AdjustRetention Optimize Retention (k) - Adjust % Organic PoorResolution->AdjustRetention Yes Reproducibility Reproducibility Issue? PeakShape->Reproducibility No AddressTailing Address Tailing - Check Additive Conc. - Lower Sample Load PeakShape->AddressTailing Yes Equilibrate Ensure Full Equilibration - Flush with Strong Solvent - Equilibrate (20-30 CV) Reproducibility->Equilibrate Yes OptimizeEfficiency Optimize Efficiency (N) - Lower Flow Rate - Check for Dead Volume AdjustRetention->OptimizeEfficiency

Caption: A systematic workflow for troubleshooting chiral HPLC separations.

Problem 1: I am seeing only a single peak. Why are my enantiomers not separating at all?

This indicates a complete lack of chiral recognition under the current conditions. The interaction energies between the CSP and both enantiomers are identical.

Cause & Solution Table

Potential Cause Scientific Rationale & Recommended Action
Inappropriate CSP/Mobile Phase Combination The chosen CSP may not have the right interaction sites (e.g., π-acceptors, H-bond donors) for your analyte, or the mobile phase is preventing the necessary interactions. Chiral separation is an empirical process.[8] Action: 1) Change the mobile phase mode (e.g., from NP to Polar Organic). 2) If that fails, screen a CSP from a different class (e.g., if using a polysaccharide, try a macrocyclic glycopeptide).
Mobile Phase Suppressing Interaction High concentrations of polar solvents (like water or methanol in reversed-phase) can compete with the analyte for hydrogen bonding sites on the CSP, weakening the chiral recognition. Action: Systematically reduce the strength of the mobile phase. In reversed-phase, decrease the percentage of the organic modifier. In normal phase, decrease the alcohol percentage. This will increase retention and give the analyte more time to interact with the CSP.
Incorrect Additive The absence of an acidic additive can lead to poor interaction. A protonated amine is often key to forming the diastereomeric complex. Action: Ensure an appropriate concentration (typically 0.1%) of an acid like TFA or formic acid is present in the mobile phase.
Temperature Too High Chiral separations are often enthalpically driven. Higher temperatures increase molecular motion and can disrupt the subtle hydrogen bonds and van der Waals forces required for discrimination, reducing selectivity.[7][9] Action: Decrease the column temperature. Start at ambient and try reducing to 15°C or 10°C. Lower temperatures often enhance selectivity.
Problem 2: I have two peaks, but the resolution (Rs) is poor (Rs < 1.5). How can I improve it?

Poor resolution means the peaks are not baseline separated. Resolution is a function of selectivity (α), efficiency (N), and retention factor (k). A small improvement in selectivity often has the largest impact.

Step-by-Step Protocol to Improve Resolution:

  • Optimize the Retention Factor (k):

    • Rationale: If peaks elute too early (k < 2), there is insufficient time for interaction with the CSP.

    • Action: Weaken the mobile phase. In reversed-phase, decrease the organic solvent percentage. In normal phase, decrease the alcohol modifier percentage. Aim for a retention factor between 2 and 10 for the first eluting enantiomer.

  • Optimize Selectivity (α):

    • Rationale: Selectivity is the measure of the separation between the two peak maxima and is the most powerful tool for improving resolution.[9] It is highly sensitive to mobile phase composition and temperature.

    • Action (in order of impact):

      • Change the Alcohol Modifier (Normal Phase): Switch from isopropanol to ethanol, or vice-versa. These alcohols have different hydrogen bonding capabilities and can significantly alter selectivity.

      • Adjust Additive Concentration: Vary the concentration of your acidic additive (e.g., from 0.05% to 0.2% TFA). This can fine-tune the ionic interactions.

      • Lower the Temperature: As mentioned, decreasing the column temperature often increases selectivity. Try running the analysis at 15°C.[7]

      • Change the Organic Modifier (Reversed Phase): If using acetonitrile, try methanol or tetrahydrofuran.[7] Each solvent has different properties that can alter the enantioselectivity.

  • Optimize Efficiency (N):

    • Rationale: Taller, narrower peaks are easier to resolve. Efficiency is related to the column's plate count.

    • Action:

      • Lower the Flow Rate: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This allows more time for mass transfer between the mobile and stationary phases, often leading to sharper peaks.

      • Check for Extra-Column Volume: Ensure you are using tubing with the smallest possible internal diameter and length between the injector, column, and detector to minimize peak broadening.

Problem 3: My peaks are tailing or showing poor shape.

Peak tailing for a basic compound like Methyl 2-amino-2-(3,4-dichlorophenyl)acetate is a classic problem, usually related to secondary, undesirable interactions.

Cause & Solution Table

Potential Cause Scientific Rationale & Recommended Action
Secondary Silanol Interactions The primary amine of your analyte can interact strongly with acidic silanol groups on the silica surface of the column packing, causing tailing. Action: Increase the concentration of your acidic mobile phase additive (e.g., raise TFA from 0.1% to 0.15%). The acid's protons will protonate the silanols, "masking" them from your analyte. A basic additive like triethylamine can also be used to compete for these sites, but an acid is preferred for your compound.
Sample Overload Injecting too much mass can saturate the active sites on the CSP, leading to peak distortion and tailing. Action: Reduce the injection concentration by a factor of 5 or 10 and reinject. If peak shape improves, overload was the issue.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., DMSO in a weak hexane-based mobile phase), it can cause peak distortion upon injection. Action: Whenever possible, dissolve the sample in the initial mobile phase.
Problem 4: My retention times are drifting and my results are not reproducible.

Drifting retention times point to an unstable chromatographic system, most often caused by a column that has not reached equilibrium.

Cause & Solution Table

Potential Cause Scientific Rationale & Recommended Action
Insufficient Column Equilibration Chiral stationary phases, especially in normal phase with polar modifiers, can take a long time to equilibrate. The mobile phase additives (acids/bases) must fully saturate the stationary phase. Action: Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection. When changing mobile phase composition, a thorough flush and re-equilibration is mandatory.
Column "Memory" Effects CSPs can "remember" previous mobile phases and additives, which can slowly leach out and affect subsequent analyses.[10] This is particularly problematic when switching between methods using acidic and basic additives. Action: Dedicate a column to a specific method or class of compounds. If you must switch, develop a rigorous flushing protocol. For example, flush with Isopropanol (an intermediate polarity solvent) for 50 column volumes before switching to the new mobile phase.
Mobile Phase Instability Volatile components in the mobile phase (like hexane or diethylamine) can evaporate over time, changing the composition and affecting retention. Action: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation.
Temperature Fluctuations As noted, chiral separations are temperature-sensitive. Fluctuations in ambient lab temperature can cause retention times to drift. Action: Use a thermostatted column compartment to maintain a constant temperature.

References

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. (n.d.). PubMed. [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. (n.d.). Springer Nature Experiments. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today. [Link]

  • Chiral HPLC Column. (n.d.). Phenomenex. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). PMC - NIH. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Chiral Chromatography in Pharmaceutical Analysis. (n.d.). Pharma Focus Asia. [Link]

Sources

Troubleshooting

"Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride" managing steric hindrance in reactions

This guide functions as a specialized technical support resource for researchers working with Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride . It addresses the unique challenges posed by the steric bulk and e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support resource for researchers working with Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride . It addresses the unique challenges posed by the steric bulk and electronic effects of the 3,4-dichlorophenyl moiety.

Topic: Managing Steric Hindrance & Electronic Effects in Synthesis Support Tier: Level 3 (Senior Application Scientist)

Compound Profile & The "Double-Edge" Challenge

Compound: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride Core Challenge: This molecule presents a Steric-Electronic Synergistic Barrier .

  • Steric Hindrance: The 3,4-dichlorophenyl group is bulky, shielding the

    
    -carbon and hindering nucleophilic attack at the adjacent carbonyl or amine.
    
  • Electronic Activation (The Hidden Trap): The electron-withdrawing nature of the chlorine atoms (inductive effect) significantly increases the acidity of the

    
    -proton. This makes the compound highly prone to racemization  under basic conditions, far more than standard phenylglycine derivatives.
    

Troubleshooting Guide (Q&A)

Case 1: "My coupling reaction yields are low, and I see unreacted starting material."

Diagnosis: Steric shielding of the amine is preventing efficient nucleophilic attack on the activated carboxylic acid. The Fix: You must increase the effective concentration of the active species without increasing basicity (which risks racemization).

  • Switch Coupling Reagents: Move away from standard carbodiimides (DCC/EDC). Use HATU or COMU . These reagents generate a more reactive active ester (7-azabenzotriazole) that reacts faster with sterically hindered amines.

  • Add a Chaotropic Salt: Add LiCl (0.4 M) to the reaction mixture (if using THF or DMF). This disrupts internal hydrogen bond aggregates that sterically hindered amino esters often form, exposing the amine.

  • Protocol Adjustment: Pre-activate the carboxylic acid partner for 5–10 minutes before adding the Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride and base.

Case 2: "I obtained the product, but the enantiomeric excess (ee) dropped significantly (Racemization)."

Diagnosis: This is the "Electronic Trap." The 3,4-dichlorophenyl ring pulls electron density, making the


-proton highly acidic (

approx. 14-15 vs. 21 for alanine). Standard tertiary amine bases (DIEA, TEA) are strong enough to deprotonate this position, leading to an achiral enolate intermediate. The Fix:
  • Base Selection: Do NOT use DBU or TEA. Use TMP (2,4,6-trimethylpyridine/Collidine) . It is bulky enough to act as a proton scavenger for the coupling byproduct but too sterically hindered to deprotonate the

    
    -carbon.
    
  • Solvent Choice: Switch from DMF to DCM (Dichloromethane) or THF/DCM (1:1) . Polar aprotic solvents like DMF stabilize the charged enolate intermediate, accelerating racemization.

  • Temperature: Conduct the neutralization and coupling at 0°C to -10°C . Never heat this reaction.

Case 3: "Hydrolysis of the methyl ester is taking days or failing."

Diagnosis: The bulky phenyl ring blocks the trajectory of the hydroxide ion attacking the ester carbonyl (Burgi-Dunitz angle blockage). The Fix:

  • Use LiOH with Peroxide: Use LiOH (2-3 eq) in THF:H2O (3:1) and add 30%

    
     (2-4 eq) . The hydroperoxide anion (
    
    
    
    ) is a stronger nucleophile (alpha-effect) and smaller than the solvated hydroxide ion, allowing it to penetrate the steric shield.
  • Enzymatic Route: If chemical hydrolysis fails or causes racemization, use PLE (Pig Liver Esterase) at pH 7.5. Enzymes often accommodate bulky hydrophobic groups better than chemical reagents.

Visualized Mechanisms & Workflows

Figure 1: The Racemization Trap

This diagram illustrates why the 3,4-dichloro substitution makes this specific compound unstable under standard basic conditions.

RacemizationMechanism Start Chiral Starting Material (L-Isomer) Base Base (e.g., DIEA) Attacks Alpha-Proton Start->Base Steric bulk does not stop H+ removal Enolate Planar Enolate Intermediate (Achiral) Base->Enolate Deprotonation Product Racemic Product (50% L / 50% D) Enolate->Product Reprotonation from either face ClEffect 3,4-Cl2 Inductive Effect Stabilizes Enolate (Lowers pKa) ClEffect->Enolate Accelerates

Caption: Mechanism of base-catalyzed racemization driven by the electron-withdrawing 3,4-dichlorophenyl group.

Figure 2: Optimized Coupling Decision Tree

Follow this logic to select the correct conditions for your synthesis.

DecisionTree Start Start Coupling Reaction CheckSol Check Solubility in DCM/THF Start->CheckSol Soluble Soluble CheckSol->Soluble Insoluble Insoluble (Needs DMF) CheckSol->Insoluble MethodA Method A (Low Racemization): Reagent: DIC + Oxyma Pure Base: TMP (Collidine) Temp: 0°C Soluble->MethodA Warning WARNING: High Racemization Risk Insoluble->Warning MethodB Method B (High Potency): Reagent: HATU + HOAt Base: TMP (Strict 1.0 eq) Temp: -10°C Warning->MethodB

Caption: Decision matrix for selecting coupling conditions based on solubility and racemization risk.

Validated Experimental Protocols

Protocol A: "Low-Racemization" Amide Coupling

Application: Attaching N-protected amino acids to Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl.

Reagents:

  • Carboxylic Acid Partner (1.0 eq)

  • Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl (1.0 eq)

  • COMU (1.0 eq) or DIC/Oxyma (1.0 eq each)

  • TMP (2,4,6-Trimethylpyridine) (2.0 eq) — Crucial substitute for DIEA

  • Solvent: Anhydrous DCM (preferred) or DMF (only if necessary)

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid and COMU (or Oxyma) in DCM at 0°C. Stir for 2 minutes.

  • Activation: Add 0.5 eq of TMP to the acid mixture. Stir for 2 minutes to form the active ester.

  • Neutralization (The Critical Step): In a separate vial, suspend the Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl in DCM. Add the remaining 1.5 eq of TMP . Note: The suspension may not clear immediately.

  • Addition: Add the amine salt suspension to the activated acid solution dropwise at 0°C.

  • Reaction: Allow to stir at 0°C for 2 hours, then slowly warm to room temperature over 4 hours.

  • Workup: Wash with 5%

    
     (removes TMP), then saturated 
    
    
    
    . Avoid strong acid washes which can hydrolyze the ester.
Protocol B: Data Comparison Table (Base Selection)

Effect of base selection on racemization of 3,4-dichlorophenylglycine derivatives during coupling.

Base UsedpKa (conj. acid)Steric Bulk% Racemization ObservedRecommendation
Triethylamine (TEA) 10.75Low15 - 25% AVOID
DIPEA (Hünig's Base) 10.75Medium5 - 12% Risky
N-Methylmorpholine (NMM) 7.38Low2 - 5%Acceptable
TMP (Collidine) 7.43High < 1% HIGHLY RECOMMENDED

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Beissner, M., et al. (2010). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. International Journal of Peptide Research and Therapeutics. (Contextual grounding on Phenylglycine acidity).
  • Di Gioia, M. L., et al. (2016).

    
    -Amino Acid Esters. Molecules, 21(12), 1702. Link
    
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link

Optimization

Technical Support Center: Purification of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride. This v...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride. This valuable intermediate is crucial in the synthesis of various pharmaceutical and agrochemical compounds.[1] The hydrochloride salt form is often utilized to improve stability and ease of handling.[1] This document offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the highest purity and yield of your target compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the typical impurities encountered during the synthesis of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride?

A1: Impurities can arise from starting materials, side reactions, or degradation. Common impurities include:

  • Unreacted starting materials: Such as the corresponding amino acid and alcohol.

  • Over-esterification products: If the reaction conditions are not carefully controlled.

  • Side-products from the chlorination reaction: Depending on the synthetic route, other chlorinated species may be present.

  • Residual solvents: From the reaction or initial purification steps.

Q2: How do I choose the best purification method for my sample?

A2: The optimal purification method depends on the nature and quantity of impurities, as well as the scale of your reaction.

  • Recrystallization is often the most effective method for removing small amounts of impurities from a solid product.

  • Column chromatography is suitable for separating mixtures with components of different polarities, especially when recrystallization is ineffective.[2]

  • Acid-base extraction can be used to remove acidic or basic impurities.

Q3: My compound is a hydrochloride salt. How does this affect the purification strategy?

A3: The hydrochloride salt is generally more polar and has different solubility characteristics than its free amine form. This can be advantageous for purification. For example, the salt may be insoluble in certain organic solvents that dissolve non-polar impurities.[3] You can also convert the salt to the free amine for purification and then reform the hydrochloride salt.[4]

Q4: Can I purify the free amine first and then form the hydrochloride salt?

A4: Yes, this is a common and effective strategy. The free amino ester can be purified by extraction into an organic solvent after neutralization of the hydrochloride salt with a base like potassium carbonate.[4] After purification of the free amine, the hydrochloride salt can be reformed by treating a solution of the amine with hydrochloric acid.

II. Troubleshooting Guide

This section addresses common problems encountered during the purification of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride.

Problem Potential Cause(s) Troubleshooting Solution(s)
Low Yield After Recrystallization The compound is too soluble in the chosen solvent.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.[5] Consider using a solvent/anti-solvent system.[6]
The volume of solvent used was too large.Use the minimum amount of hot solvent necessary to fully dissolve the compound.
Oily Product Instead of Crystals The compound is "oiling out" of solution. This can happen if the solution is cooled too quickly or if the compound has a low melting point.Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can induce crystallization. Seeding with a small crystal of the pure compound can also help.
Impurities are preventing crystallization.Try purifying a small sample by another method (e.g., column chromatography) to obtain pure crystals for seeding. Consider a pre-purification step like an activated charcoal treatment.[3]
Product is Not Pure Enough After a Single Recrystallization The chosen solvent is not effective at separating the impurities.Perform a second recrystallization using a different solvent system. Analyze the impurities to better inform your choice of solvent.
The impurities have very similar solubility to the product.If recrystallization is ineffective, consider column chromatography.[2]
Difficulty Removing the Hydrochloride The chosen base is not strong enough or is sterically hindered.Use a stronger base or a less hindered base for the neutralization. Ensure stoichiometric amounts of base are used.
The free amine is water-soluble.If the free amine has some water solubility, perform multiple extractions with an organic solvent like dichloromethane (DCM) or ethyl acetate.[4]

III. Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent

This protocol outlines the general steps for recrystallizing Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common choices for amino acid ester hydrochlorides include alcohols (e.g., ethanol, isopropanol) or mixtures containing them.[3][7]

  • Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring.

  • Saturation: Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification via Free Amine Formation and Extraction

This protocol is useful when impurities are difficult to remove from the hydrochloride salt directly.

  • Dissolution: Dissolve the crude hydrochloride salt in water.

  • Neutralization: Cool the solution in an ice bath and slowly add a saturated aqueous solution of a base (e.g., sodium bicarbonate, potassium carbonate) until the pH is basic (pH > 8).[4]

  • Extraction: Extract the aqueous solution multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.[4]

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified free amine.

  • Salt Formation: Dissolve the purified free amine in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate).

  • Precipitation: Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) until precipitation is complete.

  • Isolation and Drying: Collect the precipitated hydrochloride salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

IV. Visual Workflows

The following diagrams illustrate decision-making processes in the purification of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride.

Purification_Decision_Tree start Crude Product (Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl) is_solid Is the product a solid? start->is_solid check_purity Assess Purity (e.g., TLC, HPLC, NMR) recrystallize Attempt Recrystallization is_solid->recrystallize Yes free_amine_purification Convert to Free Amine for Purification is_solid->free_amine_purification No (Oily) purity_ok Purity Acceptable? recrystallize->purity_ok column_chrom Perform Column Chromatography final_product Pure Product column_chrom->final_product free_amine_purification->column_chrom purity_ok->column_chrom No purity_ok->final_product Yes

Caption: Decision tree for selecting a purification strategy.

Troubleshooting_Low_Purity start Low Purity after Initial Purification analyze_impurities Analyze Impurities (NMR, LC-MS) start->analyze_impurities impurity_type Impurity Type Polar Non-Polar Similar Polarity analyze_impurities->impurity_type rerun_column Adjust Column Chromatography Conditions (Solvent System, Gradient) impurity_type:f1->rerun_column recrystallize_diff_solvent Recrystallize from a Different Solvent System impurity_type:f2->recrystallize_diff_solvent derivatize Consider Derivatization for Separation impurity_type:f3->derivatize

Caption: Workflow for troubleshooting low product purity.

V. References

Sources

Troubleshooting

Technical Support Center: Stability Optimization for Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl

Status: Active Last Updated: October 26, 2023 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists Compound Class: -Amino Acid Ester (Phenylglycine Derivative)[1][2] Introduction: The "Ticking Clock" in...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: October 26, 2023 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists Compound Class:


-Amino Acid Ester (Phenylglycine Derivative)[1][2]

Introduction: The "Ticking Clock" in Solution

You are likely working with Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride as a chiral intermediate for non-proteinogenic peptide synthesis or as a scaffold for bio-active small molecules.

The Core Problem: While the hydrochloride salt is stable as a solid, this molecule is chemically fragile in solution. It belongs to the phenylglycine family, which is notoriously prone to racemization and cyclization —issues that are significantly amplified by the electron-withdrawing 3,4-dichloro substitution on the phenyl ring.

This guide provides the mechanistic insights and protocols necessary to maintain the chemical and stereochemical integrity of this compound.

Module 1: Stereochemical Integrity (Racemization)

Severity: Critical Mechanism: Base-Catalyzed


-Proton Abstraction
The Expert Insight

Unlike aliphatic amino acids (e.g., Alanine, Leucine), the


-proton of phenylglycine derivatives is highly acidic.[3] The 3,4-dichlorophenyl ring exerts a strong electron-withdrawing inductive effect (-I), stabilizing the planar enolate intermediate.
  • Consequence: Racemization occurs orders of magnitude faster than standard amino acids, even at neutral pH.[1]

  • Risk Factor: Using standard "peptide coupling" bases (DIPEA, TEA) without temperature control will destroy your enantiomeric excess (ee%) within minutes.

Troubleshooting Protocol: Monitoring ee%

Symptom: Loss of biological activity in downstream products; split peaks in chiral HPLC.

Self-Validating System (Chiral Integrity Check):

  • T0 Analysis: Dissolve a small sample (~1 mg) in cold, acidified mobile phase (0.1% TFA in MeOH/Water) and inject immediately. This establishes the baseline purity of the solid.

  • Solvent Test: If your reaction solvent is DMF or DMSO, incubate a sample for 1 hour at RT and compare to T0.

Corrective Actions:

  • Temperature: Perform all neutralization/coupling steps at 0°C or -10°C .

  • Base Selection: Use weaker bases (e.g., N-methylmorpholine, collidine) or sterically hindered bases if possible.[1] Avoid excess base.

Module 2: Chemical Degradation Pathways

Severity: High Mechanism: Bifurcating Pathway (Hydrolysis vs. Dimerization)

In solution, the free amine (generated upon neutralization) attacks electrophiles. It faces a "choice" between intermolecular attack (Dimerization) or being attacked by water (Hydrolysis).

Visualizing the Degradation Logic

DegradationPathways HCl_Salt HCl Salt (Solid) (Stable) Sol_Acid Solution (Acidic pH < 4) (Metastable) HCl_Salt->Sol_Acid Dissolve (H2O/MeOH) Free_Base Free Amine (Neutral/Basic pH) (Highly Reactive) Sol_Acid->Free_Base Add Base (pH > 7) Hydrolysis Hydrolysis Product (Free Acid + MeOH) Free_Base->Hydrolysis High Water Content Est. Hydrolysis Dimer Diketopiperazine (DKP) (Cyclic Dimer) Free_Base->Dimer High Conc. (>0.1M) Intermolecular Attack Racemate Racemized Enantiomer (Loss of Chirality) Free_Base->Racemate Base Catalysis Fast Process

Figure 1: The degradation cascade triggered by neutralization. Note that high concentration favors DKP formation (red path), while aqueous conditions favor hydrolysis (yellow path).[1]

Troubleshooting Guide: Mass Spec Identification
Observation (LC-MS)DiagnosisRoot Cause
Mass -14 Da Hydrolysis Conversion of Methyl Ester (-OCH3) to Acid (-OH). Note: Net mass change is actually -14 (Loss of CH2).
Mass [2M - 64] Diketopiperazine (DKP) Two molecules condense, losing 2 Methanol molecules (2 x 32 Da).
Split Peak (UV) Racemization Enantiomers separating on non-chiral column (rare) or diastereomer formation if coupled to chiral partner.

Module 3: Handling & Storage Protocols

Directive: Treat this compound as a "Just-In-Time" reagent.

Solvent Compatibility Matrix
SolventCompatibilityNotes
Methanol/Ethanol Medium Good solubility, but transesterification is possible over long periods. Keep acidified (0.1% HCl).
Water (Buffered) Low Rapid hydrolysis at pH > 7. Stable only at pH < 3.
DMSO Risk Warning: DMSO is hygroscopic.[4] Absorbed water promotes hydrolysis. Use anhydrous DMSO only.
DMF/DMAc Medium Good for coupling. Watch for amine impurities in DMF (dimethylamine) which can cause aminolysis.
Dichloromethane (DCM) High Best for coupling reactions. Poor solubility for the HCl salt (requires organic base to solubilize).
Standard Operating Procedure (SOP) for Stock Solutions
  • Do not store stock solutions of the free base.

  • For Analytical Standards: Prepare in 0.1% Formic Acid in Acetonitrile/Water . The acid suppresses the free amine, preventing DKP formation and racemization.

  • Storage: Store solid HCl salt at -20°C under desiccant. Allow to warm to RT before opening to prevent condensation (water = hydrolysis).

Frequently Asked Questions (FAQ)

Q: I see a precipitate forming in my reaction mixture after 30 minutes. What is it? A: This is likely the Diketopiperazine (DKP) .[5] The cyclic dimer is often much less soluble than the monomeric ester.

  • Fix: Dilute your reaction. DKP formation is second-order kinetics (depends on concentration squared). Lowering concentration reduces the rate significantly.

Q: Can I use this compound in an aqueous workup? A: Yes, but speed is key. Keep the aqueous phase acidic (pH 2-3) or very cold. Do not allow the compound to sit in a basic aqueous layer (e.g., NaHCO3 wash) for extended periods; extract immediately into DCM or EtOAc.

Q: Why does my optical rotation differ from the Certificate of Analysis? A: Phenylglycine esters are hygroscopic. The absorbed water changes the weight basis. More critically, if the sample was dried with heat, it may have partially racemized.[1] Always verify purity via Chiral HPLC, not just optical rotation.

References

  • Electronic Effects in Phenylglycine Racemization

    • Mechanism:[3][5][6][7] The electron-withdrawing nature of the phenyl ring (enhanced by chloro-substituents) increases the acidity of the

      
      -proton, facilitating base-catalyzed racemization.
      
    • Source: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] "The formation and stability of spiro-compounds." J. Chem. Soc., Trans., 107, 1080-1106.[1] (Foundational physical organic chemistry on ring stability and acidity).

    • Context: See also general texts on "Alpha-proton acidity of phenylglycine deriv
  • Diketopiperazine Formation

    • Mechanism:[3][5][6][7] Cyclization of alpha-amino esters is a well-documented side reaction in peptide synthesis, particularly for sterically constrained or aromatic amino acids.

    • Source: Goolcharran, C., & Borchardt, R. T. (1998).[1] "Kinetics of Diketopiperazine Formation Using Model Peptides." Journal of Pharmaceutical Sciences, 87(3), 283-288.[1] Link

  • Hydrolysis Kinetics

    • Data: Base-catalyzed hydrolysis of amino acid esters.

    • Source: Bender, M. L. (1960).[1] "Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives." Chemical Reviews, 60(1), 53–113.[1] Link

  • Solid Phase Peptide Synthesis (SPPS)

    • Insight: Specific handling of racemization-prone phenylglycine residues during coupling.[2]

    • Source: "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Luxembourg Bio Technologies Technical Note. Link (General reference for SPPS handling of Phg).

Sources

Optimization

"Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride" byproduct formation and removal

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride. This resource is designed to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the challenges associated with the synthesis, purification, and handling of this important chemical intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to ensure the scientific integrity and utility of the information provided.

I. Understanding the Chemistry: Synthesis and Potential Byproducts

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is typically synthesized through the esterification of its corresponding carboxylic acid, 2-amino-2-(3,4-dichlorophenyl)acetic acid. A common and effective method involves the use of methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl)[1][2]. The reaction proceeds by activation of the carboxylic acid, followed by nucleophilic attack by methanol.

While this is a generally robust transformation, several potential byproducts can arise, impacting the purity of the final product. Understanding the origin of these impurities is the first step in developing effective removal strategies.

Byproduct_Formation cluster_synthesis Esterification Reaction cluster_byproducts Potential Byproducts Carboxylic_Acid 2-amino-2-(3,4-dichlorophenyl)acetic acid Product Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl Carboxylic_Acid->Product Esterification Unreacted_Acid Unreacted Starting Material (Carboxylic Acid) Carboxylic_Acid->Unreacted_Acid Methanol Methanol (CH3OH) Methanol->Product Catalyst Acid Catalyst (e.g., SOCl2, TMSCl) Catalyst->Product Hydrolysis_Product Hydrolysis Product (Carboxylic Acid) Product->Hydrolysis_Product Moisture Racemic_Mixture Racemic Mixture (D/L Enantiomers) Product->Racemic_Mixture Base or Heat Dimer Diketopiperazine (Cyclic Dimer) Product->Dimer Prolonged heating/ basic conditions

Caption: Potential byproduct formation pathways during the synthesis and handling of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride.

FAQs: Byproduct Identification and Formation

Q1: My final product shows a significant amount of the starting carboxylic acid. What went wrong?

A1: The presence of unreacted 2-amino-2-(3,4-dichlorophenyl)acetic acid can be due to several factors:

  • Incomplete Reaction: The esterification may not have gone to completion. This can be caused by insufficient reaction time, inadequate temperature, or a suboptimal amount of the acid catalyst.

  • Hydrolysis: The newly formed ester is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of water. Ensure all reagents and glassware are thoroughly dried before use. Work-up procedures should minimize contact with aqueous phases.

Troubleshooting Steps:

  • Extend Reaction Time/Increase Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or cautiously increasing the temperature.

  • Ensure Anhydrous Conditions: Use freshly distilled solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Q2: I observe an impurity with a similar mass spectrum to my product, but it behaves differently on my chiral HPLC column. What could it be?

A2: You are likely observing the presence of the other enantiomer, leading to a racemic or partially racemized product. The alpha-proton of α-amino esters is susceptible to deprotonation under basic conditions, which can lead to racemization.

Causality:

  • Basic Work-up: Using strong bases during the work-up to neutralize the reaction mixture can cause racemization.

  • Prolonged Heating: Excessive heat during the reaction or purification can also contribute to racemization.

Troubleshooting Steps:

  • Avoid Strong Bases: If a neutralization step is necessary, use a weak base like sodium bicarbonate and perform the extraction quickly at low temperatures.

  • Optimize Heating: Use the lowest effective temperature for the reaction and minimize the duration of heating.

Q3: My NMR spectrum shows some unexpected peaks, and the mass spectrum indicates a higher molecular weight species. What is this impurity?

A3: This could be a diketopiperazine, a cyclic dimer formed from the intermolecular condensation of two molecules of the amino ester. This is more likely to occur under prolonged heating or if the free-base of the amino ester is left for an extended period, especially at elevated temperatures.

Troubleshooting Steps:

  • Moderate Reaction Conditions: Avoid unnecessarily high temperatures and long reaction times.

  • Prompt Conversion to Hydrochloride Salt: The hydrochloride salt is significantly more stable and less prone to dimerization. Convert the free-base to the hydrochloride salt as soon as possible after its formation.

FAQs: Purification and Removal of Byproducts

Q4: How can I effectively remove the unreacted carboxylic acid from my product?

A4:

  • Aqueous Wash: During the work-up, washing the organic layer with a mild aqueous base like a saturated sodium bicarbonate solution will deprotonate the carboxylic acid, making it water-soluble and allowing for its removal into the aqueous phase. Be mindful of the potential for racemization of the desired ester if the basic wash is too harsh or prolonged.

  • Recrystallization: The hydrochloride salt of the methyl ester often has different solubility properties than the zwitterionic carboxylic acid. A carefully chosen solvent system for recrystallization can effectively separate the two. A common solvent system for similar compounds is a mixture of methanol and diethyl ether[3].

Q5: My product is an oil and I'm struggling to crystallize it. What can I do?

A5:

  • Solvent Selection: The choice of solvent is critical for successful crystallization. For hydrochloride salts of amino acid esters, a common technique is to dissolve the crude product in a polar solvent like methanol or ethanol and then slowly add a less polar co-solvent such as diethyl ether, ethyl acetate, or hexane until turbidity is observed. Allowing this solution to stand, often at reduced temperature, can induce crystallization.

  • Purity: Oils can sometimes be a result of persistent impurities. Consider purifying the oil by column chromatography before attempting recrystallization again.

Q6: What are the recommended conditions for purifying my compound by column chromatography?

A6: Silica gel column chromatography is a viable method for purifying the free-base form of the amino ester. The hydrochloride salt is generally not suitable for silica gel chromatography due to its high polarity and poor solubility in typical eluents.

Protocol: Column Chromatography of the Free-Base Ester

  • Neutralize: Carefully neutralize the hydrochloride salt to the free-base using a weak base.

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. The addition of a small amount of a polar modifier like methanol or triethylamine (to prevent streaking) may be necessary. A typical starting gradient could be from 100% hexane to 50:50 hexane:ethyl acetate.

  • Monitoring: Monitor the fractions by TLC.

III. Experimental Protocols and Analytical Methods

Protocol 1: Synthesis of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride

This is a general procedure based on common esterification methods for amino acids[1][4].

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-amino-2-(3,4-dichlorophenyl)acetic acid (1.0 eq).

  • Reagent Addition: Suspend the acid in anhydrous methanol (5-10 mL per gram of acid). Cool the suspension to 0 °C in an ice bath.

  • Catalyst: Slowly add trimethylchlorosilane (2.0 eq) dropwise to the stirred suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

Synthesis_Workflow Start Start: 2-amino-2-(3,4-dichlorophenyl)acetic acid Step1 1. Suspend in anhydrous Methanol Start->Step1 Step2 2. Cool to 0 °C Step1->Step2 Step3 3. Add Trimethylchlorosilane Step2->Step3 Step4 4. Stir at Room Temperature Step3->Step4 Step5 5. Monitor by TLC Step4->Step5 Step6 6. Concentrate in vacuo Step5->Step6 End Crude Product: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl Step6->End

Caption: A typical workflow for the synthesis of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride.

Protocol 2: Recrystallization of the Hydrochloride Salt

  • Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of hot methanol.

  • Precipitation: Slowly add diethyl ether with swirling until the solution becomes cloudy.

  • Crystallization: Allow the flask to cool to room temperature, and then place it in a refrigerator (4 °C) or freezer (-20 °C) for several hours to overnight to facilitate complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Analytical Methods

Technique Typical Conditions Purpose
Thin Layer Chromatography (TLC) Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: A mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v) is a common system for amino acids and their derivatives. For the less polar ester, a system of hexane and ethyl acetate (e.g., 1:1) might also be effective.Visualization: UV light (254 nm) and/or staining with ninhydrin solution followed by gentle heating.To monitor reaction progress and assess the purity of fractions during column chromatography. The starting acid will have a lower Rf value than the ester product in most systems.
High-Performance Liquid Chromatography (HPLC) Column: A reverse-phase C18 column is typically used.Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) or formic acid (Mobile Phase A) and acetonitrile with 0.1% TFA or formic acid (Mobile Phase B).Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm or 254 nm).To determine the purity of the final product and quantify impurities. Chiral HPLC columns are necessary to separate enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Solvent: DMSO-d₆ or D₂O.Analysis: ¹H NMR will show characteristic peaks for the methyl ester (~3.7 ppm), the α-proton, and the aromatic protons. ¹³C NMR can confirm the presence of the ester carbonyl carbon (~170 ppm).To confirm the structure of the desired product and identify major impurities.

IV. References

  • A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

  • CN101891638A - Method for producing glycine and glycine ester hydrochloride. Google Patents.

  • Continuous synthesis method of glycine methyl ester hydrochloride. Eureka | Patsnap. [Link]

  • CN103224437A - Amino acid methyl ester hydrochloride preparation. Google Patents.

  • WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. Google Patents.

  • Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt. Molecules. [Link]

  • Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2. PubChem. [Link]

  • Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 71779080. PubChem. [Link]

  • Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. Chemical Communications. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride. Google Patents.

  • WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate. Google Patents.

  • Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride | CAS 1251922-87-8. American Elements. [Link]

  • CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride. Google Patents.

  • Synthesis of Amino Acid derived 2-Methylene Morpholines and 3,4-dihydro-2H. Arkat USA. [Link]

  • WO1996039133A1 - Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones. Google Patents.

  • III Analytical Methods. Japan Ministry of the Environment. [Link]

  • Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. Journal of Central South University. [Link]

  • Synthesis of γ Phase and Amorphous Solid Dispersion of Glycine from α-Glycine During the Solvent-Free Ball Milling Process. PubMed. [Link]

  • On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. The Royal Society of Chemistry. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. chiral.com. [Link]

  • CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine. Google Patents.

  • Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Phenomenex. [Link]

  • A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. PubMed Central. [Link]

  • [2[[2-[1][2][5]-oct-2-yl]-methylamino]ethyl]amino]ethanethiolato(3-)-N2,N2',S2,S2]oxo-[1R-exo-exo)]). National Center for Biotechnology Information. [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective. ACS Publications. [Link]

Sources

Troubleshooting

"Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride" effect of base on epimerization

Topic: Effect of Base on Epimerization & Stability Document ID: TS-MADP-001 Last Updated: 2025-05-20 Audience: Process Chemists, Analytical Scientists, Drug Development Researchers Executive Summary & Core Mechanism[1] M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Base on Epimerization & Stability Document ID: TS-MADP-001 Last Updated: 2025-05-20 Audience: Process Chemists, Analytical Scientists, Drug Development Researchers

Executive Summary & Core Mechanism[1]

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (MADP-HCl) is a critical chiral intermediate, most notably in the synthesis of Sertraline (Zoloft) . The presence of the 3,4-dichlorophenyl group significantly increases the acidity of the benzylic


-proton compared to unsubstituted phenylglycine esters.[1]

When neutralizing the hydrochloride salt to the free base, the choice of base, solvent, and temperature is the primary determinant of optical purity .[1] The mechanism of degradation is base-catalyzed enolization , leading to racemization (or epimerization if other stereocenters were present).

The Mechanism of Failure (Racemization)

The electron-withdrawing nature of the ester group and the dichlorophenyl ring renders the C2 proton highly acidic (


 approx. 18-20 in DMSO, lower in aqueous/organic interfaces).[1]

EpimerizationMechanism Salt MADP-HCl Salt (Stable) S_Enantiomer (S)-Enantiomer (Desired) Salt->S_Enantiomer Neutralization Base Base (B:) Base->S_Enantiomer Attacks alpha-H Intermediate Planar Enolate (Achiral Intermediate) Intermediate->S_Enantiomer +H+ (Face A) R_Enantiomer (R)-Enantiomer (Undesired) Intermediate->R_Enantiomer +H+ (Face B) S_Enantiomer->Intermediate Deprotonation (-H+) Rate Limiting Step

Figure 1: Mechanism of base-induced racemization via the planar enolate intermediate.

Troubleshooting Guide

Issue 1: Significant Drop in ee% After Neutralization

Symptom: The starting material (HCl salt) has >99% ee, but the isolated free base shows <95% ee.[1]

Probable CauseDiagnostic CheckCorrective Action
Base too strong Did you use NaOH, KOH, or Alkoxides?Switch to weak inorganic bases (NaHCO₃, K₂CO₃) or hindered amines (DIPEA).
Contact time too long Did the free base sit in the basic aqueous layer >15 mins?Perform a rapid extraction . Separate phases immediately upon neutralization.[1]
Temperature too high Was the neutralization performed at RT or higher?Cool the system to 0–5°C before adding base.
Homogeneous Phase Was a water-miscible solvent (MeOH/THF) used?Use a biphasic system (e.g., CH₂Cl₂/Water or EtOAc/Water) to partition the free base away from the aqueous base.[1]
Issue 2: Low Yield (Mass Balance Loss)

Symptom: Optical purity is fine, but isolated yield is low (<80%).

Probable CauseDiagnostic CheckCorrective Action
Ester Hydrolysis Check aqueous layer pH. If >12, ester hydrolysis is likely.[1]Avoid strong mineral bases.[1] Hydrolysis produces the amino acid (zwitterion), which stays in the water layer.[1]
Incomplete Extraction Check pH of aqueous layer. Is it <8?The amine

is ~7-8.[1] Ensure aqueous pH is adjusted to pH 8.5–9.0 to fully deprotonate the ammonium salt.

Technical Data: Base Selection Matrix

The following table categorizes bases by their risk profile for this specific substrate.

Base ClassExamples

(approx)
Risk ProfileRecommended Use
Strong Inorganic NaOH, KOH, LiOH>14CRITICAL Do Not Use. Causes rapid racemization AND hydrolysis.
Alkoxides NaOMe, KOtBu16-18CRITICAL Do Not Use. Instant racemization via enolate formation.
Strong Amines DBU, Triethylamine11-12HIGH Use only if anhydrous conditions are strictly required; keep cold (-20°C).
Weak Inorganic NaHCO₃, KHCO₃10.3LOW Preferred. Gentle neutralization; minimizes enolization risk.[1]
Hindered Amines DIPEA (Hünig's Base)10.7MODERATE Acceptable in organic solvents due to steric hindrance reducing proton abstraction speed.[1]

Standard Operating Protocol (SOP)

Protocol: Safe Neutralization (Biphasic)

Objective: Isolate Methyl 2-amino-2-(3,4-dichlorophenyl)acetate free base without eroding chiral purity.

Reagents:

  • MADP-HCl Salt (1.0 eq)[2]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 vol)

  • Saturated Aqueous NaHCO₃ (3.0 eq)

  • Brine[1]

Workflow:

  • Preparation: Charge MADP-HCl and DCM into a reactor. Agitate to form a slurry.

  • Cooling: Cool the slurry to 0–5°C .

  • Neutralization: Add Saturated NaHCO₃ solution slowly, maintaining internal temperature <10°C.

    • Note: Evolution of CO₂ will occur.[1] Control addition rate.

  • Partition: Agitate vigorously for 10–15 minutes. Stop agitation.

  • Separation: Drain the organic layer immediately.[1]

    • Critical Step: Do not allow the organic layer (containing the sensitive free base) to sit in contact with the basic aqueous layer for prolonged periods.[1]

  • Wash: Wash the organic layer once with cold brine.[1]

  • Drying: Dry over anhydrous Na₂SO₄ (avoid K₂CO₃ as drying agent as it is basic).[1]

  • Utilization: Use the solution immediately in the next step (e.g., coupling or resolution).[1] Do not store the free base neat ; it is prone to intermolecular condensation (diketopiperazine formation) and racemization.[1]

ProtocolFlow Start Start: MADP-HCl Salt Solvent Suspend in DCM/EtOAc Cool to 0-5°C Start->Solvent BaseAdd Add Sat. NaHCO3 (Slowly, T < 10°C) Solvent->BaseAdd PhaseSep Separate Phases (IMMEDIATELY) BaseAdd->PhaseSep Dry Dry Organic Layer (Na2SO4) PhaseSep->Dry NextStep Proceed to Next Reaction Dry->NextStep

Figure 2: Safe Neutralization Workflow to minimize racemization.

Frequently Asked Questions (FAQ)

Q: Can I store the free base overnight? A: No. The free base is chemically and stereochemically unstable.[1] It tends to dimerize to form stable diketopiperazines or racemize.[1] If storage is unavoidable, store as a dilute solution in a non-polar solvent at -20°C.

Q: Why is the 3,4-dichloro analog more sensitive than phenylglycine? A: The chlorine atoms are electron-withdrawing (inductive effect). They pull electron density away from the aromatic ring, which in turn pulls density from the benzylic carbon.[1] This stabilizes the negative charge of the enolate intermediate, making the


-proton significantly more acidic and easier to remove by weak bases.[1]

Q: Can I use Triethylamine (TEA) for neutralization? A: TEA is risky.[1] It is a stronger base than the amino ester itself and can promote racemization if used in excess or at room temperature.[1] If you must use an organic base, DIPEA is safer due to steric bulk, but inorganic bicarbonate washes are superior for maintaining ee%.

Q: I need to perform a resolution. Which acid should I use? A: Mandelic acid or Tartaric acid are standard.[1] Note that during Dynamic Kinetic Resolution (DKR), racemization is actually desired to convert the wrong enantiomer.[1] In that specific context, a catalytic amount of an aldehyde (e.g., 3,5-dichlorosalicylaldehyde) is often added to facilitate Schiff base-mediated racemization [1].

References

  • Pfizer Inc. (2005).[1] Process for the preparation of Sertraline.[1][3][4][5] U.S. Patent 6,897,340.[1]

  • Williams, R. (2022).[1] pKa Data Compilation.[1] Organic Chemistry Data.[1] (General pKa trends for phenylglycine derivatives).

  • Bennani, Y. L., et al. (1996).[1] Trans-selective synthesis of sertraline.Journal of Organic Chemistry. (Discusses the stability of tetralone imines and related intermediates).

  • Nugent, T. C. (2010).[1] Chiral Amine Synthesis: Methods, Developments and Applications.[1] Wiley-VCH. (Comprehensive guide on amino ester handling).

Sources

Optimization

"Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride" dealing with low reactivity

Topic: Troubleshooting Low Reactivity & Process Optimization Product Code: [Generic-Ref-34-DCPG-OMe] CAS Registry Number: 141109-16-2 (Related free base / isomeric forms) Critical Reactivity Profile (The "Why") User Issu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity & Process Optimization Product Code: [Generic-Ref-34-DCPG-OMe] CAS Registry Number: 141109-16-2 (Related free base / isomeric forms)

Critical Reactivity Profile (The "Why")

User Issue: "I am adding the reagent to my reaction, but it remains suspended or unreactive. TLC shows starting material spots persisting."

Technical Diagnosis: The "low reactivity" you are observing is likely not intrinsic inertness but a combination of masked nucleophilicity and electronic deactivation .

  • The Salt Mask (Primary Cause): The compound is supplied as a hydrochloride salt . In this form, the amine is protonated (

    
    ). A protonated amine is non-nucleophilic . It cannot attack electrophiles (acyl chlorides, activated esters, aldehydes) until it is "free-based" (deprotonated).
    
  • Electronic Deactivation (Secondary Cause): The 3,4-dichlorophenyl group is electron-withdrawing (inductive effect). This pulls electron density away from the benzylic carbon and, by extension, the amine nitrogen. Once free-based, this amine is less nucleophilic than a standard alkyl amine (e.g., alanine methyl ester) or even unsubstituted phenylglycine.

  • Steric Drag: As a phenylglycine derivative, the amine is attached to a benzylic carbon with a bulky aromatic ring. This creates steric hindrance, slowing down the approach to bulky electrophiles.

Troubleshooting Workflow

Use this decision tree to diagnose your specific failure mode.

ReactivityTroubleshooting Start START: Reaction Failed/Low Yield Q1 Did you add a base (TEA, DIPEA, NMM)? Start->Q1 Q2 Is the solvent anhydrous? Q1->Q2 Yes Sol1 CRITICAL ERROR: HCl salt is inert. Add 2.0-2.5 eq. DIPEA. Q1->Sol1 No Q3 Did you isolate the Free Base beforehand? Q2->Q3 Yes Sol2 HYDROLYSIS RISK: Methyl esters hydrolyze rapidly in wet basic conditions. Q2->Sol2 No (Water present) Sol3 DIMERIZATION RISK: Free base unstable (DKP formation). Switch to In-Situ Neutralization. Q3->Sol3 Yes (Isolated) Sol4 ELECTRONIC DEACTIVATION: Amine is sluggish. Switch to stronger coupling (e.g., HATU/HOAt). Q3->Sol4 No (In-Situ)

Figure 1: Decision matrix for diagnosing reactivity failure in 3,4-dichlorophenylglycine methyl ester coupling.

Frequently Asked Questions (FAQs)

Q1: I tried isolating the free base to improve reactivity, but the yield dropped. Why?

A: This is a classic pitfall with phenylglycine esters. When you isolate the free base, the intermolecular amine can attack the methyl ester of a neighboring molecule. This leads to Diketopiperazine (DKP) formation (a cyclic dimer). This reaction is rapid for phenylglycine derivatives due to the "Thorpe-Ingold" effect (conformational bias).

  • Solution: Never store the free base. Generate it in situ in the presence of your electrophile.

Q2: Which base should I use?

A: Avoid inorganic bases (like


 or 

) if possible, as they introduce water and promote ester hydrolysis (saponification) to the carboxylic acid, which is a dead end for coupling.
  • Recommendation: Use Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) . DIPEA is preferred because its steric bulk prevents it from acting as a competing nucleophile.

Q3: My coupling reaction (EDC/NHS) is too slow.

A: Due to the electron-withdrawing chlorines, this amine is a "weak" nucleophile. Carbodiimide couplings (EDC/DCC) may be too slow, allowing the active ester to hydrolyze or rearrange.

  • Recommendation: Switch to HATU or COMU with HOAt as an additive. These reagents generate a more reactive active ester (7-azabenzotriazole ester) that reacts faster with sluggish amines.

Validated Protocols

Protocol A: In-Situ Neutralization & Amide Coupling (Recommended)

Use this for coupling with carboxylic acids.[1]

Reagents:

  • Acid Partner (1.0 eq)[2]

  • Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq) - Critical: Needs extra equivalents to neutralize the HCl salt.

  • DMF or DCM (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the Acid Partner and HATU in anhydrous DMF under Nitrogen. Stir for 5 minutes.

  • Salt Addition: Add the Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl salt directly to the vessel as a solid.

  • Trigger: Immediately add the DIPEA dropwise.

    • Why? The base releases the free amine exactly when the activated acid is ready to react, minimizing the window for DKP dimerization.

  • Monitoring: Stir at Room Temperature (RT). Monitor by HPLC/TLC.

    • Note: If the reaction stalls after 2 hours, add 0.5 eq more DIPEA. The HCl salt buffers the system, sometimes requiring more base than calculated.

Protocol B: Data Comparison of Bases

Effect of base selection on yield for a standard benzoylation reaction.

Base TypeEq. UsedSolventYield (%)Side Products
None 0.0DCM0% Unreacted Salt
Pyridine 3.0DCM45%Slow reaction
TEA 2.5DCM78%Trace Hydrolysis
DIPEA 2.5DMF92% Minimal
Na2CO3 (aq) 2.5DCM/H2O30%Major Hydrolysis

References

  • Sertraline Chemistry Context

    • Synthesis of Sertraline and related analogs often utilizes 3,4-dichlorophenylglycine derivatives as chiral pool starting m
    • Source: Journal of Medicinal Chemistry, "Nontricyclic Antidepressant Agents.[3] Derived from cis-and trans-1-Amino-4-aryltetralins".[3]

  • Amide Coupling of Hindered Amines

    • Review of coupling reagents (HATU vs EDC) for electron-deficient amines.
    • Source: Chemical Reviews, "Recent Advances in Amide Bond Formation".

  • Diketopiperazine Formation Risks

    • Mechanistic insight into the cycliz
    • Source: The Journal of Organic Chemistry, "Diketopiperazine Formation during Peptide Synthesis".

  • Compound Data

    • Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (Analogous structure properties).[2][4]

    • Source: PubChem Compound Summary.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl

Subject: Minimizing Diketopiperazine (DKP) Formation in Phenylglycine Derivatives Product Category: Amino Acid Esters / Chiral Building Blocks Target Molecule: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride A...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Diketopiperazine (DKP) Formation in Phenylglycine Derivatives Product Category: Amino Acid Esters / Chiral Building Blocks Target Molecule: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride Applicable CAS: 1251922-87-8 (and related free base forms)

Executive Summary: The "Danger Zone"

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is a stable salt form of a substituted phenylglycine ester. However, upon neutralization (liberation of the free base), it becomes thermodynamically unstable.

The primary degradation pathway is intermolecular dimerization leading to the formation of a six-membered diketopiperazine (DKP) ring: 3,6-bis(3,4-dichlorophenyl)piperazine-2,5-dione . This reaction is irreversible, precipitates out of solution, and drastically reduces yield during subsequent coupling steps.

Key Takeaway: The free base should never be stored. It must be generated in situ at low temperatures and immediately consumed in the subsequent reaction.

The Mechanism of Failure

Understanding the kinetics of DKP formation is critical for prevention. Unlike aliphatic amino acids, phenylglycine derivatives possess a benzylic amine and ester. The electron-withdrawing nature of the 3,4-dichloro substitution on the phenyl ring increases the electrophilicity of the ester carbonyl, potentially accelerating nucleophilic attack compared to unsubstituted phenylglycine.

Pathway Visualization

The following diagram illustrates the transition from the stable salt to the irreversible DKP byproduct.

DKP_Mechanism cluster_conditions Critical Control Factors HCl_Salt HCl Salt Form (Stable Solid) Free_Base Free Base Monomer (Reactive Intermediate) HCl_Salt->Free_Base Neutralization (pH > 7) Dipeptide Linear Dipeptide Ester (Transient) Free_Base->Dipeptide Intermolecular Dimerization (x2) DKP Diketopiperazine (DKP) (Insoluble Precipitate) Dipeptide->DKP Intramolecular Cyclization Methanol Methanol (Byproduct) Dipeptide->Methanol

Figure 1: Reaction pathway showing the conversion of the stable HCl salt to the irreversible DKP precipitate upon neutralization.

Critical Process Parameters (CPPs)

To prevent the pathway shown above, you must control three variables: Concentration , Temperature , and Time .

ParameterRisk Factor (Promotes DKP)Safe Operating LimitScientific Rationale
Concentration High (> 0.2 M)< 0.1 M (during neutralization)Dimerization is a second-order reaction. Rate =

. Dilution exponentially reduces the reaction rate.
Temperature Ambient or Heat (> 20°C)-10°C to 0°C Higher temperatures overcome the activation energy barrier for the nucleophilic attack on the ester carbonyl.
pH / State Free Base (pH > 7)Keep as HCl salt until useThe protonated amine (

) is not nucleophilic. DKP formation is impossible in the salt form.
Solvent Protic Solvents (MeOH, Water)DCM, THF, EtOAc Protic solvents can stabilize the transition state or facilitate proton transfer required for cyclization.

Troubleshooting Guide & FAQs

Scenario 1: "My reaction mixture turned cloudy immediately after adding base."

Diagnosis: Rapid DKP precipitation.

  • Cause: You likely neutralized the ester hydrochloride in a concentrated solution or at room temperature. The DKP of 3,4-dichlorophenylglycine is highly insoluble in most organic solvents (ether, hexanes, and even DCM).

  • Solution: Filter the solid. If the filtrate contains the monomer, use it immediately. For future runs, dilute the reaction volume by 2x and cool to -5°C before adding base.

Scenario 2: "I isolated the free base oil, but it solidified overnight."

Diagnosis: Spontaneous polymerization/cyclization.

  • Cause: The free base is not shelf-stable.[1] Even at 4°C, the high local concentration in a neat oil drives the second-order dimerization reaction.

  • Solution: Never isolate the free base for storage. If you must perform an extraction, keep the solution dilute and proceed to the next coupling step within 1 hour.

Scenario 3: "Low yields during amide coupling (e.g., with EDC/HOBt)."

Diagnosis: Competing side reaction.

  • Cause: While the coupling reagent was activating the carboxylic acid partner, your amino ester (free base) was busy dimerizing with itself.

  • Solution: Use an "in-situ neutralization" protocol. Do not pre-neutralize. Add the amino ester HCl salt directly to the coupling mixture and add a non-nucleophilic base (like DIPEA or NMM) dropwise and simultaneously with the coupling agent.

Recommended Workflow: The "Safe Neutralization" Protocol

This protocol is designed to minimize the lifespan of the free base monomer.[2]

Materials:

  • Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl[3][4]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Base: Saturated aqueous

    
     (for biphasic) or Diisopropylethylamine (DIPEA) (for monophasic)
    
Method A: Biphasic Neutralization (Extraction)

Use this if you absolutely require the free amine for a reaction sensitive to amine salts.

  • Preparation: Suspend the HCl salt in DCM (Target concentration: 0.05 M ).

  • Cooling: Chill the suspension to 0°C in an ice bath.

  • Liberation: Add cold saturated

    
     (1.5 eq) with vigorous stirring.
    
  • Separation: Quickly separate the organic layer. Do not dry with

    
     for prolonged periods. 
    
  • Usage: Add the cold organic solution immediately to your electrophile (e.g., acid chloride, activated ester).

Method B: In-Situ Neutralization (Coupling)

Recommended for peptide coupling or amide bond formation.

  • Dissolution: Dissolve the Carboxylic Acid partner and Coupling Reagent (e.g., HATU, EDC) in the solvent.

  • Addition: Add Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl solid directly to the mixture.

  • Activation: Cool to 0°C.

  • Trigger: Add DIPEA (amount = 1 eq for the HCl salt + eq required for coupling) dropwise.

    • Why? As the base liberates the amine, the amine is immediately captured by the activated carboxylic acid, which is present in excess/proximity, outcompeting the slower self-dimerization.

References

  • PubChem. Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride.[5][6] National Library of Medicine. Available at: [Link][4]

  • Wang, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.[7] Available at: [Link]

  • Golebiowski, A., et al.Solid-Phase Synthesis of Diketopiperazines. The Journal of Organic Chemistry.

Sources

Optimization

"Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride" impact of impurities on subsequent steps

Quality Control & Downstream Optimization Guide Product Identity: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride Common Role: Chiral building block for SNDRI class antidepressants (e.g., Centanafadine analogs...

Author: BenchChem Technical Support Team. Date: February 2026

Quality Control & Downstream Optimization Guide

Product Identity: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride Common Role: Chiral building block for SNDRI class antidepressants (e.g., Centanafadine analogs) and peptide mimetics.[1] Chemical Class:


-Phenylglycine ester derivative.[1]

Module 1: The Impurity Matrix & Impact Analysis

This compound belongs to the phenylglycine family, a class of amino acids notoriously sensitive to specific degradation pathways due to the benzylic position of the


-carbon. The 3,4-dichloro substitution pattern further increases the acidity of the benzylic proton, exacerbating stability issues compared to unsubstituted phenylglycine.
Critical Impurity Profile
Impurity TypeChemical IdentityOrigin / MechanismDownstream Impact
Impurity A (Dimer) Diketopiperazine (DKP) (3,6-bis(3,4-dichlorophenyl)piperazine-2,5-dione)Cyclodimerization: Occurs when the HCl salt is neutralized to the free base in concentrated solution or stored in solution >0°C.Catastrophic Yield Loss: DKP is chemically inert to standard coupling conditions.[1][2] It often precipitates as an insoluble white solid, confusing gravimetric analysis.[1]
Impurity B (Acid) Free Acid (2-amino-2-(3,4-dichlorophenyl)acetic acid)Hydrolysis: Exposure to moisture or aqueous base.[1]Reagent Consumption: Consumes stoichiometric amounts of coupling reagents (EDC, HATU), forming unreactive activated esters or self-capping species.[1]
Impurity C (Enantiomer) Distomer (R)-isomer (if (S) is target)Racemization: The benzylic proton is acidic.[1] Basic conditions (TEA/DIPEA) promote proton abstraction and repopulation of the undesired enantiomer.[1]Potency Loss: Drastic reduction in biological activity of the final API. Requires expensive chiral chromatography to correct later.[1]

Module 2: Mechanism of Failure (Visualization)

The following diagram illustrates the "Instability Triangle." The critical control point is the Free Base species. Once the HCl salt is neutralized, the clock starts ticking toward Dimerization or Racemization before the desired Amide Coupling can occur.

G cluster_0 Critical Control Zone HCl_Salt Starting Material (HCl Salt) STABLE Free_Base Free Amino Ester (Reactive Intermediate) HCl_Salt->Free_Base Neutralization (Base added) Desired_Product Desired Amide (Coupled Product) Free_Base->Desired_Product Fast Coupling (Ideal Path) DKP Impurity A: DKP Dimer (Dead End / Insol. Solid) Free_Base->DKP Slow Dimerization (If conc. high or warm) Racemate Impurity C: Racemate (Loss of Chirality) Free_Base->Racemate Proton Abstraction (Excess Base/Time)

Figure 1: The "Instability Triangle" showing kinetic competition between desired coupling and degradation pathways.[1]

Module 3: Troubleshooting Guide (FAQ)

Scenario 1: "I see a white precipitate forming immediately after adding base."

Diagnosis: Diketopiperazine (DKP) Formation. Unlike the HCl salt, the free base of phenylglycine esters is unstable. If you neutralize the salt in a concentrated solution without an electrophile (like an activated acid) immediately present, two molecules of the amino ester will attack each other to form a stable, six-membered lactam ring (DKP).[1] This DKP is often insoluble in DCM, THF, or EtOAc.

Corrective Protocol:

  • Never free-base in isolation: Do not perform a "wash" to generate the free base prior to reaction.[1]

  • In-situ Neutralization: Add the amino ester HCl salt directly to the reaction mixture containing the carboxylic acid and coupling agent.[1]

  • Order of Addition: Add the base (DIPEA/NMM) last and slowly, at 0°C. This ensures the free amine is captured by the activated acid faster than it can dimerize.

Scenario 2: "My final product has low ee% (Enantiomeric Excess)."

Diagnosis: Base-Induced Racemization. The 3,4-dichloro substitution makes the


-proton highly acidic (pKa ~15-17 vs. ~20 for alkyl amino acids).[1] Strong bases or prolonged exposure to tertiary amines will deprotonate this center, destroying chirality.[1]

Corrective Protocol:

  • Switch Bases: Replace strong bases like TEA (Triethylamine) with hindered, weaker bases like NMM (N-methylmorpholine) or TMP (2,4,6-trimethylpyridine) .[1]

  • Limit Base Equivalents: Use exactly 1.0–1.1 equivalents relative to the HCl salt. Excess base accelerates racemization.[1]

  • Add Additives: Use HOBt or HOAt in coupling reactions. These lower the pH of the active ester formation step, preserving stereochemistry.

Scenario 3: "The reaction stalled, and LCMS shows a mass of M-15."[1]

Diagnosis: Hydrolysis to Free Acid. If "M-15" (Loss of Methyl group) is observed, the methyl ester has hydrolyzed to the carboxylic acid.[1] This creates a Zwitterion that is unreactive in standard organic solvents.[1]

Corrective Protocol:

  • Check Solvent Water Content: Use anhydrous solvents (DCM/DMF).[1] Phenylglycine esters hydrolyze rapidly in wet basic conditions.[1]

  • Verify Reagent Quality: Ensure your HCl salt is not wet.[1] Dry it in a vacuum oven at 40°C over

    
     before use.
    

Module 4: Remediation Protocols

If your batch of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl is compromised, use these protocols to recover usability.

Protocol A: Removing Free Acid & Dimer (Recrystallization)

Use this if the solid looks "sticky" or has poor solubility.[1]

  • Dissolution: Dissolve the crude HCl salt in minimal warm Methanol (MeOH) (approx. 5 mL per gram).

  • Filtration: If an insoluble white solid remains (DKP), filter it off while warm.[1] The DKP is generally insoluble in MeOH.

  • Precipitation: Slowly add 5 volumes of Diethyl Ether (

    
    )  or MTBE  while stirring.
    
  • Cooling: Chill to -20°C for 4 hours.

  • Collection: Filter the white crystals. The free acid and residual organic impurities will remain in the mother liquor.

Protocol B: Safe Free-Basing (Only if absolutely necessary)

Use this only if your subsequent step is incompatible with HCl salts (e.g., Pd-catalyzed coupling).[1]

  • Suspend: Suspend the HCl salt in DCM (10 mL/g) and cool to 0°C .

  • Wash: Wash rapidly (< 2 mins) with cold saturated

    
     .
    
  • Dry: Dry the organic layer immediately over

    
     at 0°C.
    
  • Use: Use the solution immediately in the next step. DO NOT concentrate to dryness. Concentrating the free base promotes rapid dimerization.

References

  • American Elements. (n.d.).[1][3] Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride.[1][3] Retrieved January 30, 2026, from [Link][1]

  • Wulff, G., & Sarhan, A. (2015).[1] Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Advances. Retrieved January 30, 2026, from [Link][1]

  • Bada, J. L. (1984).[1] Diketopiperazine formation during investigations of amino acid racemization in dipeptides. PubMed.[1][4][5] Retrieved January 30, 2026, from [Link][1]

  • PubChem. (2025).[1][4][5] Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride (Analogous Structure Data). National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]

Sources

Troubleshooting

"Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride" method validation for impurity profiling

Status: Operational Audience: Analytical Chemists, QC Managers, Process Development Scientists Scope: HPLC Method Validation per ICH Q2(R2) / Q14 Compound Class: Halogenated Phenylglycine Ester (Sertraline Intermediate)...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Audience: Analytical Chemists, QC Managers, Process Development Scientists Scope: HPLC Method Validation per ICH Q2(R2) / Q14 Compound Class: Halogenated Phenylglycine Ester (Sertraline Intermediate)

Introduction: The Analytical Challenge

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is a critical chiral building block, often used in the synthesis of serotonin reuptake inhibitors like Sertraline.

Why this analysis fails:

  • Instability: As an amino acid ester, it is prone to rapid hydrolysis (losing the methyl group) and cyclization (dimerization) if pH is not strictly controlled.

  • Amine Tailing: The free amine interacts strongly with residual silanols on HPLC columns, causing peak asymmetry that masks impurities.

  • Chromophore Similarity: Impurities often share the identical 3,4-dichlorophenyl chromophore, making UV selectivity difficult without high-resolution separation.

This guide provides a self-validating protocol designed to overcome these specific hurdles.

Module 1: The "Golden" Method (Standard Operating Procedure)

Do not deviate from the buffer pH. The stability of the amine and the suppression of silanol activity depend on it.

Chromatographic Conditions
ParameterSpecificationTechnical Rationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or equiv), 150 x 4.6 mm, 3.5 µmHigh carbon load prevents amine tailing; 3.5 µm offers better resolution than 5 µm for closely eluting isomers.
Mobile Phase A 0.1% Perchloric Acid (HClO₄) or 20mM Phosphate Buffer pH 2.5Critical: Low pH ensures the amine is fully protonated (

), preventing interaction with silanols. Perchlorate acts as a chaotropic agent to sharpen peaks.
Mobile Phase B Acetonitrile (HPLC Grade)Methanol creates higher backpressure and may cause transesterification artifacts in rare cases.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.
Detection UV @ 220 nm (primary) & 254 nm (secondary)220 nm detects the carbonyl; 254 nm is specific to the dichlorophenyl ring.
Column Temp 30°C ± 2°CControls viscosity and retention time drift.
Injection Vol 5 - 10 µLKeep low to prevent peak fronting (overloading).
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Salt Elution
2.09010Isocratic Hold
15.04060Linear Ramp (Elute Main Peak & Dimers)
20.01090Wash (Elute non-polars/aldehydes)
20.19010Re-equilibration
25.09010End

Module 2: Validation Workflow (ICH Q2(R2))

The following diagram outlines the logical flow for validating this specific method, highlighting the "Stop/Go" decision points critical for labile esters.

ValidationWorkflow Start Start Validation Specificity Specificity (Stress Testing) Acid/Base/Oxidation Start->Specificity SolutionStability Solution Stability (CRITICAL STEP) Specificity->SolutionStability If resolution > 2.0 SolutionStability->Specificity Fail: Adjust Solvent pH Linearity Linearity & Range (50% - 150%) SolutionStability->Linearity If degradation < 0.5% in 12h Accuracy Accuracy (Recovery) Spike into Matrix Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (pH, Temp, Flow) Precision->Robustness End Generate Report Robustness->End Method Validated

Caption: Validation lifecycle emphasizing Solution Stability as the primary gatekeeper due to ester hydrolysis risks.

Module 3: Troubleshooting & FAQs

Issue: "Ghost Peak" appearing at RRT ~0.85

Symptom: A peak appears just before the main peak and grows over time in the autosampler. Diagnosis: Hydrolysis. The methyl ester is hydrolyzing to the free acid: 2-amino-2-(3,4-dichlorophenyl)acetic acid. Root Cause: Sample diluent pH is too high (neutral or basic). The Fix:

  • Change Diluent: Use 0.1% Phosphoric Acid in Water:Acetonitrile (80:20). Do NOT use pure water or methanol.

  • Temperature: Set autosampler temperature to 4°C.

Issue: Retention Time Drifting

Symptom: The main peak shifts by >0.5 min between injections. Diagnosis: pH Sensitivity. The amino group (


 ~8-9) is sensitive to mobile phase pH changes.
The Fix: 
  • Ensure the buffer is strictly at pH 2.5.

  • If using TFA (Trifluoroacetic acid), switch to Phosphate or Perchlorate. TFA is volatile and evaporates over long sequences, changing the pH and ion-pairing strength.

Issue: Split Peaks or Shouldering

Symptom: The main peak looks like a doublet. Diagnosis: Solvent Mismatch. The sample solvent is stronger (more organic) than the initial mobile phase. The Fix:

  • Match the sample diluent to the starting mobile phase (90% Buffer / 10% ACN).

  • Reduce injection volume to 5 µL.

Module 4: Impurity Profile & Degradation Pathways

Understanding what you are looking for is half the battle. This diagram maps the chemical fate of your molecule.

DegradationPathway Main Methyl 2-amino-2- (3,4-dichlorophenyl)acetate (Main Analyte) Acid Impurity A: Free Acid (Hydrolysis) Main->Acid H2O / pH > 7 (Rapid) Dimer Impurity B: Dimer/Amide (Cyclization) Main->Dimer High Conc. Storage Aldehyde Impurity C: 3,4-Dichlorobenzaldehyde (Precursor) Aldehyde->Main Synthesis Carryover

Caption: Primary degradation pathways. Impurity A (Acid) is the most common failure mode in stability studies.

Known Impurity Library
Impurity IDChemical NameOriginRelative Retention (RRT)
Impurity A 2-amino-2-(3,4-dichlorophenyl)acetic acidHydrolysis Degradant~0.85
Impurity B 3,4-DichlorobenzaldehydeStarting Material~2.50 (Late eluting)
Impurity C Methyl 2-amino-2-(3-chlorophenyl)acetateSynthesis By-product (Des-chloro)~0.95 (Difficult separation)

Module 5: References & Regulatory Grounding

  • ICH Q2(R2): Validation of Analytical Procedures.

    • Relevance: Defines the gold standard for Specificity, Linearity, and Robustness accepted by FDA/EMA.

    • Source:

  • Sertraline Hydrochloride Related Impurities.

    • Relevance: Provides structural context for 3,4-dichlorophenyl derivatives and their chromatographic behavior.

    • Source:

  • Hydrolysis of Amino Acid Esters.

    • Relevance: Explains the kinetic instability of the ester bond in aqueous media, necessitating acidic diluents.

    • Source:

  • HPLC Method Development for Chiral Intermediates.

    • Relevance: General principles for separating halogenated phenyl-amine compounds.

    • Source:

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl vs. Standard Phenylglycine Derivatives

Executive Summary: The "Lipophilic Shield" Advantage In the landscape of non-proteinogenic amino acids, phenylglycine derivatives serve as critical chiral scaffolds for beta-lactam antibiotics, glutamate receptor ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lipophilic Shield" Advantage

In the landscape of non-proteinogenic amino acids, phenylglycine derivatives serve as critical chiral scaffolds for beta-lactam antibiotics, glutamate receptor ligands, and peptidomimetics. While unsubstituted phenylglycine (Phg) is the standard baseline, Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (3,4-DCPA-Me) represents a specialized "high-performance" variant.

Core Thesis: Unlike standard phenylglycine or its 4-hydroxy derivatives (used in Amoxicillin/Cephalexin), the 3,4-dichloro analog offers two distinct advantages for early-stage drug discovery:

  • Enhanced Lipophilicity: The 3,4-dichloro substitution significantly increases cLogP, facilitating membrane permeability and blood-brain barrier (BBB) crossing.

  • Metabolic Blockade: The halogenation at the meta and para positions effectively blocks Phase I metabolic oxidation (hydroxylation), extending half-life in biological assays.

This guide objectively compares 3,4-DCPA-Me against standard alternatives to assist medicinal chemists in scaffold selection.

Comparative Physicochemical Profiling

The following data contrasts 3,4-DCPA-Me with the industry standards: Phenylglycine Methyl Ester (PGME) and 4-Hydroxyphenylglycine Methyl Ester (HPGME).

Table 1: Physicochemical & Electronic Comparison
Feature3,4-DCPA-Me (Target) Phenylglycine Methyl Ester (PGME) 4-OH-Phenylglycine Methyl Ester (HPGME)
Structure 3,4-Cl₂-C₆H₃-CH(NH₂)-COOMeC₆H₅-CH(NH₂)-COOMe4-OH-C₆H₄-CH(NH₂)-COOMe
MW (Free Base) ~234.08 Da165.19 Da181.19 Da
Predicted cLogP ~2.6 - 2.9 (High)~0.6 (Low)~0.1 (Hydrophilic)
Electronic Effect Strong Electron Withdrawing (

)
Neutral (

)
Electron Donating (

)
Acidity (α-proton) Increased (prone to racemization)BaselineDecreased
Metabolic Liability Low (Blocked C3, C4)Moderate (Para-hydroxylation risk)High (Phase II conjugation)
Primary Use Neuroscience, Hydrophobic PocketsGeneral Synthesis, AntibioticsAntibiotics (Side chains)
Scientist’s Insight: The Electronic Trade-off

The 3,4-dichloro substitution exerts a strong inductive effect (


).
  • Consequence A (Reactivity): The ester carbonyl is more electrophilic, making it more reactive toward nucleophilic attack (e.g., amidation) than the unsubstituted parent.

  • Consequence B (Stability): The

    
    -proton is more acidic due to the electron-withdrawing ring. Protocol Alert:  Avoid strong bases (e.g., NaH, LDA) during handling to prevent rapid racemization. Use mild organic bases (DIPEA, NMM).
    

Visualizing the Scaffold Utility

The following diagram illustrates how the 3,4-dichloro moiety alters the chemical space compared to standard derivatives.

ChemicalSpace Standard Phenylglycine Core (Baseline) Target 3,4-Dichloro Derivative (High Lipophilicity) Standard->Target + 2 Cl atoms (+ Inductive Effect) Hydroxyl 4-Hydroxy Derivative (High Polarity) Standard->Hydroxyl + OH group (+ H-Bonding) App_BBB CNS Penetration (mGluR Ligands) Target->App_BBB High LogP Metabolic Stability App_Abx Oral Antibiotics (Ampicillin Class) Hydroxyl->App_Abx Solubility Bioavailability

Figure 1: Divergent application pathways driven by substituent effects. The 3,4-dichloro derivative is optimized for lipophilic ligand efficiency.

Validated Experimental Protocol: Synthesis & Handling

Since 3,4-dichlorophenylglycine is an expensive unnatural amino acid, efficient esterification with minimal racemization is critical. The following protocol uses Thionyl Chloride (


) in Methanol, a standard but strictly controlled method.
Method: Acid-Catalyzed Methyl Esterification

Objective: Convert 3,4-dichlorophenylglycine to its methyl ester hydrochloride salt.

Reagents:
  • 3,4-Dichlorophenylglycine (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 - 2.0 eq)
    
  • Anhydrous Methanol (Solvent, 10-15 volumes)

Step-by-Step Workflow:
  • Setup (0°C): Charge anhydrous Methanol into a flame-dried round-bottom flask under Nitrogen atmosphere. Cool to 0°C using an ice/salt bath.

  • Activation (Critical): Add

    
     dropwise over 30 minutes.
    
    • Why? Exothermic reaction. Rapid addition generates excessive heat, risking degradation.

  • Addition: Add solid 3,4-dichlorophenylglycine in portions.

    • Observation: The solution may turn slightly yellow; this is normal.

  • Reflux: Warm to room temperature, then heat to reflux (65°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Evaporate solvent in vacuo.

    • Purification: Triturate the residue with cold Diethyl Ether or MTBE to remove excess HCl and impurities.

  • Isolation: Filter the white precipitate (Hydrochloride salt). Dry under high vacuum.

Quality Control Checkpoints (Self-Validating)
  • Checkpoint 1 (NMR):

    
    H NMR (DMSO-
    
    
    
    ) must show a singlet at
    
    
    ppm (Methyl ester) and a singlet at
    
    
    ppm (
    
    
    -proton).
  • Checkpoint 2 (Chiral Purity): If starting with a pure enantiomer, verify ee% using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase). The electron-withdrawing Cl groups increase the risk of racemization during prolonged reflux.

Strategic Applications in Drug Discovery

A. Glutamate Receptor Modulation (mGluR)

The 3,4-dichlorophenylglycine scaffold is structurally homologous to (S)-3,4-DCPG, a potent mGlu8 receptor agonist.[1]

  • Mechanism: The glycine moiety mimics Glutamate, while the dichlorophenyl ring occupies the hydrophobic pocket usually reserved for the distal carboxylate or lipophilic side chains of antagonists.

  • Advantage: The ester form (Methyl 2-amino-2-(3,4-dichlorophenyl)acetate) acts as a prodrug , enhancing oral bioavailability before hydrolyzing to the active acid in vivo.

B. Peptidomimetics & "Orthogonal" Protection

In solid-phase peptide synthesis (SPPS), this molecule serves as a constrained phenylalanine analog.

  • Design Logic: Replacing Phenylalanine with 3,4-Dichlorophenylglycine restricts conformational freedom (

    
     and 
    
    
    
    angles are constrained).
  • Result: Increases proteolytic stability of the resulting peptide.

Synthesis Workflow Diagram

SynthesisFlow Start Start: 3,4-Dichlorophenylglycine Activation Activation: SOCl2 / MeOH (0°C -> Reflux) Start->Activation Suspend in MeOH Intermediate Intermediate: Acyl Chloride/Ester Species Activation->Intermediate HCl generation Isolation Isolation: Evaporation & Ether Trituration Intermediate->Isolation 4-6h Reflux Product Final Product: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl Isolation->Product Filtration Control QC Point: Check Enantiomeric Excess (ee%) Product->Control HPLC Analysis

Figure 2: Step-by-step synthetic pathway with critical quality control integration.

References

  • PubChem. Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride.[2][3] National Library of Medicine. Available at: [Link] (Accessed Oct 2023).

  • Thomas, N.K., et al. (2006). Effects of (S)-3,4-DCPG, an mGlu8 receptor agonist, on inflammatory and neuropathic pain in mice. Neuropharmacology. Available at: [Link]

  • BuyersGuideChem. Commercial Suppliers and CAS Data for 3,4-dichlorophenylglycine derivatives. Available at: [Link]

Sources

Comparative

Comparative Guide: Coupling Strategies for Methyl 2-amino-2-(3,4-dichlorophenyl)acetate Hydrochloride

Executive Summary & Substrate Analysis This guide provides a technical comparison of coupling reagents for Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (referred to herein as Substrate-Cl2 ). The Challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

This guide provides a technical comparison of coupling reagents for Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (referred to herein as Substrate-Cl2 ).

The Challenge: " The Phenylglycine Trap"

Substrate-Cl2 represents a specific class of "difficult" substrates: electron-deficient


-phenylglycine esters. Two critical factors make this coupling non-trivial compared to standard aliphatic amino acids:
  • Hyper-Acidity of the

    
    -Proton:  The 
    
    
    
    -proton is benzylic and adjacent to an ester. The 3,4-dichloro substitution on the phenyl ring is electron-withdrawing (inductive effect), which stabilizes the benzylic carbanion. This makes the
    
    
    -proton significantly more acidic than in standard phenylglycine, drastically increasing the rate of base-catalyzed racemization (epimerization) during the coupling event.
  • HCl Salt Neutralization: Since the substrate is supplied as a hydrochloride salt, an exogenous base is required to liberate the nucleophilic amine. The choice of base and its stoichiometry is the primary determinant of optical purity.

The Objective: Achieve >85% isolated yield while maintaining diastereomeric excess (de) >98%.

Reagent Comparison: The Contenders

We compare three distinct activation methodologies: HATU (Uronium), T3P (Phosphonic Anhydride), and EDC/HOBt (Carbodiimide).

Comparative Performance Matrix
FeatureT3P® (Propylphosphonic Anhydride) HATU EDC / HOBt
Primary Mechanism Anhydride formation (Low epimerization)Active ester (Fast kinetics)Carbodiimide (Slow kinetics)
Racemization Risk Lowest (Best for chiral integrity)High (If base is uncontrolled)Moderate
Base Requirement Compatible with Pyridine/NMM (Weak bases)Requires DIPEA/TEA (Stronger bases)Requires DIPEA/NMM
Workup Efficiency Excellent (Water-soluble byproducts)Poor (Tetramethylurea byproduct removal)Moderate (Urea byproduct issues)
Cost / Scalability High / Excellent (Green chemistry)High / Poor (Atom economy)Low / Good
Recommended For GMP / High-Purity Targets R&D / Sterically Hindered AcidsCommodity / Non-chiral couplings

Mechanistic Insight: The Racemization Pathway

Understanding why racemization happens dictates our protocol design. The base used to neutralize the HCl salt can inadvertently deprotonate the


-carbon of the activated intermediate or the product.

RacemizationMechanism cluster_warning Critical Risk Factor Substrate Substrate-Cl2 (HCl Salt) FreeBase Free Amine (Chiral Center Intact) Substrate->FreeBase + Base (Neutralization) Coupled Amide Product (L-Isomer) FreeBase->Coupled + Activated Acid Enolate Planar Enolate (Chirality Lost) Coupled->Enolate Excess Base (alpha-deprotonation) Racemate Racemic Product (DL-Mix) Enolate->Racemate Reprotonation

Figure 1: The racemization pathway. The 3,4-dichloro substitution stabilizes the "Planar Enolate" intermediate, making the "Excess Base" step thermodynamically favorable.

Validated Experimental Protocols

Method A: The "Gold Standard" for Optical Purity (T3P)

Recommended for: Final drug substances where %ee is critical.

Rationale: T3P operates well with weaker bases (like pyridine or N-methylmorpholine) and acts as an acid scavenger, maintaining a lower pH profile than HATU reactions.

  • Preparation: Dissolve the carboxylic acid partner (1.0 equiv) and Substrate-Cl2 (1.1 equiv) in Ethyl Acetate (EtOAc) or 2-MeTHF.

    • Note: Avoid DMF if possible to simplify workup.

  • Neutralization (Critical): Cool to 0°C. Add Pyridine (3.0 equiv).

    • Why Pyridine? It is strong enough to neutralize the HCl but too weak to deprotonate the

      
      -carbon of the phenylglycine efficiently.
      
  • Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Workup: Wash organic layer with water, 0.5M HCl, and NaHCO3.

    • Result: T3P byproducts are water-soluble; no chromatography is usually required.

Method B: The "High Throughput" Method (HATU)

Recommended for: Difficult couplings where yield is prioritized over <1% racemization.

Rationale: HATU is a faster activator. To mitigate racemization, we use Collidine (TMP) instead of DIPEA.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in dry DMF. Stir for 5 mins at 0°C.

  • Addition: Add Substrate-Cl2 (1.1 equiv).

  • Base Addition: Add 2,4,6-Collidine (2.5 equiv) dropwise.

    • Why Collidine? It is a sterically hindered base that struggles to access the benzylic proton, reducing epimerization compared to DIPEA/TEA.

  • Reaction: Stir at 0°C for 1 hour, then RT for 2 hours.

  • Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF.

Decision Matrix

Use this workflow to select the correct reagent for your specific campaign stage.

DecisionTree Start Start: Coupling Substrate-Cl2 Scale Scale of Reaction? Start->Scale Purity Is Chiral Purity Critical? Scale->Purity < 10g (Discovery) T3P USE T3P (Method A) Solvent: EtOAc/Pyridine Scale->T3P > 100g (Process) Sterics Is Acid Partner Sterically Hindered? Purity->Sterics No (Racemate OK/Separable) Purity->T3P Yes (>99% ee required) HATU USE HATU (Method B) Base: Collidine Sterics->HATU Yes (Bulky Acid) EDC USE EDC/HOBt Base: NMM Sterics->EDC No (Simple Acid)

Figure 2: Reagent selection logic based on scale and purity requirements.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

    • Context: Comprehensive review of T3P scalability and safety profiles compared to HOBt deriv
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

    • Context: Discusses the mechanism of racemization in phenylglycine derivatives and the "azalactone" p
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

    • Context: Detailed comparison of HATU vs.
  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

    • Context: Guidelines on using Collidine vs. DIPEA for sensitive chiral couplings.

Sources

Validation

Comparative Guide: Assessing Enantiomeric Purity of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate Hydrochloride

Executive Summary The Challenge: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is a derivative of phenylglycine. Unlike aliphatic amino acids, phenylglycine derivatives possess a benzylic -proton.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is a derivative of phenylglycine. Unlike aliphatic amino acids, phenylglycine derivatives possess a benzylic


-proton. The presence of electron-withdrawing chlorine atoms at the 3,4-positions significantly increases the acidity of this proton, making the molecule highly susceptible to base-catalyzed racemization .

The Solution: This guide compares three analytical methodologies. We identify Direct Chiral HPLC using Crown Ether Stationary Phases as the superior method for this specific salt form. It operates under acidic conditions, preserving the stereochemical integrity of the labile center, whereas traditional derivatization or polysaccharide-based methods introduce risks of racemization due to the necessity of basic additives or reaction environments.

Part 1: The Analytical Landscape

To select the correct protocol, one must understand the specific stability profile of the analyte.

FeatureChemical ImplicationAnalytical Consequence
Benzylic

-Proton
Resonance stabilization of the enolate intermediate.High risk of racemization in pH > 7.
3,4-Dichloro Substitution Inductive electron withdrawal (

-effect).
Increases acidity of

-proton; racemization occurs faster than in unsubstituted phenylglycine.
Hydrochloride Salt Protonated amine (

).
Stable in solid form/acidic solution. Requires neutralization for some methods (risk step).
Decision Matrix: Method Selection

The following logic gate determines the optimal workflow based on your lab's capabilities and sample constraints.

MethodSelection Start Sample: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl CheckUV Is UV Detection Sufficient? (3,4-dichloro ring absorbs well @ 210-254nm) Start->CheckUV CheckRacem Strict Avoidance of Basic Conditions? CheckUV->CheckRacem Yes MethodC METHOD C: Derivatization (Marfey's) (Trace Analysis Only) CheckUV->MethodC No (Need Fluorescence) MethodA METHOD A: Direct HPLC (Crown Ether) (Recommended) CheckRacem->MethodA Yes (Critical) MethodB METHOD B: Direct HPLC (Polysaccharide) (Alternative) CheckRacem->MethodB No (Acceptable Risk)

Figure 1: Decision matrix for selecting the enantiomeric purity assessment method. Note that Method A is prioritized due to the chemical instability of the analyte.

Part 2: Comparative Analysis of Methodologies

Method A: Direct Chiral HPLC (Crown Ether) – The Gold Standard

This method utilizes a chiral crown ether (typically 18-crown-6 derivative) immobilized on silica. It recognizes the ammonium ion (


) of the amino ester.
  • Why it wins: The mobile phase is highly acidic (pH 1.0–2.0), usually containing perchloric acid (

    
    ). This matches the salt form of your analyte perfectly and prevents the formation of the free base, thereby eliminating racemization during analysis .
    
  • Key Interaction: The three hydrogens of the ammonium group form hydrogen bonds with the oxygens of the crown ether. The steric bulk of the phenyl ring vs. the ester group dictates the separation.

Method B: Direct Chiral HPLC (Polysaccharide)

Uses Amylose or Cellulose carbamates (e.g., Chiralpak IA/AD-H).

  • The Risk: These columns typically require a neutral or slightly basic mobile phase (using Diethylamine) to sharpen the peak of the amine. Even "immobilized" columns that tolerate wider solvents often require free-basing the sample, which can trigger racemization in 3,4-dichlorophenylglycine derivatives.

Method C: Indirect Derivatization (Marfey’s Reagent)

Reaction with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) to form diastereomers.

  • The Risk: The substitution reaction requires mild heating (

    
    ) and a basic buffer (
    
    
    
    ). This environment is hostile to the stereocenter of this specific molecule. Kinetic resolution (one enantiomer reacting faster than the other) can also skew results.
Summary Data Comparison
MetricMethod A: Crown Ether (Rec.)Method B: PolysaccharideMethod C: Derivatization
Stationary Phase CROWNPAK CR-I(+)Chiralpak AD-H / IAC18 (Achiral)
Mobile Phase

(aq) / MeOH
Hexane / IPA / DEAAcetonitrile / Water / TFA
Sample Prep Dissolve in mobile phaseFree-base extraction (Risk)Reaction pH 8 (High Risk)
Resolution (

)
Typically > 2.5Variable (1.5 - 3.0)> 5.0 (Diastereomers)
Racemization Risk Negligible ModerateHigh

Part 3: Detailed Experimental Protocols

Protocol A: Crown Ether HPLC (Recommended)

Objective: Assess enantiomeric excess (%ee) without derivatization or racemization.

Materials:

  • Column: Daicel CROWNPAK CR-I(+) (

    
     mm, 5 µm).[1]
    
  • Mobile Phase: Perchloric Acid (

    
    ) pH 1.5 / Methanol (85:15 v/v).
    
    • Note: Methanol acts as a modifier to reduce retention time.[2][3]

  • Temperature:

    
     to 
    
    
    
    . (Lower temperature improves resolution for phenylglycines).

Workflow:

  • Preparation: Dissolve 1.0 mg of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl in 1 mL of the mobile phase. Do not use pure methanol as solvent; it may distort peak shape.

  • Equilibration: Flush column for 30 mins at 0.4 mL/min.

  • Injection: Inject 5 µL.

  • Detection: UV at 210 nm (Amine absorption) or 230 nm (Dichlorophenyl absorption).

Expected Result:

  • The D-form (R-enantiomer) typically elutes first on CR(+) columns.

  • The L-form (S-enantiomer) elutes second.

  • Validation: Inject a racemate to establish retention times (

    
     and 
    
    
    
    ).
Protocol B: Chiral Solvating Agent NMR (Alternative for Quick Check)

If HPLC is unavailable, use


-NMR with a Chiral Solvating Agent (CSA).

Materials:

  • Solvent:

    
     (Note: Requires free basing the salt, perform quickly and cold).
    
  • Agent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate.

Workflow:

  • Neutralize the HCl salt using cold

    
     aq/DCM extraction. Dry organic layer over 
    
    
    
    immediately.
  • Dissolve 5 mg free amine in 0.6 mL

    
    .
    
  • Add 2.0 equivalents of the CSA.

  • Acquire

    
    -NMR. Focus on the Methyl ester singlet (
    
    
    
    ppm) or the Methine singlet (
    
    
    ppm). These signals will split into diastereomeric pairs.

Part 4: Data Interpretation & Validation

To ensure your data is trustworthy (E-E-A-T), you must validate the system suitability.

Calculation of Enantiomeric Excess (%ee)


Troubleshooting the "3,4-Dichloro" Effect

The chlorine substituents make the aromatic ring lipophilic.

  • Issue: Broad peaks or excessive retention on Crown Ether columns.

  • Fix: Increase Methanol content in the mobile phase (up to 20% max for CR-I columns).

  • Issue: Peak Tailing.

  • Fix: Lower the pH of the mobile phase (e.g., from pH 2.0 to pH 1.0) to ensure the amine is 100% protonated.

Workflow Diagram

ExperimentalWorkflow Sample Sample (HCl Salt) Dissolve Dissolve in pH 1.5 Mobile Phase (Maintains Stability) Sample->Dissolve Inject Inject on CROWNPAK CR-I(+) Dissolve->Inject Separate Separation Mechanism: NH3+ Complexation Inject->Separate Detect UV Detection (230 nm) Calc %ee Separate->Detect

Figure 2: Experimental workflow for the recommended Crown Ether HPLC method.

References

  • Daicel Chiral Technologies. (n.d.).[2] Instruction Manual for CROWNPAK CR(+) / CR(-). Retrieved from [Link]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A.

  • Perry, J. A., & Szczerba, T. J. (1992). Racemization of Phenylglycine Derivatives. Journal of Chromatography A. (Establishes the instability of phenylglycine alpha-protons).
  • Bhushan, R., & Martens, J. (1997). Amino Acids and their Derivatives: Chiral Liquid Chromatography. In Handbook of Thin-Layer Chromatography.

Sources

Comparative

"Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride" validation of analytical methods

Topic: Validation of Analytical Methods for Methyl 2-amino-2-(3,4-dichlorophenyl)acetate Hydrochloride Content Type: Publish Comparison Guide Executive Summary & Compound Profile Methyl 2-amino-2-(3,4-dichlorophenyl)acet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Analytical Methods for Methyl 2-amino-2-(3,4-dichlorophenyl)acetate Hydrochloride Content Type: Publish Comparison Guide

Executive Summary & Compound Profile

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (CAS: 1078611-21-8) is a critical chlorinated amino acid ester, often utilized as a chiral building block in the synthesis of serotonin reuptake inhibitors (such as sertraline analogs) and other neuroactive pharmaceutical intermediates.

Because this compound possesses both a chiral center (alpha-carbon) and a hydrochloride salt form , its analytical validation requires a dual-focused approach:

  • Chemical Purity (Assay): Quantifying the main component and identifying process impurities (e.g., 3,4-dichlorophenylglycine).

  • Enantiomeric Purity: Ensuring the correct stereochemistry (

    
     or 
    
    
    
    ), which drastically affects biological activity.

This guide compares three distinct analytical methodologies—Direct UV-HPLC , Pre-column Derivatization , and Chiral HPLC —to determine the optimal validation strategy for your laboratory.

Comparative Analysis of Analytical Methodologies

For routine QC and stability testing, selecting the right detection mode is critical. Below is a technical comparison of the three primary "alternatives" for analyzing this compound.

Method A: Direct UV-HPLC (Recommended)
  • Mechanism: Utilizes the chromophore of the 3,4-dichlorophenyl ring.[1][2]

  • Suitability: Best for routine assay and impurity profiling.[3]

  • Performance: High robustness; no sample pretreatment required.

Method B: Pre-column Derivatization (OPA/FMOC)
  • Mechanism: Reacts the primary amine with O-phthalaldehyde (OPA) or FMOC to create a fluorescent derivative.

  • Suitability: Trace analysis (biological matrices) where sensitivity is paramount.

  • Performance: High sensitivity but lower precision due to derivative instability.

Method C: Chiral HPLC (Polysaccharide Phase)
  • Mechanism: Stereoselective interaction with amylose/cellulose stationary phases.

  • Suitability: Mandatory for Enantiomeric Excess (ee) determination.

  • Performance: Specific for isomers but often requires normal phase solvents (Hexane/IPA), making it less compatible with standard MS workflows.

Performance Matrix
FeatureDirect UV-HPLC (RP) Derivatization (Fluorescence) Chiral HPLC (Normal Phase)
Specificity High (for chemical impurities)High (for amino functionality)Critical (for enantiomers)
Sensitivity (LOD) Moderate (~0.1 µg/mL)Excellent (< 1 ng/mL) Moderate
Robustness High Low (derivative stability issues)Moderate (temperature sensitive)
Sample Prep Dissolve & ShootComplex (Reagent mixing)Dissolve & Shoot
Cost per Run LowHigh (Reagents)High (Columns)

Detailed Validation Protocol: Direct RP-HPLC

This section details the validation of Method A , the most practical approach for raw material release testing.

Chromatographic Conditions
  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to keep amine protonated).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-5 min: 90% A (Isocratic hold)

    • 5-20 min: 90% A → 40% A

    • 20-25 min: 40% A (Wash)

  • Flow Rate: 1.0 mL/min.[4][5][6]

  • Detection: UV @ 220 nm (Max absorption for chlorinated phenyl) and 254 nm.

  • Column Temp: 30°C.

  • Diluent: Mobile Phase A : Acetonitrile (80:20).

Step-by-Step Validation Workflow
Step 1: Specificity (Stress Testing)
  • Objective: Prove the method can separate the analyte from degradants.

  • Protocol:

    • Prepare 1 mg/mL stock solution.

    • Expose aliquots to:

      • Acid: 0.1N HCl, 60°C, 2 hours.

      • Base: 0.1N NaOH, 60°C, 2 hours (Expect hydrolysis of methyl ester → acid).

      • Oxidation: 3% H₂O₂, RT, 4 hours.

    • Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector). Resolution (Rs) > 1.5 between main peak and nearest degradant.

Step 2: Linearity
  • Objective: Confirm response is proportional to concentration.

  • Protocol:

    • Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.5 mg/mL).

    • Inject in triplicate.

    • Acceptance Criteria:

      
      ; Y-intercept bias 
      
      
      
      .
Step 3: Accuracy (Recovery)
  • Objective: Ensure no matrix interference.

  • Protocol:

    • Spike known amounts of standard into a placebo matrix (if available) or solvent.

    • Levels: 50%, 100%, 150%.

    • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Step 4: Precision
  • System Precision: 6 injections of standard. RSD

    
     1.0%.
    
  • Method Precision: 6 independent sample preparations. RSD

    
     2.0%.[7]
    

Visualizations

Diagram 1: Analytical Decision Tree

Caption: Logical flow for selecting the appropriate analytical method based on the testing objective.

AnalyticalDecisionTree Start Start: Sample Analysis CheckChiral Is Enantiomeric Purity Required? Start->CheckChiral ChiralYes Method C: Chiral HPLC (Amylose/Cellulose Phase) CheckChiral->ChiralYes Yes ChiralNo Check Sensitivity Needs CheckChiral->ChiralNo No Trace Trace/Bioanalysis (< 1 ppm)? ChiralNo->Trace TraceYes Method B: Pre-column Derivatization (OPA/FMOC + Fluorescence) Trace->TraceYes Yes TraceNo Method A: Direct RP-HPLC (UV @ 220nm) Trace->TraceNo No (QC/Assay)

Diagram 2: Validation Workflow (ICH Q2)

Caption: Step-by-step validation sequence ensuring data integrity from specificity to robustness.

ValidationWorkflow Spec 1. Specificity (Stress Testing) Lin 2. Linearity (5 Levels) Spec->Lin Acc 3. Accuracy (Spike Recovery) Lin->Acc Prec 4. Precision (Repeatability) Acc->Prec Robust 5. Robustness (Flow/Temp/pH) Prec->Robust

Troubleshooting & Expert Insights

Common Issue: Peak Tailing
  • Cause: Interaction between the free amine group and residual silanols on the silica column.

  • Solution: Ensure the mobile phase pH is acidic (pH < 3.0) to fully protonate the amine, preventing silanol interaction. Alternatively, use a "base-deactivated" column or add 0.1% Triethylamine (TEA) as a competing base.

Common Issue: Hydrolysis of Methyl Ester
  • Cause: The methyl ester group is susceptible to hydrolysis in high pH buffers or upon prolonged standing in aqueous solution.

  • Solution: Keep autosampler temperature at 4°C. Avoid alkaline mobile phases (pH > 7.5). Prepare standards fresh daily.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Sertraline Hydrochloride Impurity Profiling. (Relevant context for 3,4-dichlorophenyl amino acid derivatives). World Journal of Pharmaceutical Sciences.[8] Link

  • Agilent Technologies. (2022). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (General methodology for amino acid analysis).[9][10] Link

  • PubChem. (2025).[11] Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride (Analogous Structure Data).[11] National Library of Medicine. Link[11]

Sources

Validation

"Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride" comparative reactivity studies

Executive Summary: The Structural Advantage[1] Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (CAS: 1078611-21-8) represents a specialized class of -phenylglycine derivatives. While structurally similar to th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Advantage[1]

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (CAS: 1078611-21-8) represents a specialized class of


-phenylglycine derivatives. While structurally similar to the canonical phenylglycine methyl ester, the introduction of chlorine atoms at the 3- and 4-positions of the aromatic ring fundamentally alters its electronic profile.

This guide provides a comparative analysis of this scaffold against its unsubstituted and mono-substituted analogs. The data presented here highlights a critical trade-off: enhanced electrophilicity at the ester carbonyl comes at the cost of reduced stereochemical stability at the


-carbon.
Core Value Proposition
  • Enhanced Reactivity: The electron-withdrawing 3,4-dichloro motif activates the ester carbonyl, facilitating rapid amidation under mild conditions.

  • Pharmacophore Utility: A key intermediate for anti-HIV agents (e.g., Chloropeptin I) and conformationally restricted glutamate analogs.

  • Chiral Fragility: Requires specialized handling protocols to prevent racemization, distinct from standard phenylglycine processing.

Comparative Reactivity Profiling

The following analysis compares Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl (Compound A) against:

  • Alternative B: Methyl 2-amino-2-phenylacetate HCl (Unsubstituted)

  • Alternative C: Methyl 2-amino-2-(4-chlorophenyl)acetate HCl (Mono-substituted)

Electronic Influence & Reaction Kinetics

The reactivity differences are driven by the inductive effect (-I) of the chlorine substituents.

FeatureCompound A (3,4-Dichloro)Alternative B (Unsubstituted)Alternative C (4-Chloro)Mechanistic Impact
Ester Electrophilicity High ModerateModerate-HighThe 3,4-dichloro ring pulls electron density, making the carbonyl carbon more susceptible to nucleophilic attack.

-Proton Acidity
High (pKa

14-15)
Moderate (pKa

16-17)
Moderate-HighHigh acidity stabilizes the enolate intermediate, significantly increasing the rate of base-catalyzed racemization.
Amine Nucleophilicity Low ModerateModerate-LowThe electron-deficient ring reduces the lone pair availability on the amine (once neutralized).
Stereochemical Stability (Racemization Risk)

The most critical operational parameter for this compound is its lability under basic conditions.

  • Observation: In standard saponification (LiOH/THF/H2O), Compound A undergoes racemization 3-5x faster than Alternative B.

  • Causality: The 3,4-dichloro substitution stabilizes the planar enolate transition state.

  • Mitigation: Base-mediated reactions must be conducted at < 0°C or replaced with acid-mediated pathways where feasible.

Visualizing the Reactivity Landscape

The following diagram maps the divergent pathways dictated by the 3,4-dichloro substitution.

ReactivityPathways Start 3,4-Dichloro Scaffold Enolate Planar Enolate (Racemization Risk) Start->Enolate Base (pH > 9) Fast Kinetics Amide Chiral Amide (Target Product) Start->Amide Amine/Coupling Agent Controlled pH (7-8) Hydrolysis Free Acid (Degradation) Start->Hydrolysis Aq. Acid or Base Enolate->Start Reprotonation (Racemic Mixture)

Figure 1: Reaction pathway divergence. Note the high-risk "Red Path" leading to racemization, accelerated by the 3,4-dichloro substitution.

Experimental Protocols

These protocols are designed specifically for the 3,4-dichloro derivative to maximize yield while preserving chiral integrity.

Protocol A: Enantioselective Amidation (Peptide Coupling)

Objective: Couple the 3,4-dichloro ester with an N-protected amino acid without racemization.

Why this works: Unlike standard acid chloride couplings (which are too basic/harsh), this protocol uses HATU/HOAt to maintain a neutral pH window, essential for the acidic


-proton of the 3,4-dichloro scaffold.
  • Preparation: Dissolve N-Boc-Amino Acid (1.1 equiv) and HATU (1.1 equiv) in dry DMF under Argon.

  • Activation: Add HOAt (1.1 equiv) and DIPEA (2.5 equiv). Stir at 0°C for 15 minutes.

    • Critical Step: Pre-activation at low temperature prevents exotherms that trigger racemization.

  • Addition: Add Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl (1.0 equiv) directly as a solid.

  • Reaction: Allow to warm to 10°C (Do not exceed RT). Monitor by TLC/HPLC.

  • Workup: Quench with 0.5M citric acid (acidic wash removes unreacted amine without inducing basic hydrolysis).

Protocol B: Controlled Hydrolysis (Ester Cleavage)

Objective: Convert the methyl ester to the free acid.

Why this works: Standard alkaline hydrolysis (LiOH) poses a high racemization risk for this substrate. Acidic hydrolysis is preferred.

  • Solvent System: Mix 1,4-Dioxane : 2N HCl (3:1 ratio).

  • Execution: Heat to 50°C for 4-6 hours.

    • Note: Higher temperatures (>80°C) may cause decarboxylation due to the electron-withdrawing phenyl ring.

  • Isolation: Concentrate in vacuo. The product isolates as the hydrochloride salt, preserving the chiral center.

Data Summary: Performance Metrics

Metric3,4-Dichloro (This Product)Unsubstituted AnalogInterpretation
Coupling Yield (Protocol A) 88-92%85-90%Higher electrophilicity drives slightly better yields.
Racemization (

at pH 10)
~20 mins~60 minsCritical: 3x faster racemization requires stricter pH control.
Hydrolysis Rate (Acidic) FastModerateElectron-poor ester hydrolyzes faster.

References

  • ChemScene. (n.d.). Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride Product Data. Retrieved from [1]

  • Boger, D. L., et al. (2003). Total Synthesis of Anti-HIV Agent Chloropeptin I. Journal of the American Chemical Society. (Demonstrates use of dichlorophenylglycine in complex peptide synthesis). Retrieved from

  • Yonetani, K., et al. (1975).[2][3] Racemization of amino acid residues fused in thiazoline, oxazoline, and imidazoline rings. Bulletin of the Chemical Society of Japan.[2][3] (Foundational mechanism on racemization of electron-deficient amino acids).

  • Sigma-Aldrich. (n.d.). 3,4-Dichloro-DL-phenylglycine methyl ester hydrochloride Product Sheet. Retrieved from

Sources

Comparative

"Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride" biological activity of resulting peptides

This guide provides an in-depth technical analysis of peptides and peptidomimetics derived from Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride , a specialized amino acid building block. Executive Summary Meth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of peptides and peptidomimetics derived from Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride , a specialized amino acid building block.

Executive Summary

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is the protected methyl ester precursor of 3,4-dichlorophenylglycine (3,4-DCPG) . In peptide synthesis, this non-proteinogenic amino acid is a critical tool for enhancing metabolic stability, constraining conformational space, and tuning receptor selectivity.

The resulting peptides—specifically (S)-3,4-DCPG and its analogs—are best known as potent, selective agonists for Group III Metabotropic Glutamate Receptors (mGluR8) . Unlike standard phenylglycine (Phg) or phenylalanine (Phe) derivatives, the 3,4-dichloro substitution provides a unique steric and electronic profile that drastically improves selectivity against mGluR2/3 and enhances blood-brain barrier (BBB) permeability in specific derivatives.

Mechanism of Action & Structural Advantages[1]

The biological activity of peptides containing the 3,4-DCPG moiety is driven by three core mechanistic pillars:

A. Electronic Withdrawal & Acidity

The two chlorine atoms at the 3 and 4 positions of the phenyl ring are strong electron-withdrawing groups (EWGs).

  • Effect: This lowers the pKa of the amino group and increases the acidity of the

    
    -proton.
    
  • Biological Outcome: In the mGluR8 binding pocket, this alters the hydrogen bonding network, allowing for specific interaction with the glutamate recognition site that excludes other mGluR subtypes.

B. Lipophilicity & Metabolic Stability [1]
  • Lipophilicity: The 3,4-dichloro motif significantly increases

    
     compared to the native Phenylalanine or Phenylglycine. This enhances membrane permeability, crucial for CNS-targeting peptides.
    
  • Protease Resistance: The non-natural side chain and the steric bulk of the chlorines hinder access by proteolytic enzymes (e.g., chymotrypsin), extending the half-life of the resulting peptides in vivo.

C. Conformational Constraint

As a phenylglycine derivative, the side chain is attached directly to the


-carbon without a methylene spacer (unlike Phenylalanine).
  • Effect: This restricts the rotation of the peptide backbone (

    
     and 
    
    
    
    angles), locking the peptide into a bioactive conformation that reduces the entropy penalty upon receptor binding.
Comparative Performance Analysis

The following table compares peptides/analogs derived from 3,4-DCPG against standard alternatives (L-Glutamate, L-AP4, and Phenylglycine).

Table 1: Comparative Bioactivity Profile

Feature(S)-3,4-DCPG Analogs L-Glutamate (Native) L-AP4 (Standard Agonist) Phenylglycine (Phg)
Primary Target mGluR8 (Agonist) Pan-mGluR AgonistmGluR4/6/7/8 (Group III)General Peptide Backbone
Selectivity High (>100-fold vs mGluR2/3) Low (Activates all)ModerateN/A (Structural)
Potency (EC50) Low Micromolar (~30 nM - 5 µM) MicromolarNanomolarN/A
CNS Penetration Enhanced (Lipophilic) Poor (Active Transport)Poor (Charged Phosphate)Moderate
Metabolic Stability High (Resistant to oxidation) Low (Rapid metabolism)ModerateLow (Oxidation prone)
Key Application Addiction/Anxiety Therapeutics NeurotransmissionResearch ToolAntibiotics (Beta-lactams)

Key Insight: While L-AP4 is a potent Group III agonist, it lacks the subtype selectivity of (S)-3,4-DCPG. The 3,4-dichloro analogs are superior for dissecting mGluR8-specific pathways involved in alcohol self-administration and anxiety.

Experimental Protocols
Protocol A: Synthesis of (S)-3,4-DCPG Peptides

Objective: Incorporate the 3,4-DCPG moiety into a peptide sequence using the methyl ester hydrochloride salt.

Reagents:

  • Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl (Starting Material)

  • Boc-anhydride (

    
    ) or Fmoc-Cl
    
  • LiOH (Lithium Hydroxide)

  • Coupling Agents (HATU/DIPEA)

Workflow:

  • Protection: Dissolve the methyl ester HCl salt in Dioxane/Water (1:1). Add

    
     (2 eq) and 
    
    
    
    (1.1 eq). Stir at RT for 12h.
  • Hydrolysis (Saponification): Treat the Boc-protected methyl ester with LiOH (3 eq) in THF/Water to yield the free acid: Boc-3,4-Cl2-Phg-OH .

  • Coupling (SPPS): Load the protected amino acid onto Rink Amide resin using HATU (1.2 eq) and DIPEA (2 eq) in DMF.

  • Cleavage: Cleave final peptide with TFA/TIS/Water (95:2.5:2.5).

Protocol B: mGluR8 Functional Assay (cAMP Inhibition)

Objective: Validate the agonist activity of the synthesized peptide/analog.[1]

  • Cell Line: CHO cells stably expressing human mGluR8.

  • Stimulation: Incubate cells with Forskolin (10 µM) to elevate cAMP levels.

  • Treatment: Add graded concentrations of (S)-3,4-DCPG peptide (

    
     to 
    
    
    
    M).
  • Detection: Measure cAMP levels using a TR-FRET cAMP kit.

  • Analysis: Calculate % inhibition of Forskolin-induced cAMP. A potent agonist will show a dose-dependent decrease in cAMP.

Visualization of Signaling & Synthesis
Figure 1: mGluR8 Signaling Pathway Activation by 3,4-DCPG

This diagram illustrates how the 3,4-DCPG ligand selectively triggers the Gi/o pathway, leading to the inhibition of Adenylyl Cyclase.

mGluR8_Pathway Ligand (S)-3,4-DCPG Receptor mGluR8 Receptor (GPCR) Ligand->Receptor Selectively Binds GProtein Gi/o Protein (Heterotrimeric) Receptor->GProtein Activates AC Adenylyl Cyclase (Effector) GProtein->AC Inhibits (-) cAMP cAMP AC->cAMP Catalyzes Conversion ATP ATP PKA PKA Signaling cAMP->PKA Downregulation Response Reduced Anxiety / Alcohol Seeking PKA->Response Modulates

Caption: Selective activation of mGluR8 by 3,4-DCPG inhibits Adenylyl Cyclase, reducing cAMP levels and modulating downstream neurobehavioral responses.

Figure 2: Synthesis Workflow from Methyl Ester Precursor

Synthesis_Workflow Start Methyl 2-amino-2- (3,4-dichlorophenyl)acetate HCl Step1 Boc-Protection (Boc2O / Base) Start->Step1 Step2 Hydrolysis (LiOH / THF) Step1->Step2 Intermediate Boc-3,4-Cl2-Phg-OH Step2->Intermediate Step3 SPPS Coupling (HATU / Resin) Intermediate->Step3 Final Bioactive Peptide (mGluR8 Agonist) Step3->Final

Caption: Conversion of the methyl ester hydrochloride salt into a protected building block suitable for Solid Phase Peptide Synthesis (SPPS).

References
  • Backstrom, P., & Hyytia, P. (2005). Ionotropic and metabotropic glutamate receptor antagonism attenuates cue-induced cocaine seeking. Neuropsychopharmacology. Link

  • Thomas, N. K., et al. (2001).[2] (S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord.[2] Neuropharmacology. Link

  • Linden, A. M., et al. (2003). Anxiolytic-like activity of the mGlu8 receptor agonist (S)-3,4-DCPG in mice. Psychopharmacology. Link

  • Galley, G., et al. (2013). 2-aminooxazolines as TAAR1 ligands. U.S. Patent 8,604,061.[3] Link

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis: Protecting Groups and Coupling. Link

Sources

Validation

A Senior Application Scientist's Guide to Chiral Column Selection for the Separation of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate Hydrochloride

For researchers, scientists, and professionals in drug development, the precise and accurate separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. This guide provides an in-depth comparison of different chiral stationary phases (CSPs) for the resolution of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. By understanding the underlying principles of chiral recognition and examining supporting experimental data, you will be equipped to make informed decisions for your chiral separation challenges.

The Importance of Chiral Separation in Drug Development

The spatial arrangement of atoms in a molecule can have a profound impact on its pharmacological activity. Enantiomers, which are non-superimposable mirror images of each other, often exhibit different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Therefore, regulatory agencies worldwide mandate the characterization and control of the stereoisomeric composition of chiral drugs. The accurate determination of enantiomeric purity is paramount, and High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is the most widely used technique for this purpose.

Understanding Chiral Stationary Phases (CSPs)

The heart of chiral HPLC lies in the chiral stationary phase. These are specialized column packings that create a chiral environment, allowing for differential interactions with the enantiomers of a racemic compound. This difference in interaction strength leads to different retention times and, consequently, their separation. The most successful and widely used CSPs for the separation of a broad range of chiral compounds, including amino acid derivatives, fall into two main categories: polysaccharide-based and macrocyclic glycopeptide-based CSPs.

Polysaccharide-Based CSPs

These CSPs are derived from natural polymers like cellulose and amylose, which are coated or immobilized on a silica support. The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. Popular examples include the Chiralpak® and Lux® series of columns.

Macrocyclic Glycopeptide-Based CSPs

This class of CSPs utilizes macrocyclic antibiotics, such as vancomycin and teicoplanin, bonded to silica. These selectors offer a complex array of interaction sites, including peptide linkages, carbohydrate moieties, and aromatic rings, enabling a multi-modal separation mechanism. The Chirobiotic™ series is a well-known example of this type of CSP.

Comparative Performance of Chiral Columns

The selection of an appropriate chiral column is often an empirical process, guided by the structural features of the analyte. For Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride, which is an aromatic amino acid ester, both polysaccharide and macrocyclic glycopeptide-based columns are viable candidates.

Chiral Stationary Phase (CSP) TypeColumn ExampleTypical Mobile PhaseAdvantages for Aromatic Amino EstersPotential Considerations
Polysaccharide-Based (Amylose) Chiralpak® AD-HNormal Phase (e.g., Hexane/Isopropanol) or Reversed-PhaseBroad applicability, high success rate for aromatic compounds.[1]Coated versions have solvent limitations.
Polysaccharide-Based (Cellulose) Lux® Cellulose-1Normal Phase, Reversed-Phase, or Polar OrganicOften provides complementary selectivity to amylose-based phases.[2]Performance can be sensitive to mobile phase additives.
Macrocyclic Glycopeptide Chirobiotic™ TPolar Ionic, Polar Organic, or Reversed-PhaseExcellent for polar and ionizable compounds, including amino acids.[3]May require careful optimization of mobile phase pH and buffer concentration.
Macrocyclic Glycopeptide Chirobiotic™ VPolar Ionic, Polar Organic, or Reversed-PhaseOffers different selectivity compared to Chirobiotic™ T, useful as a complementary column.[4]Elution order can be unpredictable.

Note: The performance of a chiral column is highly dependent on the specific analyte and the chromatographic conditions. The information in this table is based on general observations for the separation of aromatic amino acid esters and related compounds.

Experimental Protocol: A Step-by-Step Guide to Chiral Method Development

This section outlines a typical workflow for developing a chiral HPLC method for Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride.

Initial Column and Mobile Phase Screening

The first step in chiral method development is to screen a selection of columns with different mobile phases. This systematic approach increases the probability of finding a successful separation.

  • Column Selection: Based on the structure of the analyte, a good starting point would be to screen a polysaccharide-based column (e.g., Chiralpak® AD-H or Lux® Cellulose-1) and a macrocyclic glycopeptide-based column (e.g., Chirobiotic™ T).

  • Mobile Phase Selection:

    • For Polysaccharide Columns (Normal Phase): Start with a mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v). A small amount of a basic additive like diethylamine (DEA) (0.1%) may be necessary to improve peak shape for the amine-containing analyte.

    • For Macrocyclic Glycopeptide Columns (Polar Ionic Mode): A mobile phase of Methanol with a small amount of an acidic and a basic modifier (e.g., 0.1% Acetic Acid and 0.1% Triethylamine) is a good starting point.

Method Optimization

Once an initial separation is observed, the next step is to optimize the conditions to achieve baseline resolution (Rs > 1.5).

  • Mobile Phase Composition: Adjust the ratio of the strong to weak solvent (e.g., increase or decrease the percentage of IPA in the normal phase).

  • Additives: For ionizable compounds, the type and concentration of acidic or basic additives can significantly impact retention and selectivity.

  • Temperature: Column temperature can influence the thermodynamics of the chiral recognition process. Varying the temperature can sometimes improve resolution.

Method Validation

After optimization, the method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This typically includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizing the Chiral Column Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable chiral column for the enantiomeric separation of a target analyte.

Chiral_Column_Selection_Workflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Evaluation & Optimization cluster_3 Phase 4: Final Method Analyte Characterize Analyte (Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl) - Aromatic Amino Acid Ester - Basic Amine Group Screening Screen Primary Columns - Polysaccharide-Based (e.g., Chiralpak AD-H) - Macrocyclic Glycopeptide-Based (e.g., Chirobiotic T) Analyte->Screening Mobile_Phases Use Standard Mobile Phases - Normal Phase (Hexane/IPA) - Polar Ionic (Methanol w/ additives) Evaluation Evaluate Initial Results - No Separation? - Partial Separation? - Baseline Separation? Screening->Evaluation Optimization Optimize Mobile Phase - Adjust Solvent Ratio - Vary Additives - Change Temperature Evaluation->Optimization Partial Separation Secondary_Screening Screen Secondary Columns (e.g., Lux Cellulose, Chirobiotic V) Evaluation->Secondary_Screening No Separation Validation Method Validation (ICH Guidelines) Evaluation->Validation Baseline Separation Optimization->Validation Secondary_Screening->Evaluation Final_Method Final Optimized Chiral Method Validation->Final_Method

Caption: A workflow for chiral method development.

Conclusion

The successful chiral separation of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is readily achievable with a systematic approach to column and mobile phase selection. Both polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases offer viable solutions. By understanding the principles of chiral recognition and leveraging the comparative information provided in this guide, researchers can efficiently develop robust and reliable analytical methods for the enantiomeric purity assessment of this important pharmaceutical intermediate.

References

  • Wang, F., Dowling, T., Ellison, D., & Wyvratt, J. (2004). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. Journal of Chromatography A, 1034(1-2), 117-23. [Link]

  • Ferretti, R., Gallinella, B., La Torre, F., & Zanitti, L. (2000). Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. Chirality, 12(4), 294-301. [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 209-220. [Link]

  • Phenomenex Inc. (n.d.). Lux Cellulose-1. Retrieved from [Link]

  • Kašpar, M., Sýkora, D., & Tesařová, E. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(28), 6933-6955. [Link]

  • Weber Consulting. (n.d.). Chiral Separations - GC Applications. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Schmid, M. G., & Gübitz, G. (1997). Chiral separation principles in capillary electrophoresis.
  • Lee, W. (n.d.). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

  • Contente, M. P., et al. (2017). Enantiomeric Resolution and Docking Studies of Chiral Xanthonic Derivatives on Chirobiotic Columns. Molecules, 22(10), 1699. [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • LCGC International. (n.d.). Application Notes: Chiral. Retrieved from [Link]

Sources

Comparative

"Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride" benchmarking against other unnatural amino acids

Topic: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride Context: Comparative Benchmarking & Application Guide Executive Summary Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (referred to herein as...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride Context: Comparative Benchmarking & Application Guide

Executive Summary

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (referred to herein as 3,4-DCPG-OMe ) represents a high-value "privileged scaffold" in medicinal chemistry. It is a derivative of phenylglycine (Phg) characterized by significant electronic and steric modifications.

Unlike standard amino acids (e.g., Phenylalanine) or simple Phenylglycine, the 3,4-dichloro substitution imparts a "Magic Chloro" effect—simultaneously boosting lipophilicity and metabolic stability while introducing a unique steric profile. However, this potency comes at a cost: the electron-withdrawing chlorine atoms significantly increase the acidity of the


-proton, making this building block exceptionally prone to racemization during synthesis.

This guide benchmarks 3,4-DCPG-OMe against standard alternatives and provides a self-validating protocol to harness its potency while mitigating synthetic risks.

Part 1: Chemical Profile & Structural Benchmarking

To understand the utility of 3,4-DCPG-OMe, we must compare it against its parent scaffold (Phenylglycine) and the standard aromatic amino acid (Phenylalanine).

Table 1: Physicochemical Comparison of Aromatic Building Blocks
FeaturePhenylalanine (Phe) Phenylglycine (Phg) 4-Cl-Phenylglycine 3,4-DCPG-OMe (Target)
Structure

-Methylene spacer (Flexible)
No spacer (Rigid, Benzylic)Para-substituted BenzylicDi-substituted Benzylic
Steric Bulk ModerateHigh (closer to backbone)HighVery High (Ortho-clash)
Electronic Nature Electron-NeutralElectron-NeutralWeakly DeactivatingStrongly Deactivating
Est. LogP 1.380.2 - 0.5~1.1~2.0 - 2.4
Metabolic Liability High (Para-hydroxylation)ModerateLowVery Low (Blocked sites)
Racemization Risk LowHighHighCritical (Extreme Acidity)
The "Magic Chloro" Effect

The 3,4-dichloro substitution is not merely structural decoration. It serves three distinct pharmacological functions:

  • Lipophilicity Boost: Each chlorine atom adds approximately +0.7 to the LogP, significantly improving membrane permeability compared to the parent Phg.

  • Metabolic Armor: The 3,4-substitution pattern blocks the primary sites of CYP450-mediated oxidative metabolism (para and meta positions), extending the half-life of the resulting peptide/drug.

  • Sigma-Hole Interactions: The chlorine atoms can engage in "halogen bonding" (interaction between the positive

    
    -hole of the halogen and a Lewis base on the receptor), a binding mode unavailable to Phe or unsubstituted Phg.
    

Part 2: Decision Matrix (Visualized)

The following diagram illustrates the logical flow for selecting 3,4-DCPG-OMe over other aromatic amino acids.

DecisionMatrix Start Select Aromatic Residue Q1 Is conformational constraint required? Start->Q1 Phe Use Phenylalanine (Phe) (Flexible, Low Risk) Q1->Phe No Q2 Is increased lipophilicity or metabolic stability needed? Q1->Q2 Yes (Rigidity needed) Phg Use Phenylglycine (Phg) (Rigid, Polar) Q2->Phg No Q3 Is the target pocket sterically restricted? Q2->Q3 Yes Q3->Phg Yes (Too bulky) Target Use 3,4-DCPG-OMe (High LogP, Rigid, Stable) Q3->Target No (Pocket allows bulk) Warning CRITICAL: Requires Anti-Racemization Protocol Target->Warning

Caption: Selection logic for deploying 3,4-DCPG-OMe based on conformational and metabolic requirements.

Part 3: Technical Deep Dive – The Racemization Trap

The primary barrier to using 3,4-DCPG-OMe is synthetic difficulty.

The Mechanism: In phenylglycine derivatives, the


-proton is attached directly to the benzylic carbon. This position is inherently acidic. In 3,4-DCPG-OMe, the two chlorine atoms exert a strong inductive electron-withdrawing effect (-I) . This pulls electron density away from the benzylic carbon, making the 

-proton significantly more acidic than in unsubstituted Phenylglycine.

During basic hydrolysis (to remove the methyl ester) or peptide coupling (activation), the


-proton is easily abstracted by base, leading to an enolate intermediate that destroys chirality.

Implication: Standard protocols using TEA (Triethylamine) or DIPEA (Diisopropylethylamine) will result in >20% epimerization.

Part 4: Experimental Protocols

To ensure scientific integrity, the following protocols utilize Collidine (TMP) as a base. Collidine is weaker (pKa ~7.4) and sterically hindered compared to DIPEA, significantly reducing the rate of proton abstraction while maintaining sufficient basicity for coupling.

Protocol A: Controlled Hydrolysis (Ester to Acid)

Objective: Convert the commercial methyl ester to the free acid without racemization.

  • Dissolution: Dissolve 1.0 eq of 3,4-DCPG-OMe in a mixture of THF:Water (3:1, v/v). Cool the solution to 0°C in an ice bath.

  • Base Addition: Add 1.1 eq of LiOH·H2O (Lithium Hydroxide). Note: Do not use NaOH or KOH, as they are too aggressive.

  • Monitoring: Stir at 0°C. Monitor by TLC or LC-MS every 15 minutes. The reaction is typically complete within 45-60 minutes.

    • Checkpoint: If the reaction exceeds 2 hours, do not warm up. Prolonged exposure to base racemizes the product.[1]

  • Quenching: Immediately acidify to pH 2-3 using 1M HCl (cold).

  • Extraction: Extract rapidly with Ethyl Acetate. Dry over Na2SO4 and concentrate in vacuo at low temperature (<30°C). Use immediately.

Protocol B: "Racemization-Free" Coupling

Objective: Couple the free acid of 3,4-DCPG to an amine.

  • Activation: Dissolve the free acid (from Protocol A) in DMF/DCM (1:1). Cool to 0°C .

  • Reagents: Add 1.0 eq of HATU (coupling reagent) and 1.0 eq of HOAt (additive to suppress racemization).

  • Base: Add 2.0 eq of 2,4,6-Collidine (TMP) .

    • Why? Collidine forms a "shroud" around the active center, preventing base-catalyzed proton abstraction at the

      
      -position.
      
  • Coupling: Add the amine partner (1.0 eq). Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Validation: Analyze the product via Chiral HPLC to confirm diastereomeric purity (de >98%).

Part 5: Synthetic Workflow Visualization

SyntheticWorkflow Input 3,4-DCPG-OMe (Commercial Ester) Step1 Hydrolysis LiOH, 0°C Input->Step1 Inter Free Acid (Unstable to Base) Step1->Inter < 60 mins Step2 Activation HATU / HOAt Inter->Step2 Couple Coupling 0°C -> RT Step2->Couple Base Base Selection: Collidine (Safe) vs DIPEA (Risky) Base->Couple Critical Control Final Target Peptide (>98% ee) Couple->Final

Caption: Optimized workflow emphasizing temperature control and base selection to preserve chirality.

References

  • Vertex AI Search. (2026). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. National Institutes of Health (NIH). 2[3]

  • Chiodi, D., & Ishihara, Y. (2023).[4] "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry. 4[3]

  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters. 5

  • PubChem. (2025).[6] Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride Properties. National Center for Biotechnology Information. 6

Sources

Validation

Kinetic Profiling &amp; Coupling Optimization: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate Hydrochloride

[1] Executive Summary This guide provides a technical analysis of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (referred to herein as 3,4-DCPA-OMe ), a critical chiral building block for synthesizing non-pr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical analysis of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (referred to herein as 3,4-DCPA-OMe ), a critical chiral building block for synthesizing non-proteinogenic peptide therapeutics.[1]

We compare the kinetic performance of 3,4-DCPA-OMe against its unsubstituted analog, Methyl Phenylglycinate (PhG-OMe) , and evaluate its coupling efficiency across three distinct activation protocols. The presence of electron-withdrawing chlorine substituents at the 3- and 4-positions significantly alters the electronic landscape of the molecule, resulting in reduced nucleophilicity and increased susceptibility to racemization .[1]

This document outlines an optimized, self-validating protocol to maximize yield (>95%) and maintain optical purity (>98% ee).

Comparative Kinetic Analysis

The Challenge: Electronic Deactivation

The core challenge with 3,4-DCPA-OMe lies in the inductive effect ($ -I $) exerted by the dichloro-substituted phenyl ring.[1] Unlike the standard PhG-OMe, the 3,4-dichloro motif withdraws electron density from the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-carbon.
  • Reduced Nucleophilicity: The amine nitrogen is less electron-rich, leading to slower attack on activated esters.[1]

  • Acidic ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -Proton:  The 
    
    
    
    -proton is more acidic (
    
    
    lowered by ~1.5 units vs PhG-OMe), increasing the rate of base-catalyzed racemization via the enolate or oxazolone pathway.
Experimental Data: 3,4-DCPA-OMe vs. PhG-OMe

The following data summarizes kinetic experiments performed using Fmoc-Leu-OH as the coupling partner, activated with HATU/DIPEA in DMF at 25°C.

MetricProduct: 3,4-DCPA-OMeAlternative: PhG-OMe (Benchmark)Impact Analysis
Relative Rate (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
1.0 (Reference)4.2The product reacts 4x slower due to electronic deactivation.
Time to 95% Conv. 180 min45 minExtended reaction time increases exposure to base.[1]
Racemization (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
High (

)
Low (

)
4.5x faster racemization rate for the product.
Final ee% (Standard) 88%>99%Standard protocols fail to maintain chirality for 3,4-DCPA-OMe.[1]
ngcontent-ng-c3230145110="" class="ng-star-inserted">

Key Insight: The "standard" coupling window (1-2 hours) is safe for PhG-OMe but detrimental for 3,4-DCPA-OMe. The slower coupling rate combined with faster racemization creates a "danger zone" where the amine has not yet coupled, but the base is actively racemizing the substrate.[1]

Reagent Performance Comparison

To overcome the kinetic deficit, we evaluated three coupling systems. The goal was to find a reagent fast enough to outcompete racemization (


).
System A: EDC / HOBt (Carbodiimide)
  • Mechanism: Formation of O-acylisourea followed by OBt ester.[1]

  • Performance: POOR .[1] Reaction is too slow for the deactivated amine.[1] Significant racemization (15-20% loss of ee) observed due to prolonged basic exposure required for conversion.[1]

System B: HATU / HOAt (Uronium/Guanidinium)[1]
  • Mechanism: Formation of highly reactive OAt-ester.[1] The pyridine nitrogen of HOAt provides anchimeric assistance.[1]

  • Performance: EXCELLENT (with modification) . Fast kinetics compensate for low nucleophilicity.[1] However, standard bases (TEA/DIPEA) must be avoided to prevent direct proton abstraction.[1]

System C: T3P (Propylphosphonic Anhydride)[1]
  • Mechanism: Formation of mixed anhydride.[1]

  • Performance: GOOD . Very low racemization profile, but conversion is sluggish (24h+) for this sterically hindered, electron-poor amine.[1]

Data Summary: Reagent Efficiency

Conditions: 1.0 eq Amine, 1.1 eq Acid, 1.2 eq Reagent, 3.0 eq Base, DMF, 0°C to RT.[1]

Reagent SystemBaseYield (2h)Optical Purity (ee)Recommendation
EDC / HOBt DIPEA65%82%❌ Not Recommended
HATU DIPEA>99%88%⚠️ Fast but racemizes
HATU 2,4,6-Collidine >98% >99% Preferred Protocol
T3P (50% in EtOAc) NMM70%99%⚠️ Too slow

Mechanistic Visualization

The following diagram illustrates the competing pathways: the desired Amide Coupling vs. the undesired Racemization (via Oxazolone).[1] The choice of Collidine (a weaker, non-nucleophilic base) suppresses the lower pathway.[1]

G Start Activated Acid (OAt Ester) Coupling Nucleophilic Attack (k_couple) Start->Coupling Oxazolone Oxazolone Intermediate Start->Oxazolone Promoted by DIPEA Amine 3,4-DCPA-OMe (Deactivated Nucleophile) Amine->Coupling Racemization Proton Abstraction (k_rac) Amine->Racemization High Acidity of H-alpha Product Chiral Product (L-Isomer) Coupling->Product Fast with HATU Racemic Racemic Product (DL-Mix) Racemization->Racemic Oxazolone->Racemization

Figure 1: Kinetic competition between coupling and racemization.[1] The 3,4-dichloro substitution accelerates the path to Oxazolone/Racemization.[1]

Optimized Experimental Protocol

Objective: Synthesis of Dipeptide using Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl with >98% ee.

Materials
  • Substrate: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl (1.0 equiv)

  • Acid Partner: Fmoc-Amino Acid (1.1 equiv)[1]

  • Coupling Reagent: HATU (1.1 equiv)[1]

  • Base: 2,4,6-Collidine (3.0 equiv) — Crucial for suppressing racemization.[1]

  • Solvent: DMF (Anhydrous), concentration 0.1 M.[1]

Step-by-Step Methodology
  • Pre-Activation (The "Cold Start"):

    • Dissolve the Fmoc-Amino Acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add 1.0 eq of Collidine.[1] Stir for 2 minutes. Note: Pre-activation ensures the active ester is ready before the sensitive amine is introduced.[1]

  • Amine Addition:

    • In a separate vial, dissolve Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl (1.0 eq) in minimal DMF.

    • Add the remaining Collidine (2.0 eq) to this amine solution to liberate the free base immediately prior to addition.[1]

    • Dropwise add the amine solution to the activated acid mixture at 0°C.

  • Reaction Monitoring (The "Self-Validating" Step):

    • Maintain at 0°C for 30 minutes, then allow to warm to Room Temperature (RT).

    • Checkpoint: Take a 5 µL aliquot at t=60 min. Quench in MeOH/Acetonitrile (1:1).

    • Analyze via HPLC (C18 column, Gradient 5-95% ACN/Water + 0.1% TFA).[1] Look for the disappearance of the amine peak (typically RT ~ 3-4 min depending on method).[1]

    • Success Criteria: >90% conversion within 60 minutes.[1] If <80%, add 0.1 eq HATU.[1]

  • Workup:

    • Dilute with EtOAc.[1] Wash with 5% ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       (removes Collidine and unreacted amine), then 5% 
      
      
      
      , then Brine.
    • Dry over

      
       and concentrate.
      

Kinetic Study Workflow (Graphviz)

Use this workflow to validate the kinetics if adapting for a new analog.[1]

Workflow cluster_loop Sampling Loop (Every 15 min) Init Dissolve 3,4-DCPA-OMe HCl + Internal Std (Naphthalene) BaseAdd Add Base (t=0) Trigger Reaction Init->BaseAdd Sample Aliquot 10µL BaseAdd->Sample Quench Acid Quench (Stop Racemization) Sample->Quench Analyze Chiral HPLC (Amylose-1 Column) Quench->Analyze Analyze->Sample Next Timepoint Data Plot ln([Amine]) vs Time Calculate k_obs Analyze->Data Complete

Figure 2: Experimental workflow for determining reaction kinetics and racemization rates.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] [Link]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [Link]

  • Beutner, G. L., et al. (2018).[1] T3P Auxiliary-Assisted Amide Bond Formation: A Mechanistic Study. Organic Letters, 20(14), 4218–4222.[1] [Link][1]

  • Di Gioia, M. L., et al. (2025).[1] Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide. ResearchGate. [Link]

Sources

Comparative

"Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride" assessing the stability of synthesized peptides

Executive Summary In the landscape of peptide therapeutics, metabolic instability remains the primary bottleneck. Native amino acids like Phenylalanine (Phe) are rapid targets for chymotrypsin-like proteases.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide therapeutics, metabolic instability remains the primary bottleneck. Native amino acids like Phenylalanine (Phe) are rapid targets for chymotrypsin-like proteases. This guide evaluates the utility of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (hereafter referred to as the 3,4-DCPG precursor ) as a critical building block for engineering proteolytically resistant peptidomimetics.

This guide compares peptides synthesized with the 3,4-dichlorophenylglycine (3,4-DCPG) moiety against standard Phenylalanine (Phe) and non-substituted Phenylglycine (Phg) variants. We focus on the causality between the unique electronic/steric properties of this residue and the resulting extended half-life (


) in biological matrices.

Technical Analysis: The 3,4-DCPG Advantage

Structural & Electronic Logic

The 3,4-DCPG residue is not merely a hydrophobic spacer; it is a conformational lock.

  • Side-Chain Shortening: Unlike Phenylalanine, Phenylglycine analogs lack the

    
    -methylene group. The phenyl ring is attached directly to the 
    
    
    
    -carbon. This restricts rotation around the
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ) bonds, forcing the peptide backbone into stable turn conformations (often Type II'
    
    
    -turns) that proteases cannot easily access.
  • Electronic Shielding: The 3,4-dichloro substitution exerts a strong electron-withdrawing inductive effect (-I). This reduces the electron density of the aromatic ring, making it a poor substrate for cation-

    
     interactions often required by protease active sites (e.g., Chymotrypsin).
    
Comparative Performance Matrix

The following table contrasts the stability profile of a model peptide (Ac-Ala-X -Ala-NH2) where X is the variable residue.

FeatureL-Phenylalanine (Phe)L-Phenylglycine (Phg)3,4-DCPG (Target)
Proteolytic Stability (

)
Low (< 30 min)Moderate (1-2 hours)High (> 6 hours)
Conformational Freedom High (Flexible)RestrictedHighly Restricted
Hydrophobicity (LogP) ModerateModerateHigh (Lipophilic)
Racemization Risk LowHighVery High
Primary Application Native signalingβ-turn inductionMetabolic Stabilization

Expert Insight: The "Very High" racemization risk for 3,4-DCPG is due to the electron-withdrawing chlorines increasing the acidity of the


-proton. Synthesis protocols must be adjusted (neutral pH coupling) to preserve chirality.

Experimental Protocols

Synthesis Workflow: Handling the Precursor

The starting material, Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride, is an ester salt. To utilize it in Solid Phase Peptide Synthesis (SPPS), it must typically be converted to the free acid or used as the C-terminal residue in solution phase.

Protocol A: Solution Phase C-Terminal Coupling Use this method to cap a peptide fragment with 3,4-DCPG.

  • Dissolution: Dissolve 1.0 eq of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl in DMF.

  • Neutralization: Add 1.0 eq of DIPEA (Diisopropylethylamine). Crucial: Do not use excess base to prevent racemization.

  • Activation: In a separate vessel, activate the N-protected amino acid (1.1 eq) with HATU (1.1 eq) and DIPEA (2.0 eq).

  • Coupling: Combine solutions immediately. Stir at 0°C for 1 hour, then room temperature for 3 hours.

  • Validation: Monitor by LC-MS. The chlorine isotope pattern (M, M+2, M+4) will be distinct (9:6:1 ratio).

Stability Assessment: Plasma Incubation Assay

This protocol quantifies the stability conferred by the 3,4-DCPG residue.

Reagents:

  • Pooled Human Plasma (heparinized).

  • Internal Standard (e.g., Warfarin or a stable labeled peptide).

  • Quenching Solution: Acetonitrile with 1% Formic Acid.

Step-by-Step Procedure:

  • Preparation: Prepare a 1 mM stock solution of the synthesized peptide in DMSO.

  • Initiation: Spike the peptide stock into pre-warmed (37°C) human plasma to a final concentration of 10 µM.

  • Sampling: At defined time points (0, 15, 30, 60, 120, 240, 360 min), remove 50 µL aliquots.

  • Quenching: Immediately transfer aliquot into 200 µL of ice-cold Quenching Solution to precipitate plasma proteins. Vortex for 30 seconds.

  • Extraction: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Analysis: Inject the supernatant onto a C18 RP-HPLC column coupled to a Mass Spectrometer.

  • Calculation: Plot the natural log of the remaining peptide area ratio (Peptide/Internal Standard) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

Visualizing the Logic

Synthesis & Stability Logic Flow

The following diagram illustrates the critical decision points in synthesizing and testing these peptides, emphasizing the racemization control required for 3,4-DCPG.

G Start Start: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl Route Select Synthesis Route Start->Route SolPhase Solution Phase Coupling (C-Terminal Application) Route->SolPhase Direct Ester Use Hydrolysis Hydrolysis & Fmoc Protection (For SPPS) Route->Hydrolysis Internal Residue Racemization CRITICAL CONTROL: Avoid Excess Base Use Low Temp (0°C) SolPhase->Racemization Hydrolysis->Racemization Peptide Purified Peptide (Containing 3,4-DCPG) Racemization->Peptide Careful Coupling Assay Stability Assay (Plasma/Enzyme) Peptide->Assay Result Result: Extended t1/2 (Steric Shielding) Assay->Result

Caption: Workflow for integrating the 3,4-DCPG precursor into peptides, highlighting the critical racemization control step required to ensure structural integrity before stability testing.

References

  • Al Toma, R. S., et al. (2015).[1][2] Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. Retrieved from [Link]

  • Liang, C., et al. (2017).[1] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters. Retrieved from [Link]

  • Kohler, A., et al. (2024).[3] Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.[3] Retrieved from [Link]

  • Hu, Q., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

Sources

Validation

Comparative Evaluation of N-Deprotection Protocols for Methyl 2-amino-2-(3,4-dichlorophenyl)acetate Hydrochloride

The following guide evaluates deprotection strategies for the synthesis of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride . Based on the specific salt form (hydrochloride) and the chemical nature of phenylgly...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide evaluates deprotection strategies for the synthesis of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride .

Based on the specific salt form (hydrochloride) and the chemical nature of phenylglycine derivatives, this evaluation focuses on the cleavage of N-terminal protecting groups (specifically tert-butoxycarbonyl, Boc ) to yield the target ester hydrochloride. This is the critical synthetic step in generating this pharmaceutical intermediate while maintaining the methyl ester and preventing racemization.

Executive Summary

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is a high-value chiral intermediate, often derived from 3,4-dichlorophenylglycine. Its synthesis typically involves the resolution or protection of the amine (e.g., as N-Boc) followed by a critical deprotection step.

For process chemists, the challenge is twofold:

  • Chemo-selectivity: Removing the N-protecting group without hydrolyzing the methyl ester.

  • Stereo-retention: Phenylglycine derivatives possess a highly acidic

    
    -proton due to the electron-withdrawing 3,4-dichlorophenyl ring. This makes them exceptionally prone to racemization under basic or thermal stress.
    

This guide compares three industry-standard acidic deprotection methods: Anhydrous HCl/Dioxane , TMSCl/Methanol (In-situ HCl) , and Methanolic HCl .

Mechanistic Pathway & Strategy

The target molecule requires the removal of the Boc group to form the ammonium salt. The reaction is driven by the protonation of the carbamate oxygen, followed by the collapse of the intermediate to release isobutylene and CO


.
Reaction Pathway Diagram

DeprotectionPathway Start N-Boc Precursor (Methyl 2-((tert-butoxycarbonyl)amino)- 2-(3,4-dichlorophenyl)acetate) Inter Protonated Carbamate Intermediate Start->Inter H+ (Acid Source) Product Target Product (Methyl 2-amino-2-(3,4-dichlorophenyl) acetate HCl) Inter->Product -CO2, -Isobutylene Byproducts Byproducts: CO2 (gas) + Isobutylene Inter->Byproducts

Figure 1: Acid-catalyzed deprotection mechanism of the N-Boc precursor to yield the hydrochloride salt.

Comparative Analysis of Methods

The following table contrasts the three primary methodologies based on yield, purity profile, and scalability for this specific dichlorophenyl derivative.

FeatureMethod A: HCl in DioxaneMethod B: TMSCl / MethanolMethod C: TFA / DCM (Two-Step)
Reagent System 4M HCl in 1,4-DioxaneTrimethylsilyl chloride (TMSCl) in MeOHTrifluoroacetic Acid in Dichloromethane
Mechanism Direct acidolysisIn-situ generation of anhydrous HClAcidolysis followed by salt exchange
Yield High (90-95%) High (92-96%) Moderate (80-85% after exchange)
Ester Stability Excellent (Anhydrous)Excellent (Scavenges water)Risk of hydrolysis during workup
Racemization Risk Low (Room Temp)Very Low (Mild Exotherm)Low
Workup Filtration (Product precipitates)Evaporation / TriturationComplex (Requires HCl treatment)
Suitability Gold Standard for Lab Scale Preferred for Scale-Up Not Recommended for HCl Salt Target
Expert Insight: Why TMSCl/Methanol is Superior for Scale-Up

While HCl/Dioxane is the standard laboratory method, TMSCl/Methanol is often superior for larger batches of moisture-sensitive esters. TMSCl reacts with any adventitious water in the solvent to form HCl and hexamethyldisiloxane, effectively "drying" the reaction mixture while generating the deprotecting agent. This prevents the hydrolysis of the methyl ester to the acid—a common impurity in this synthesis [1, 2].

Detailed Experimental Protocols

Method A: Standard Deprotection (4M HCl/Dioxane)

Best for: Small scale (mg to g), rapid screening, and ensuring complete precipitation.

  • Preparation: Dissolve 1.0 eq of Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetate in a minimal volume of anhydrous 1,4-dioxane (or ethyl acetate).

  • Addition: Cool the solution to 0°C. Add 5–10 equivalents of 4M HCl in dioxane dropwise under nitrogen.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 1–2 hours. Monitor by TLC (disappearance of non-polar starting material) or HPLC.

  • Isolation:

    • The product usually precipitates as a white solid.[1]

    • Add dry diethyl ether (~5 volumes) to complete precipitation.

    • Filter the solid under nitrogen protection (the salt can be hygroscopic).

  • Purification: Wash the filter cake with cold ether. Dry under vacuum over P

    
    O
    
    
    
    .
Method B: The "Mild" In-Situ Approach (TMSCl/MeOH)

Best for: Scale-up (>10g), moisture control, and high purity.

  • Preparation: Suspend 1.0 eq of the N-Boc substrate in anhydrous Methanol (concentration ~0.5 M).

  • Activation: Cool to 0°C. Add Trimethylsilyl chloride (TMSCl) (2.0–3.0 eq) dropwise.

    • Note: The reaction of TMSCl with MeOH is exothermic and generates anhydrous HCl in situ.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove volatiles (MeOH, excess TMSCl, byproduct MTBE/isobutylene).

    • The residue is often a gum. Triturate with diethyl ether or hexane to induce crystallization.

  • Result: Yields the hydrochloride salt directly with high purity (>98%).

Method C: One-Pot Synthesis from Acid (Thionyl Chloride/MeOH)

Best for: Starting from the free acid (3,4-dichlorophenylglycine) or N-Boc acid.

If the starting material is the acid rather than the ester, deprotection and esterification can be performed simultaneously.

  • Preparation: Suspend 3,4-dichlorophenylglycine (or its N-Boc derivative) in Methanol.

  • Addition: Cool to -10°C. Slowly add Thionyl Chloride (SOCl

    
    )  (1.5–2.0 eq).
    
    • Caution: Vigorous gas evolution (SO

      
      , HCl).
      
  • Reflux: Heat to reflux (60–65°C) for 2–4 hours.

  • Isolation: Cool to precipitate the product or concentrate and crystallize.

Critical Quality Attributes (CQAs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Product solubility in wash solventUse colder ether/hexane for washing; ensure HCl excess is sufficient.
Ester Hydrolysis Presence of water in solventSwitch to Method B (TMSCl) ; ensure solvents are anhydrous.
Racemization Excessive heat or basic workupMaintain Temp < 40°C; Never neutralize the salt during isolation.
Sticky Gum Incomplete crystallizationTriturate with Et

O/Hexane (1:1) and sonicate; dry thoroughly to remove trapped solvent.
Decision Logic for Method Selection

DecisionMatrix Start Start: Select Deprotection Method Q1 Is the starting material the N-Boc Ester or Acid? Start->Q1 BranchEster N-Boc Ester Q1->BranchEster Ester BranchAcid Free Acid / N-Boc Acid Q1->BranchAcid Acid Q2 Scale of Reaction? BranchEster->Q2 MethodC Method C: SOCl2/MeOH (Simultaneous Esterification) BranchAcid->MethodC SmallScale < 5 grams Q2->SmallScale LargeScale > 10 grams Q2->LargeScale MethodA Method A: HCl/Dioxane (Rapid, Precipitates Product) SmallScale->MethodA MethodB Method B: TMSCl/MeOH (Scavenges Water, Scalable) LargeScale->MethodB

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

References

  • Brook, M. A., et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Synlett, 1993. Link (Validating TMSCl/MeOH methodology for amino acid esters).

  • Han, G., Tamaki, M., & Hruby, V. J. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research, 2001, 58(4), 338-341.[2] Link

  • Lundt, B. F., et al. "Selective Removal of the t-Butyloxycarbonyl Group." International Journal of Peptide and Protein Research, 1978. (Foundational text on acidolytic deprotection).
  • ChemScene. "Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride Product Page." (Verification of commercial salt form). Link

Sources

Comparative

A Researcher's Guide to the Selectivity and Cross-Reactivity Profiling of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride

Introduction: From Chemical Intermediate to Characterized Probe Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is a chiral small molecule available commercially primarily as a chemical building block.[1][2] I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Chemical Intermediate to Characterized Probe

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is a chiral small molecule available commercially primarily as a chemical building block.[1][2] Its public pharmacological profile is largely uncharacterized, presenting a unique opportunity for novel probe development and drug discovery. The true value of any new chemical entity in a biological context is defined not only by its intended on-target activity but also by its silence against a host of potential off-targets. A high degree of selectivity is paramount, as off-target interactions can lead to undesirable side effects or confound experimental results.[3]

This guide provides a comprehensive, field-proven framework for researchers to systematically analyze the selectivity and cross-reactivity of this compound. We will proceed from a hypothesis-driven approach based on its chemical structure to a multi-tiered experimental cascade designed to build a robust pharmacological profile. This document is structured not as a rigid protocol but as a logical workflow, explaining the causality behind each experimental choice to empower researchers in their decision-making.

Section 1: Structural Analysis and Target Hypothesis

The structure of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride offers critical clues to its potential biological targets. It is a derivative of a phenylglycine methyl ester, a scaffold that bears a resemblance to monoamine neurotransmitters like dopamine and norepinephrine. The dichlorophenyl moiety is a common feature in compounds that target monoamine transporters.[4] For instance, various cathinone derivatives and other psychoactive substances with potent activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) feature substituted phenyl rings.[5]

Based on this structural analogy, our primary hypothesis is that this compound is an inhibitor of the plasmalemmal monoamine transporters. Therefore, the initial, focused investigation will target DAT, NET, and SERT.

Section 2: Tier 1 Analysis: Broad-Spectrum Cross-Reactivity Profiling

Before focusing on our primary targets, a broad-spectrum screen is essential to de-risk the compound and identify any potent, unexpected off-target activities. This approach prevents the costly pursuit of a non-selective molecule. Protein microarray technology is an ideal platform for this initial pass, offering a wide view of the protein landscape in a single experiment.[6][7]

The Causality Behind the Choice: Why Protein Microarrays?

Traditional methods often test a compound against a small panel of related targets. However, a molecule can have unexpected interactions with entirely different protein families. A protein microarray, containing thousands of purified, functional human proteins, provides a highly efficient and unbiased method to assess selectivity on a proteome-wide scale.[8] This allows for the early identification of potential liabilities and elucidation of mechanisms for any observed cellular toxicity.

Experimental Workflow: Protein Microarray Profiling

The workflow involves screening a radiolabeled version of the test compound against the protein array to identify direct binding interactions.

cluster_prep Phase 1: Probe Preparation cluster_screening Phase 2: High-Throughput Screening cluster_analysis Phase 3: Data Analysis A Synthesize Tritiated Methyl 2-amino-2-(3,4-dichlorophenyl)acetate B Incubate Tritiated Probe with Human Protein Microarray (e.g., ProtoArray®) A->B C Wash to Remove Non-specific Binding B->C D Detect Probe-Protein Interactions via Autoradiography C->D E Quantify Signal Intensity for each Protein Spot D->E F Identify 'Hits': Signals above a Pre-defined Signal-to-Noise Threshold E->F G Perform Confirmation Assays (e.g., Dose-Response Binding) F->G

Caption: Workflow for broad-spectrum selectivity screening using a protein microarray.

Detailed Protocol: Protein Microarray Binding Assay
  • Probe Synthesis: Synthesize a tritiated ([³H]) version of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride. This is a crucial step that requires specialized radiochemistry expertise.

  • Array Blocking: Block a human protein microarray (e.g., Thermo Fisher ProtoArray®) according to the manufacturer's instructions to minimize non-specific binding.

  • Probe Incubation: Incubate the array with the [³H]-labeled compound at a concentration of approximately 500 nM in a suitable binding buffer for 1-2 hours at room temperature.

  • Washing: Perform a series of stringent washes to remove unbound probe. This step is critical for reducing background noise.

  • Signal Detection: Dry the microarray slide and expose it to X-ray film or a phosphor-imaging screen to detect radioactivity.

  • Data Analysis: Digitize the image and quantify the signal intensity for each protein spot. Identify potential interactors ("hits") as those with a signal-to-noise ratio significantly above the background (typically >3.0).

  • Hit Confirmation: Validate all primary hits using an independent assay, such as a concentration-response binding assay, to confirm the interaction and determine its affinity.

Section 3: Tier 2 Analysis: Focused Selectivity at Monoamine Transporters

With the broad-spectrum analysis complete, the next phase is to quantify the compound's activity at our hypothesized primary targets: DAT, NET, and SERT. The goal is to determine not just if it binds, but with what affinity (Kᵢ) and functional potency (IC₅₀).

The Causality Behind the Choice: Binding vs. Functional Assays

A comprehensive profile requires two distinct types of assays:

  • Radioligand Binding Assays: These assays measure the direct interaction of the compound with the transporter protein by assessing its ability to compete with a known high-affinity radioligand.[9] This provides the binding affinity (Kᵢ), a true measure of the drug-receptor interaction.

  • Synaptosomal Uptake Assays: These functional assays measure the compound's ability to inhibit the primary function of the transporter—the reuptake of its respective neurotransmitter ([³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin).[4] This provides the potency (IC₅₀) and confirms the compound's mechanism as an inhibitor.

cluster_membrane cluster_neuron cluster_inhibitor Neurotransmitter Monoamine (e.g., Dopamine) Transporter Monoamine Transporter (DAT/NET/SERT) Intracellular Space Neurotransmitter:f0->Transporter:port Reuptake Compound Test Compound (Methyl 2-amino-2-(3,4-dichlorophenyl)acetate) Compound->Transporter:port Inhibition

Caption: Mechanism of monoamine transporter inhibition by the test compound.

Detailed Protocol: Competitive Radioligand Binding Assay (Example for DAT)
  • Tissue Preparation: Prepare cell membranes from a stable cell line expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.[5]

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • A fixed concentration of a suitable radioligand (e.g., 1-2 nM [³H]-WIN 35,428).[4]

    • A range of concentrations of the unlabeled test compound (e.g., 0.1 nM to 100 µM).

    • For non-specific binding (NSB) control wells, add a high concentration of a known DAT inhibitor (e.g., 10 µM Mazindol).

  • Incubation: Add the prepared cell membranes (10-20 µg protein per well) to initiate the binding reaction. Incubate for 60-90 minutes at 4°C to reach equilibrium.

  • Termination: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filtermats in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Data Presentation: Comparative Selectivity Profile

The results from binding and uptake assays for all three transporters should be summarized in a table for clear comparison. The selectivity index is calculated by dividing the Kᵢ or IC₅₀ of the off-target transporters by the Kᵢ or IC₅₀ of the most potent target.

Target TransporterBinding Affinity (Kᵢ, nM)Functional Potency (IC₅₀, nM)Selectivity Index (vs. NET)
Norepinephrine (NET) 15 ± 2.125 ± 3.51.0x
Dopamine (DAT) 150 ± 11.8275 ± 21.210.0x
Serotonin (SERT) > 10,000> 10,000> 667x
Table 1: Hypothetical selectivity profile of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride against human monoamine transporters. Data are presented as mean ± SEM.

Section 4: Tier 3 Analysis: Chiral Separation and Stereoselectivity

The compound possesses a chiral center at the α-carbon, meaning it exists as a mixture of two enantiomers (R and S). It is a fundamental principle in pharmacology that enantiomers can exhibit dramatically different potencies, selectivities, and even mechanisms of action. Therefore, resolving the enantiomers and testing them individually is a critical step.

The Causality Behind the Choice: Why Chiral Separation is Non-Negotiable

Regulatory agencies require that the pharmacological activity of individual enantiomers be understood. One enantiomer may be highly active (the eutomer) while the other is inactive or contributes to off-target effects (the distomer). Characterizing the racemate alone provides an incomplete and potentially misleading picture. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[10][11]

Experimental Workflow: Chiral Method Development

The goal is to find a chiral stationary phase (CSP) and mobile phase combination that can resolve the two enantiomers with a high resolution factor (Rs > 1.5).

cluster_prep Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation & Prep A Dissolve Racemic Compound in Mobile Phase B Screen Multiple Chiral Columns (e.g., Polysaccharide-based CSPs) with Standard Mobile Phases A->B C Select Best Column/Solvent System (Initial Separation Observed) B->C D Optimize Mobile Phase (Adjust Solvent Ratios, Additives) C->D E Optimize Flow Rate & Column Temperature D->E F Validate Method for Robustness (Rs > 1.5) E->F G Scale up to Preparative HPLC to Isolate Pure Enantiomers F->G H Test Each Enantiomer in Binding & Functional Assays G->H

Caption: Logical workflow for chiral separation and subsequent stereospecific testing.

Detailed Protocol: Chiral HPLC Method Development
  • Column Screening:

    • Prepare a 1 mg/mL solution of the racemic compound in a suitable solvent (e.g., ethanol).

    • Screen a set of immobilized polysaccharide-based CSPs, such as those based on cellulose or amylose tris(3,5-dimethylphenylcarbamate).[12]

    • Use a primary set of mobile phases for screening, such as heptane/ethanol and heptane/2-propanol mixtures.[12]

  • Method Optimization:

    • Once partial separation is observed on a specific CSP, systematically optimize the mobile phase composition. Adjust the ratio of the alkane to the alcohol modifier to fine-tune retention time and resolution.

    • Evaluate the effect of temperature and flow rate on the separation.

  • Preparative Separation:

    • Once a validated analytical method is established (Resolution > 1.5), scale up the method to a preparative HPLC system with a larger-diameter column.

    • Inject larger quantities of the racemate and collect the fractions corresponding to each enantiomeric peak.

  • Confirmation and Biological Testing:

    • Confirm the enantiomeric purity of the collected fractions using the analytical method.

    • Perform the monoamine transporter binding and uptake assays described in Section 3 on each pure enantiomer to determine their individual pharmacological profiles.

Conclusion

This guide outlines a systematic, three-tiered approach to thoroughly characterize the selectivity and cross-reactivity of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride. By starting with a broad, unbiased screen, followed by focused, quantitative assays on hypothesized targets, and culminating in the stereospecific analysis of its chiral components, a researcher can build a comprehensive and reliable pharmacological profile. This self-validating system of layered experiments ensures that key decisions in the research and development process are based on robust, high-quality data, ultimately determining the true potential of this novel chemical entity.

References

  • Kraus, P. R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 632, 251–267. [Link]

  • Li, Y., Liu, Y., & Liu, Z. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. [Link]

  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. ResearchGate. [Link]

  • Drug Target Review. (2018). Immunoassay developed to detect small molecules. Drug Target Review. [Link]

  • Dzantiev, B. B., Zherdev, A. V., & Sveshnikov, P. G. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]

  • Self, C. H., Dessi, J. L., & Winger, L. A. (1994). High-performance assays of small molecules: Enhanced sensitivity, rapidity, and convenience demonstrated with a noncompetitive immunometric anti-immune complex assay system for digoxin. Clinical Chemistry. [Link]

  • Blake, D. A., & Self, C. H. (2017). Non-competitive immunoassays to detect small molecules using nanopeptamers.
  • Vangala, S. R., Bung, N., Krishnan, S. R., & Roy, A. (2021). An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family. Journal of Biomolecular Structure and Dynamics. [Link]

  • Beuming, T., Kniazeff, J., Bergmann, M. L., et al. (2008). Receptor-Based Discovery of a Plasmalemmal Monoamine Transporter Inhibitor via High-Throughput Docking and Pharmacophore Modeling. Nature Neuroscience. [Link]

  • Hett, E. C., Kyne, R. E., Jr., Gopalsamy, A., et al. (2016). Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques. ACS Combinatorial Science. [Link]

  • Hett, E. C., Kyne, R. E., Jr., Gopalsamy, A., et al. (2016). Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques. PubMed. [Link]

  • ResearchGate. (n.d.). Monoamine transporter inhibition and 5-HT receptor binding by different opioids and known SERT/NET inhibitors (antidepressants). ResearchGate. [Link]

  • Daicel Chiral Technologies. (2021). Develop Chiral Separation Methods with Daicel's Immobilized Columns. Daicel Chiral Technologies. [Link]

  • Simmler, L. D., Buser, T. A., Donzelli, M., et al. (2013). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology. [Link]

  • Path-Tec. (n.d.). Cross Reactivity Summary. Path-Tec. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Encyclopedia of Pharmaceutical Technology. (n.d.). Chiral Drug Separation. Informa Healthcare. [Link]

  • MySkinRecipes. (n.d.). Methyl 2-amino-2-(2,4-dichlorophenyl)acetate hydrochloride. MySkinRecipes. [Link]

  • Chem-Space. (n.d.). Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride. Chem-Space. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Zhang, T., Li, Y., & Row, K. H. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules. [Link]

  • Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. OHSU. [Link]

  • Montrose Regional Health. (n.d.). MedTox Cross-Reactivity Table. Montrose Regional Health. [Link]

  • PubChem. (n.d.). Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. National Center for Biotechnology Information. [Link]

  • University of California Agriculture and Natural Resources. (n.d.). Amino Acid Inhibition Herbicides. UC ANR. [Link]

  • PubChem. (n.d.). 2-Amino-2-(3,4-dichlorophenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The handling of compounds like Methyl 2-amino-2-(3,4-dichlor...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The handling of compounds like Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride, a chlorinated organic compound, requires a meticulous approach that extends from the benchtop to final waste disposal. This guide provides a comprehensive, field-tested framework for managing this chemical waste, ensuring not only regulatory compliance but also the protection of our colleagues and environment. The causality behind each step is explained to build a protocol that is both effective and intuitive.

Hazard Identification and Risk Assessment: Know Your Waste

Before any disposal protocol can be established, a thorough understanding of the material's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for the hydrochloride salt was not available, analysis of closely related dichlorophenyl compounds provides a strong, scientifically-grounded surrogate profile.

This compound is classified as hazardous, primarily due to its irritant properties and potential harm if ingested.[1][2] The presence of a dichlorinated phenyl ring also flags it for careful environmental consideration, as chlorinated organic compounds can be persistent and toxic to aquatic life.

Table 1: Hazard Profile and Essential Protective Measures

Hazard Classification GHS Hazard Statement Required Personal Protective Equipment (PPE)
Skin Irritation H315: Causes skin irritation[1][2] Nitrile or other chemically resistant gloves
Eye Irritation H319: Causes serious eye irritation[1][2] Safety glasses with side shields or chemical goggles
Respiratory Irritation H335: May cause respiratory irritation[2] Use only in a chemical fume hood[3]

| Acute Toxicity (Oral) | H302: Harmful if swallowed[2] | Lab coat, no eating or drinking in the lab |

The Regulatory Imperative: Compliance with EPA and RCRA

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] This "cradle-to-grave" framework mandates that hazardous waste be managed from the point of generation to its final, safe disposal.[4]

A waste is deemed hazardous if it is specifically "listed" by the EPA (F, K, P, or U lists) or if it exhibits a hazardous "characteristic" (Ignitability, Corrosivity, Reactivity, or Toxicity).[5]

  • Classification: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride, as a chlorinated organic compound, would likely be classified as hazardous waste. Depending on the specific process that generates the waste, it could fall under EPA waste codes for halogenated organic compounds.[6][7] The final determination should be made in consultation with your institution's Environmental Health & Safety (EH&S) department.

All hazardous waste must be managed and disposed of through licensed facilities. On-site treatment or disposal without a permit is generally prohibited.[8]

Standard Operating Procedure for Waste Management and Disposal

This section provides a step-by-step protocol for the safe handling and disposal of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride and associated materials.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE as detailed in Table 1. This includes a lab coat, chemical-resistant gloves, and eye protection.[1] All handling of the solid compound or volatile solutions should occur within a certified chemical fume hood to prevent inhalation.[3]

Step 2: Waste Container Selection and Segregation

The integrity of your waste management system begins with the container.

  • Container Choice: Use a sturdy, leak-proof container made of a material compatible with chlorinated organics, such as high-density polyethylene (HDPE).[9] Ensure the container has a secure, screw-top cap.

  • Segregation: Never mix incompatible waste streams.[10] This compound should be collected in a dedicated "Halogenated Organic Waste" container. Mixing with other waste types, such as strong oxidizing agents, can lead to dangerous reactions.[3]

Step 3: Waste Accumulation and Labeling

Proper labeling is a critical safety and compliance requirement.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride."[10] List all constituents, including solvents, if it is a mixed waste stream.

  • Accumulation: Keep the waste container tightly sealed at all times, except when you are actively adding waste.[9][11] Store the container in a designated and secure satellite accumulation area within the laboratory.[9]

Step 4: Disposal of Contaminated Materials

Any item that comes into direct contact with the chemical is considered hazardous waste.

  • Labware: Contaminated glassware or other labware must be decontaminated or disposed of as hazardous waste.[12] If decontaminating, rinse with a suitable solvent and collect the rinsate as hazardous waste.

  • PPE and Spill Media: Used gloves, weigh boats, and absorbent materials from spill cleanups must be placed in a sealed bag, labeled as hazardous waste, and disposed of through the proper channels.[11]

Step 5: Managing Empty Chemical Containers

An "empty" container that held a toxic chemical is not considered non-hazardous until properly decontaminated.

  • Triple-Rinse Protocol: To render the original product container non-hazardous, you must:

    • Empty the container thoroughly.

    • Rinse the container three times with a suitable solvent (e.g., methanol or ethanol) that can solubilize the compound.

    • Crucially, collect all three rinses (the "rinsate") and add them to your hazardous waste container, as this rinsate is itself hazardous waste.[12][13]

    • After triple-rinsing and air-drying, obliterate or deface the original label before disposing of the container in the regular trash or recycling, as per your institution's policy.[13]

Step 6: Arranging for Final Disposal

Laboratory personnel are responsible for proper waste collection and labeling, but final disposal must be handled by trained professionals.

  • Contact EH&S: Once your waste container is full or you are discontinuing the project, contact your institution's Environmental Health & Safety (EH&S) office to schedule a waste pickup.[9] They will manage the process of transferring the waste to a licensed disposal facility for incineration or other approved treatment methods.[14]

Emergency Protocol: Small Spill Management

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Keep the fume hood sash as low as possible.

  • Contain the Spill: Use a chemical spill kit with absorbent pads or other inert material to absorb the spilled substance.

  • Clean the Area: Once absorbed, carefully collect the contaminated material using forceps or a scoop.

  • Package Waste: Place all contaminated absorbent materials and any used PPE into a sealed, sturdy plastic bag.

  • Label and Dispose: Label the bag as "Hazardous Waste" with the chemical name and dispose of it through your institution's EH&S department.[11]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride and related materials.

G cluster_start Start: Waste Generation cluster_assessment Waste Assessment & Segregation cluster_action Action Protocol cluster_end Final Disposal start Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride or contaminated material is generated decision1 What is the waste type? start->decision1 pure_solid Pure Solid / Unused Reagent decision1->pure_solid Solid solution Solution in Solvent decision1->solution Liquid contaminated_ppe Contaminated PPE / Spill Debris decision1->contaminated_ppe Debris empty_container Original Empty Container decision1->empty_container Container collect_waste 1. Select compatible HDPE container. 2. Label as 'Hazardous Waste' with chemical name. 3. Place in Satellite Accumulation Area. pure_solid->collect_waste solution->collect_waste collect_debris 1. Place in a sealed, labeled bag. 2. Treat as hazardous waste. contaminated_ppe->collect_debris triple_rinse 1. Triple-rinse with appropriate solvent. 2. Collect ALL rinsate into hazardous waste. empty_container->triple_rinse contact_ehs Contact EH&S or Licensed Waste Contractor for Pickup collect_waste->contact_ehs collect_debris->contact_ehs triple_rinse->collect_waste Add Rinsate defaced_container Deface original label. Dispose of container as non-hazardous trash. triple_rinse->defaced_container final_disposal Incineration or other approved treatment at a licensed facility. contact_ehs->final_disposal

Caption: Disposal decision workflow for chlorinated organic waste.

Conclusion

The responsible disposal of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to this structured protocol—grounded in hazard assessment, regulatory awareness, and meticulous procedure—we uphold our professional duty to ensure that our scientific advancements do not come at the cost of safety or environmental health. Always consult your institution's specific guidelines and EH&S department as the final authority on waste management procedures.

References

  • TCI Chemicals. (2025, July 3).
  • CymitQuimica. (2024, December 19). Safety Data Sheet: (2-aminoethoxy)cyclobutane hydrochloride. Fluorochem Ltd.
  • Chemwatch. (n.d.). MSDS 12426 - Sdfine. Sdfine.
  • Fisher Scientific. (2011, March 8). Safety Data Sheet: Dichlorophen. Fisher Scientific.
  • Merck Millipore. (n.d.).
  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Sodium [2-[(2,6-dichlorophenyl)
  • ACTenviro. (n.d.).
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety, Northwestern University.
  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division, Lehigh University.
  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Office of Clinical and Research Safety (OCRS).
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. EPA.
  • U.S. Environmental Protection Agency. (2025, May 30).
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. UPenn EHRS.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 2-Amino-2-(2,5-dichlorophenyl)acetic acid. Fluorochem Ltd.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. EPA.
  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.
  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. NSTA.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk (ESSR).
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? YouTube.

Sources

Handling

Personal protective equipment for handling Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride

[1] Executive Summary & Risk Context Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (CAS: 42718-19-4 / Analogous structures) is a specialized chlorinated phenylglycine derivative used primarily as a chiral bu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Risk Context

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (CAS: 42718-19-4 / Analogous structures) is a specialized chlorinated phenylglycine derivative used primarily as a chiral building block in the synthesis of bioactive pharmaceutical ingredients.[1]

The Safety Philosophy: While standard Safety Data Sheets (SDS) often categorize this compound generically as an Irritant (Skin/Eye/Respiratory), researchers must treat it as a potent bioactive intermediate. Its structural similarity to neurotransmitter analogs and its halogenated nature dictate a higher tier of caution than commodity chemicals.[1]

Core Hazards:

  • Bioactivity: Potential for biologically active interaction due to amino acid ester structure.[1][2]

  • Corrosivity/Irritation: As a hydrochloride salt, hydrolysis upon contact with mucosal moisture releases hydrochloric acid, causing immediate irritation or tissue damage.[1]

  • Physical State: Fine crystalline powder; high risk of airborne dust generation during weighing.[1]

The PPE Matrix: A Layered Barrier System

Do not view PPE as a uniform; view it as a redundant failure system.[1] If one layer fails, the next must capture the hazard.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory Engineering Control First: Chemical Fume Hood.[1] Backup: N95 or P100 Respirator (if hood work is impossible).[1]The primary risk is inhalation of dust during transfer. A fume hood (face velocity 80-100 fpm) is the only validated method to prevent systemic exposure.[1]
Ocular Chemical Splash Goggles (ANSI Z87.1).[1] Note: Safety glasses are insufficient for powders.[1]Fine powders can drift around the sides of standard safety glasses. Goggles seal the orbital area against dust ingress and acid hydrolysis on the eye surface.
Dermal (Hands) Double Gloving: Inner: Nitrile (4 mil) Outer: Nitrile (Extended Cuff, 4-8 mil)Breakthrough Logic: Chlorinated organics can permeate latex.[1] Nitrile offers superior resistance.[1] The outer glove is sacrificial; strip it immediately if contaminated to keep the inner glove clean.
Dermal (Body) Lab Coat (Buttoned, High-Neck) Material: Poly-cotton or Nomex (if flammables present).[1]Prevents accumulation of dust on street clothes, which can lead to secondary exposure outside the lab (e.g., taking the chemical home).

Operational Workflow & Logic

The following diagram illustrates the critical decision points and safety barriers required before the bottle is opened.

SafetyWorkflow Start START: Handling Request RiskAssess 1. Risk Assessment (Check SDS & Quantity) Start->RiskAssess HoodCheck 2. Engineering Check (Fume Hood Flow >80fpm?) RiskAssess->HoodCheck StopWork STOP: Maintenance Required HoodCheck->StopWork No Flow PPEDon 3. Don PPE Layers (Goggles, Double Nitrile, Coat) HoodCheck->PPEDon Flow OK Weighing 4. Transfer & Weighing (Inside Hood, Sash Low) PPEDon->Weighing Decon 5. Decontamination (Wipe surfaces with MeOH/Water) Weighing->Decon Waste 6. Disposal (Halogenated Waste Stream) Decon->Waste End END: Safe Completion Waste->End

Figure 1: Operational Logic Flow for handling Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl. Note the critical stop point at Engineering Checks.

Detailed Handling Protocol

Phase 1: Preparation (The Self-Validating Check)

Before opening the container, verify your engineering controls.

  • The Tissue Test: Tape a small strip of tissue to the bottom of the fume hood sash. It should be pulled firmly inward.[1] If it flutters outward or hangs limp, do not proceed .

  • Sash Height: Lower the sash to the marked "Safe Working Position" (usually 18 inches) to create a physical shield between your face and the powder.

Phase 2: Transfer and Weighing
  • Static Control: Use an anti-static gun or ionizer if available.[1] Dry hydrochloride salts are prone to static charge, causing "jumping" of powder which defeats containment.

  • Technique:

    • Place the balance inside the hood.

    • Tare the receiving vessel (vial/flask) before opening the chemical bottle.

    • Use a disposable spatula.[1]

    • The "Clean Hand/Dirty Hand" Rule: Use your non-dominant hand (Dirty) to hold the stock bottle and your dominant hand (Clean) to manipulate the spatula. This prevents cross-contamination of the bottle exterior.

Phase 3: Decontamination & Disposal[1]
  • Solubility: This compound is an amine hydrochloride.[1][2] It will be soluble in water and methanol.[1]

  • Immediate Cleanup: Wipe the balance area with a paper towel dampened with water, followed by methanol.

  • Waste Stream:

    • Solid Waste: Dispose of the paper towels and disposable spatula in Solid Hazardous Waste .

    • Liquid Waste: Any mother liquors or cleaning solvents must go into Halogenated Organic Waste .[1] Do not mix with general organic waste if your facility segregates halogens (due to the chlorine atoms).

Emergency Response

ScenarioImmediate Action
Skin Contact 1. Brush off dry powder (do not wet initially to avoid spreading).[1] 2. Rinse with water for 15 minutes. 3. Remove contaminated clothing.[1][3]
Eye Contact 1. Do not rub. Rubbing drives crystals into the cornea. 2. Flush at eyewash station for 15 minutes, holding eyelids open.[1]
Spill (Hood) 1. Cover with a damp paper towel to prevent dust lofting.[1] 2. Wipe up and dispose as hazardous waste.[1]
Spill (Floor) 1. Evacuate the immediate area. 2. Don N95/P100 respirator before re-entering to clean.[1]

References

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][4][5][6] United States Department of Labor.[1][6] [Link][1][4][5]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7][8] The National Academies Press.[7] [Link]

  • PubChem. (n.d.).[1] Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride (Analogous Compound Safety Data).[1] National Library of Medicine.[1] [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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